Isamoltan hydrochloride
Descripción
Structure
3D Structure of Parent
Propiedades
Número CAS |
55050-96-9 |
|---|---|
Fórmula molecular |
C16H23ClN2O2 |
Peso molecular |
310.82 g/mol |
Nombre IUPAC |
1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C16H22N2O2.ClH/c1-13(2)17-11-14(19)12-20-16-8-4-3-7-15(16)18-9-5-6-10-18;/h3-10,13-14,17,19H,11-12H2,1-2H3;1H |
Clave InChI |
DCOXRJZVVPMXLY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.Cl |
Otros números CAS |
99740-06-4 |
Sinónimos |
1-(2-(1-pyrrolyl)phenoxy)-3-isopropylamine-2-propanol HCl CGP 361A CGP-361A isamoltane isamoltane, (+)-isomer isamoltane, (+-)-isomer isamoltane, (-)-isome |
Origen del producto |
United States |
Foundational & Exploratory
Isamoltan Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isamoltan (B39352) hydrochloride is a phenoxypropanolamine derivative that exhibits a unique pharmacological profile as a dual-action antagonist targeting both serotonergic and adrenergic pathways. Primarily recognized for its selective antagonism of the 5-hydroxytryptamine-1B (5-HT1B) receptor, isamoltan also demonstrates blockade of β-adrenoceptors. This dual mechanism is believed to underpin its anxiolytic properties. This technical guide provides a comprehensive overview of the molecular and cellular actions of isamoltan hydrochloride, presenting key quantitative data, detailing experimental methodologies, and illustrating the relevant signaling cascades.
Core Mechanism of Action: Dual Receptor Antagonism
This compound's primary mechanism of action is the competitive antagonism of presynaptic 5-HT1B autoreceptors and β-adrenergic receptors. This dual blockade leads to a modulation of both serotonin (B10506) and norepinephrine (B1679862) neurotransmission, which is central to its pharmacological effects.
Antagonism of the 5-HT1B Receptor
Isamoltan acts as a selective and potent antagonist at the 5-HT1B receptor.[1] These receptors are predominantly located on the presynaptic terminals of serotonergic neurons, where they function as autoreceptors to inhibit the release of serotonin (5-HT). By blocking these receptors, isamoltan disinhibits the neuron, leading to an increased release of synaptic serotonin.[2] This enhanced serotonergic neurotransmission is a key factor in its potential anxiolytic and antidepressant effects. In vivo studies have shown that isamoltan administration leads to an increased turnover of 5-HT in brain regions such as the hypothalamus and hippocampus.[2]
Antagonism of β-Adrenoceptors
In addition to its effects on the serotonergic system, isamoltan is a β-adrenoceptor ligand.[1] It exhibits blockade of both β1- and β2-adrenergic receptors in a dose-dependent manner, as demonstrated in studies with healthy volunteers.[1] The blockade of β-adrenoceptors, particularly in the peripheral nervous system, contributes to the dampening of the physiological manifestations of anxiety, such as tachycardia and tremor.
Quantitative Pharmacological Data
The binding affinity and functional potency of this compound have been characterized in various in vitro studies. The following tables summarize the key quantitative data available.
| Receptor Target | Parameter | Value | Species/Tissue | Reference |
| 5-HT1B Receptor | Ki | 21 nM | Rat Brain | [2] |
| 5-HT1A Receptor | Ki | 112 nM | Rat Brain | [2] |
| 5-HT1B Recognition Sites | IC50 | 39 nM | Rat Brain Membranes | [1] |
| β-adrenoceptor | IC50 | 8.4 nM | Not Specified | [1] |
Signaling Pathways
5-HT1B Receptor Signaling Cascade
The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Upon agonist binding, the Gi/o protein inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Isamoltan, as an antagonist, blocks this agonist-induced inhibition.
Figure 1: 5-HT1B Receptor Signaling Pathway Antagonized by Isamoltan.
β-Adrenoceptor Signaling
β-adrenergic receptors are GPCRs that couple to Gs proteins. Agonist binding stimulates adenylyl cyclase, leading to an increase in cAMP. As a β-adrenoceptor antagonist, isamoltan blocks this signaling cascade.
Experimental Protocols
The pharmacological profile of isamoltan has been elucidated through various experimental techniques, most notably radioligand binding assays and functional assays.
Radioligand Binding Assay (Competitive)
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the Ki of this compound for 5-HT1B and 5-HT1A receptors.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the receptors of interest.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [3H]5-HT for serotonin receptors) is incubated with the membrane preparation in the presence of varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of isamoltan that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Experimental Workflow for Radioligand Binding Assay.
Functional Assay: K+-Evoked [3H]5-HT Overflow
This assay assesses the functional antagonism of isamoltan at presynaptic 5-HT autoreceptors.
Objective: To determine if isamoltan can block the inhibitory effect of 5-HT autoreceptors on serotonin release.
Methodology:
-
Tissue Preparation: Slices of brain tissue rich in serotonergic terminals (e.g., rat occipital cortex) are prepared.
-
Radiolabeling: The slices are incubated with [3H]5-HT to label the presynaptic serotonin stores.
-
Perfusion: The labeled slices are placed in a perfusion chamber and continuously superfused with a physiological buffer.
-
Stimulation: The slices are stimulated with a high concentration of potassium (K+) to evoke the release of [3H]5-HT.
-
Drug Application: The experiment is repeated in the presence of isamoltan.
-
Measurement: The amount of [3H]5-HT in the collected superfusate is measured. An increase in K+-evoked [3H]5-HT overflow in the presence of isamoltan indicates antagonism of the inhibitory 5-HT autoreceptors.[2]
Logical Relationship: Dual Antagonism and Anxiolytic Effect
The anxiolytic effects of isamoltan are attributed to the synergistic action of its dual receptor antagonism.
Figure 3: Logical Relationship of Dual Antagonism to Anxiolytic Effect.
The blockade of presynaptic 5-HT1B autoreceptors enhances serotonergic neurotransmission in brain circuits involved in mood and anxiety regulation. Concurrently, the antagonism of β-adrenoceptors mitigates the peripheral somatic symptoms of anxiety, such as increased heart rate and muscle tremors. This combined central and peripheral action provides a comprehensive approach to managing anxiety.
Conclusion
This compound possesses a distinctive mechanism of action characterized by its dual antagonism of 5-HT1B and β-adrenergic receptors. This profile leads to an enhancement of central serotonergic activity while simultaneously reducing the peripheral manifestations of sympathetic overactivity. The quantitative data from binding and functional assays underscore its potency at these targets. The synergistic effect of this dual antagonism provides a strong rationale for its observed anxiolytic properties, making it a compound of significant interest for researchers and clinicians in the field of neuropsychopharmacology. Further investigation into its selectivity for β-adrenoceptor subtypes and a more detailed characterization of its functional antagonist potency through pA2 determination would provide a more complete understanding of its pharmacological profile.
References
- 1. Assessment of beta-adrenergic receptor blockade after isamoltane, a 5-HT1-receptor active compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Isamoltan hydrochloride pharmacodynamics for researchers
An In-Depth Technical Guide to the Pharmacodynamics of Isamoltane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isamoltane (also known as CGP-361A) is a phenoxypropanolamine derivative that exhibits a unique pharmacological profile, acting as an antagonist at β-adrenergic receptors and, notably, at serotonin (B10506) 5-HT₁ₐ and 5-HT₁₈ receptors.[1][2] Its primary significance in research stems from its higher potency for the 5-HT₁₈ receptor, a key presynaptic autoreceptor that regulates the release of serotonin.[2][3] By blocking this receptor, isamoltane effectively increases the synaptic concentration of serotonin, a mechanism that underpins its observed anxiolytic effects in preclinical models.[1][3] This guide provides a detailed overview of isamoltane's receptor binding affinity, mechanism of action, and the experimental findings that define its pharmacodynamic properties.
Receptor Binding and Affinity Profile
Isamoltane's interaction with adrenergic and serotonergic receptors has been quantified through various radioligand binding assays. The compound shows a distinct selectivity profile, with a notably higher affinity for the 5-HT₁₈ receptor compared to the 5-HT₁ₐ receptor.[3][4] Its activity at β-adrenoceptors is also significant.[4]
Table 1: Receptor Binding Affinity of Isamoltane
| Receptor Subtype | Ligand/Assay | Value (nM) | Species | Reference |
|---|---|---|---|---|
| 5-HT₁₈ | Ki | 21 | Rat | [1][2][3] |
| IC₅₀ vs [¹²⁵I]ICYP | 39 | Rat | [4][5] | |
| 5-HT₁ₐ | Ki | 112 | Rat | [1][2][3] |
| IC₅₀ vs [³H]8-OH-DPAT | 1070 | Rat | [4][5] |
| β-adrenoceptor | IC₅₀ | 8.4 | Rat |[4][5] |
ICYP: Iodocyanopindolol 8-OH-DPAT: 8-Hydroxy-2-(di-n-propylamino)tetralin
The data clearly indicates that isamoltane is approximately five times more potent as a ligand for the 5-HT₁₈ receptor than for the 5-HT₁ₐ receptor based on Kᵢ values.[3] The selectivity for 5-HT₁₈ over 5-HT₁ₐ is even more pronounced in functional inhibition assays, reaching 27-fold.[4][5]
Mechanism of Action and Signaling Pathways
Isamoltane's primary mechanism of action is the antagonism of the presynaptic 5-HT₁₈ autoreceptor. These receptors function as a negative feedback mechanism on serotonergic neurons; when stimulated by serotonin in the synapse, they inhibit further serotonin release.
By blocking these autoreceptors, isamoltane disrupts this feedback loop, leading to an enhanced release of serotonin (5-HT) into the synaptic cleft. This increased synaptic 5-HT concentration is believed to mediate the compound's behavioral effects.[3]
In Vitro and In Vivo Pharmacodynamics
Experimental studies have confirmed the functional consequences of isamoltane's receptor binding profile.
In Vitro Effects on Serotonin Release
In studies using brain slices, isamoltane has been shown to increase the release of serotonin. At a concentration of 0.1 µmol/L, isamoltane enhanced the potassium-evoked overflow of radiolabeled serotonin ([³H]5-HT) from slices of rat occipital cortex.[3] This provides direct evidence of its antagonist activity at the terminal 5-HT autoreceptor.[3]
In Vivo Effects on Serotonin Turnover
In living animal models, isamoltane administration leads to measurable changes in serotonin metabolism. Subcutaneous administration significantly increased the concentration of 5-hydroxyindoleacetic acid (5-HIAA), the main metabolite of serotonin, in the hypothalamus and hippocampus of rats.[3] This indicates an increased turnover and release of 5-HT in the brain.[3]
Table 2: In Vivo Effects of Isamoltane in Rats
| Effect | Dose | Brain Region(s) | Outcome | Reference |
|---|---|---|---|---|
| Increased 5-HT Turnover | 3 mg/kg s.c. | Hypothalamus, Hippocampus | Maximal increase in 5-HIAA concentration. | [3] |
| Increased 5-HT Synthesis | 0.3, 1, 3 mg/kg i.p. | Cortex | Increased 5-HTP accumulation. | [4][5] |
| Reduced 5-HT Synthesis | 30 mg/kg i.p. | Striatum | 38% reduction in 5-HTP accumulation. | [5] |
| Behavioral Response | 3 mg/kg s.c. | N/A | Induction of wet-dog shake response. |[3] |
Interestingly, higher doses of isamoltane produced a less pronounced effect on 5-HT turnover, suggesting a complex dose-response relationship.[3] The observed effects were not attributed to its β-adrenoceptor blocking action, as other β-blockers like (-)-alprenolol and betaxolol (B1666914) did not significantly alter 5-HT turnover.[3]
Behavioral Effects
At a dose of 3 mg/kg (s.c.), isamoltane induced a "wet-dog shake" response in rats.[3] This behavior was blocked by the tryptophan hydroxylase inhibitor p-chlorophenylalanine, confirming it is dependent on serotonin synthesis.[3] Furthermore, the response was blocked by ritanserin, a 5-HT₂ receptor antagonist, indicating that the increased synaptic serotonin resulting from 5-HT₁₈ blockade ultimately acts on 5-HT₂ receptors to produce this behavioral outcome.[3]
Experimental Protocols
The following are summarized methodologies for key experiments used to characterize the pharmacodynamics of isamoltane.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Kᵢ or IC₅₀) of a compound for a specific receptor.
In Vivo 5-HT Turnover (5-HIAA Measurement)
This protocol assesses the effect of a drug on the metabolism of serotonin in the brain.
Conclusion
Isamoltane hydrochloride is a potent antagonist of β-adrenergic and 5-HT₁₈ receptors, with a notable selectivity for the latter. Its pharmacodynamic profile is characterized by the inhibition of the presynaptic 5-HT₁₈ autoreceptor, leading to increased synaptic serotonin levels and enhanced serotonergic neurotransmission. This mechanism has been substantiated through in vitro neurotransmitter release assays, in vivo neurochemical measurements, and behavioral studies. The detailed data and experimental frameworks presented provide a comprehensive foundation for researchers investigating serotonergic systems, autoreceptor function, and the development of novel therapeutics targeting these pathways.
References
- 1. Isamoltane [medbox.iiab.me]
- 2. Isamoltane - Wikipedia [en.wikipedia.org]
- 3. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Isamoltan Hydrochloride: A Technical Guide for Researchers
For research use only. Not for human or veterinary use.
Introduction
Isamoltan hydrochloride is a selective antagonist of the serotonin (B10506) 5-HT1B receptor, also exhibiting activity as a β-adrenoceptor ligand.[1] This technical guide provides an in-depth overview of its molecular structure, properties, and pharmacological profile, intended for researchers, scientists, and drug development professionals. Isamoltan's dual activity makes it a compound of interest for investigating the roles of both the 5-HT1B receptor and β-adrenoceptors in various physiological and pathological processes.
Molecular Structure and Properties
This compound is the hydrochloride salt of Isamoltan. The racemic form is typically used in research.
Table 1: Molecular and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₂N₂O₂・HCl | [2] |
| Molecular Weight | 310.82 g/mol | [2] |
| IUPAC Name | 1-(isopropylamino)-3-(2-(1H-pyrrol-1-yl)phenoxy)propan-2-ol hydrochloride | |
| SMILES | CC(C)NCC(O)COC1=CC=CC=C1N2C=CC=C2.Cl | [2] |
| InChI | InChI=1S/C16H22N2O2.ClH/c1-13(2)17-11-14(19)12-20-16-8-4-3-7-15(16)18-9-5-6-10-18;/h3-10,13-14,17,19H,11-12H2,1-2H3;1H | [2] |
| Stereochemistry | Racemic | [2] |
Table 2: Physical Properties of this compound
| Property | Value |
| Melting Point | Data not available |
| Solubility | Data not available |
| pKa | Data not available |
Synthesis
A plausible synthesis for Isamoltan would involve the reaction of 2-(1H-pyrrol-1-yl)phenol with epichlorohydrin (B41342) in the presence of a base to form the corresponding epoxide. Subsequent reaction of this intermediate with isopropylamine (B41738) would yield the Isamoltan free base, which can then be converted to the hydrochloride salt by treatment with hydrochloric acid.
Pharmacological Profile
Pharmacodynamics
This compound is a selective antagonist at the 5-HT1B receptor and also demonstrates activity at β-adrenoceptors.
Table 3: Receptor Binding Profile of Isamoltan
| Target | Affinity Metric | Value (nM) |
| 5-HT1B Receptor | Ki | 21 |
| 5-HT1B Receptor | IC₅₀ | 39 |
| β-adrenoceptor | IC₅₀ | 8.4 |
The antagonism of the 5-HT1B autoreceptor, which is located on presynaptic serotonin nerve terminals, leads to an increase in the release of serotonin into the synaptic cleft.[3] This mechanism is thought to contribute to its observed anxiolytic-like effects in preclinical models. The blockade of terminal 5-HT autoreceptors by Isamoltan has been shown to increase the turnover of serotonin, as evidenced by elevated levels of the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA) in brain regions such as the hypothalamus and hippocampus.
Pharmacokinetics
Detailed pharmacokinetic data regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound are not currently available in the public literature.
Signaling Pathway
The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the α-subunit of the G-protein. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits. The primary downstream effect of Gαi/o activation is the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, Isamoltan blocks the binding of serotonin to the 5-HT1B receptor, thereby preventing this signaling cascade.
Figure 1. Simplified signaling pathway of the 5-HT1B receptor and the antagonistic action of Isamoltan.
Experimental Protocols
The following are generalized protocols for assays relevant to the characterization of this compound. Specific details may need to be optimized for individual laboratory conditions.
5-HT1B Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the 5-HT1B receptor.
Figure 2. General workflow for a 5-HT1B receptor binding assay.
Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing the 5-HT1B receptor in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand (e.g., [³H]-GR125743), and varying concentrations of this compound. For determination of non-specific binding, add a high concentration of a known 5-HT1B ligand (e.g., unlabeled GR125743).
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
Toxicology
Conclusion
This compound is a valuable research tool for investigating the pharmacology of the 5-HT1B receptor and β-adrenoceptors. Its antagonist activity at the 5-HT1B receptor, leading to increased serotonin release, makes it particularly relevant for studies in neuroscience and mood disorders. Further research is warranted to fully elucidate its physicochemical properties, pharmacokinetic profile, and a detailed synthesis pathway to facilitate its broader application in preclinical research.
References
Isamoltan Hydrochloride: A Technical Overview of its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isamoltan hydrochloride, also known as Isamoltane or CGP-361A, is a research chemical with a multi-target receptor binding profile, exhibiting antagonist activity at β-adrenergic, 5-HT1A, and 5-HT1B receptors. Preclinical evidence, primarily from rodent models, suggests potential anxiolytic applications. This technical guide provides a comprehensive review of the available scientific literature on this compound, including its mechanism of action, pharmacological data, and relevant experimental methodologies. The information is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.
Introduction
Isamoltan is a phenoxypropanolamine derivative that has been investigated for its effects on the central nervous system. Its unique pharmacological profile as an antagonist of multiple receptor systems, including those for serotonin (B10506) and norepinephrine, has made it a subject of interest in neuropharmacological research. This document synthesizes the current understanding of Isamoltan's therapeutic potential, with a focus on its anxiolytic properties.
Mechanism of Action
This compound exerts its pharmacological effects through the competitive antagonism of several key receptors:
-
5-HT1A Receptors: These receptors are involved in the modulation of mood and anxiety.
-
5-HT1B Receptors: These receptors play a role in regulating the release of serotonin and other neurotransmitters.
-
β-Adrenergic Receptors: These receptors are part of the sympathetic nervous system and are involved in the "fight-or-flight" response.
By blocking these receptors, Isamoltan can modulate neurotransmitter activity in brain regions associated with anxiety.
Signaling Pathways
The antagonism of 5-HT1A and 5-HT1B receptors by Isamoltan likely impacts downstream signaling cascades. While specific studies on Isamoltan's influence on these pathways are not extensively detailed in the public domain, the general mechanisms for these receptors are well-established.
Pharmacological Data
The primary quantitative data available for this compound pertains to its receptor binding affinity, determined through in vitro radioligand binding assays.
| Receptor Subtype | Ligand | Preparation | IC50 (nM) | Reference |
| 5-HT1A | [³H]8-OH-DPAT | Rat Brain Membranes | 112 | [1] |
| 5-HT1B | [¹²⁵I]ICYP | Rat Brain Membranes | 21 | [1] |
| β-Adrenergic | Not Specified | Not Specified | Data not available |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Preclinical Efficacy
The primary therapeutic potential of Isamoltan, as suggested by preclinical studies, lies in its anxiolytic effects. These effects have been observed in rodent models of anxiety.
Anxiolytic Activity
Studies utilizing the elevated plus maze (EPM) in rodents have demonstrated that Isamoltan can increase the time spent in the open arms of the maze, an indicator of reduced anxiety-like behavior.
Experimental Protocols
The following sections outline the general methodologies for the key experiments cited in the study of Isamoltan.
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor.
Protocol Details:
-
Membrane Preparation: Whole brains from male Sprague-Dawley rats are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and cell debris, followed by a high-speed centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.
-
Binding Assay: In a multi-well plate, the membrane preparation is incubated with a specific radioligand and varying concentrations of the unlabeled test compound (Isamoltan).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
Elevated Plus Maze (EPM)
The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.
Apparatus: The maze is shaped like a plus sign and elevated off the ground. It has two "open" arms without walls and two "closed" arms with high walls.
Procedure:
-
Dosing: Animals are administered this compound or a vehicle control at a specified time before the test.
-
Testing: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a standard duration (typically 5 minutes).
-
Data Collection: The session is recorded, and the following parameters are typically measured:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Interpretation: An increase in the time spent in and/or the number of entries into the open arms is interpreted as an anxiolytic effect.
Safety and Toxicology
There is a significant lack of publicly available data on the safety and toxicology profile of this compound. As a research chemical, it should be handled with appropriate laboratory safety precautions.
Conclusion and Future Directions
This compound is a multi-target receptor antagonist with demonstrated anxiolytic-like effects in preclinical models. Its mechanism of action, involving the blockade of β-adrenergic, 5-HT1A, and 5-HT1B receptors, presents a unique pharmacological profile for the potential treatment of anxiety disorders.
However, the available data is limited. To fully elucidate the therapeutic potential of Isamoltan, further research is required in the following areas:
-
Comprehensive Pharmacokinetic Profiling: Studies on its absorption, distribution, metabolism, and excretion (ADME) are necessary.
-
Detailed Safety and Toxicology Assessment: A thorough evaluation of its potential adverse effects is crucial.
-
Elucidation of Specific Signaling Pathways: Research to understand the precise downstream effects of its receptor antagonism is needed.
-
Evaluation in a Wider Range of Behavioral Models: Testing in other models of anxiety and related disorders would provide a more complete picture of its efficacy.
-
Clinical Trials: Ultimately, well-controlled clinical trials are necessary to determine its safety and efficacy in humans.
References
An In-depth Technical Guide to the Synthesis of Isamoltan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isamoltan (B39352) is a selective β-adrenergic receptor antagonist with a chemical structure characterized by a 1-(isopropylamino)-3-phenoxy-2-propanol backbone. This technical guide provides a comprehensive overview of the plausible synthetic pathway for Isamoltan hydrochloride, detailing the key precursors, reaction mechanisms, and representative experimental protocols. The synthesis is a multi-step process commencing with the preparation of the key intermediate, 2-(1H-pyrrol-1-yl)phenol, followed by its reaction with an epoxide precursor and subsequent ring-opening with isopropylamine (B41738) to yield the isamoltan base. The final step involves the conversion to its hydrochloride salt. This document adheres to stringent data presentation and visualization standards to facilitate understanding and replication by researchers in the field of medicinal chemistry and drug development.
Introduction
Isamoltan, with the IUPAC name (2R)-1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol, is a notable beta-blocker.[1] The synthesis of aryloxypropanolamine-based beta-blockers is a well-established area of medicinal chemistry. The general synthetic strategy involves the coupling of a phenolic moiety with a three-carbon aminopropanol (B1366323) side chain. This guide outlines a logical and experimentally supported pathway for the synthesis of this compound, beginning with the synthesis of its key precursors.
This compound Synthesis Pathway
The synthesis of this compound can be logically divided into three primary stages:
-
Synthesis of the key precursor: 2-(1H-pyrrol-1-yl)phenol.
-
Formation of the epoxide intermediate: 1-(2-(1H-pyrrol-1-yl)phenoxy)-2,3-epoxypropane.
-
Synthesis of Isamoltan base and its conversion to this compound.
The overall synthetic scheme is depicted in the following diagram:
Precursor Synthesis and Characterization
The primary precursors for the synthesis of this compound are 2-(1H-pyrrol-1-yl)phenol, epichlorohydrin, and isopropylamine. Epichlorohydrin and isopropylamine are commercially available reagents. The synthesis of 2-(1H-pyrrol-1-yl)phenol is a critical first step.
Synthesis of 2-(1H-pyrrol-1-yl)phenol
A common method for the synthesis of N-aryl pyrroles is the Clauson-Kaas reaction. This involves the reaction of an aniline (B41778) with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.
Table 1: Quantitative Data for the Synthesis of 2-(1H-pyrrol-1-yl)phenol
| Parameter | Value | Reference |
| Reactant 1 | 2-Aminophenol | Generic Clauson-Kaas |
| Reactant 2 | 2,5-Dimethoxytetrahydrofuran | Generic Clauson-Kaas |
| Solvent | Glacial Acetic Acid | Generic Clauson-Kaas |
| Reaction Condition | Reflux | Generic Clauson-Kaas |
| Reported Yield | Not specified for this specific product | N/A |
Experimental Protocol: Synthesis of 2-(1H-pyrrol-1-yl)phenol
This protocol is a representative procedure based on the Clauson-Kaas reaction for the synthesis of N-aryl pyrroles.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminophenol in glacial acetic acid.
-
Reagent Addition: To this solution, add 2,5-dimethoxytetrahydrofuran.
-
Reaction: Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and neutralize the acetic acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Synthesis of this compound
The subsequent steps involve the formation of an epoxide intermediate followed by a nucleophilic ring-opening reaction.
Step 1: Synthesis of 1-(2-(1H-pyrrol-1-yl)phenoxy)-2,3-epoxypropane
This step involves the reaction of 2-(1H-pyrrol-1-yl)phenol with epichlorohydrin in the presence of a base.
Table 2: Representative Quantitative Data for Epoxide Formation
| Parameter | Value | Reference |
| Reactant 1 | Substituted Phenol (B47542) | Synthesis of Propranolol |
| Reactant 2 | Epichlorohydrin | Synthesis of Propranolol |
| Base | Sodium Hydroxide | Synthesis of Propranolol |
| Solvent | Water or organic solvent | Synthesis of Propranolol |
| Reaction Temperature | Room temperature to mild heating | Synthesis of Propranolol |
| Reported Yield | >90% (for analogous compounds) | N/A |
Experimental Protocol: Synthesis of 1-(2-(1H-pyrrol-1-yl)phenoxy)-2,3-epoxypropane
This protocol is a representative procedure based on the synthesis of similar aryloxypropanolamine epoxides.
-
Reaction Setup: Dissolve 2-(1H-pyrrol-1-yl)phenol in a suitable solvent (e.g., ethanol (B145695) or a biphasic system).
-
Base Addition: Add a solution of a base, such as sodium hydroxide, to the reaction mixture to form the phenoxide.
-
Epichlorohydrin Addition: Add epichlorohydrin to the reaction mixture, and stir vigorously at a controlled temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting phenol is consumed.
-
Work-up and Extraction: After the reaction is complete, perform a suitable work-up, which may involve quenching the reaction, separating the layers (if biphasic), and extracting the product with an organic solvent.
-
Purification: Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure to obtain the crude epoxide, which may be used in the next step without further purification or purified by chromatography.
Step 2: Synthesis of Isamoltan Base and Hydrochloride Salt
The final steps involve the ring-opening of the epoxide with isopropylamine and the subsequent formation of the hydrochloride salt.
Table 3: Representative Quantitative Data for Amine Ring-Opening and Salt Formation
| Parameter | Value | Reference |
| Reactant 1 | Aryloxy Epoxide | Synthesis of Propranolol |
| Reactant 2 | Isopropylamine | Synthesis of Propranolol |
| Solvent | Ethanol, Toluene, or neat | Synthesis of Propranolol |
| Reaction Temperature | Room temperature to reflux | Synthesis of Propranolol |
| Acid for salt formation | Hydrochloric Acid | General procedure |
| Reported Yield | High | N/A |
Experimental Protocol: Synthesis of Isamoltan Base and Hydrochloride Salt
This protocol is a representative procedure based on the synthesis of similar aryloxypropanolamines.
-
Ring-Opening Reaction: Dissolve the crude 1-(2-(1H-pyrrol-1-yl)phenoxy)-2,3-epoxypropane in a suitable solvent like ethanol or use isopropylamine as both reactant and solvent. Heat the mixture to reflux and monitor the reaction by TLC.
-
Isolation of Isamoltan Base: Once the reaction is complete, remove the excess isopropylamine and solvent under reduced pressure. The resulting crude isamoltan base can be purified by column chromatography or by crystallization.
-
Salt Formation: Dissolve the purified isamoltan base in a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate). Add a solution of hydrochloric acid (e.g., ethereal HCl or HCl in isopropanol) dropwise with stirring.
-
Crystallization and Isolation: The this compound salt will precipitate out of the solution. Cool the mixture to enhance crystallization, then collect the solid by filtration.
-
Drying: Wash the collected solid with a cold solvent and dry it under vacuum to obtain pure this compound.
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for the synthesis of this compound.
Conclusion
This technical guide provides a detailed and structured overview of the synthetic pathway for this compound, based on established chemical principles and analogous syntheses of related beta-blocker compounds. The outlined procedures for the synthesis of the key precursor, 2-(1H-pyrrol-1-yl)phenol, and the subsequent steps to form the final hydrochloride salt, offer a solid foundation for researchers. The provided diagrams and tables are intended to facilitate a clear understanding of the synthesis pathway and experimental workflow. It is important to note that while the provided protocols are representative, optimization of reaction conditions would be necessary to achieve high yields and purity for the specific synthesis of this compound.
References
Isamoltan hydrochloride CAS number and chemical information
This technical guide provides a comprehensive overview of Isamoltan hydrochloride, a pharmacologically significant compound with dual antagonist activity. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Chemical Information
This compound is the hydrochloride salt of Isamoltan, a racemic mixture. It belongs to the phenoxypropanolamine class of chemical compounds.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 99740-06-4 |
| Molecular Formula | C₁₆H₂₂N₂O₂ · HCl |
| Molecular Weight | 310.82 g/mol |
| IUPAC Name | 1-((1-Methylethyl)amino)-3-(2-(1H-pyrrol-1-yl)phenoxy)-2-propanol hydrochloride |
| Synonyms | (±)-Isamoltane hydrochloride, CGP-361A |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and ethanol |
| Stereochemistry | Racemic |
Pharmacological Profile
This compound is characterized by its dual antagonist activity at β-adrenergic receptors and serotonin (B10506) 5-HT1B receptors. This unique pharmacological profile has been the subject of research into its potential therapeutic applications, particularly for anxiety disorders.
Mechanism of Action
This compound exerts its effects by competitively blocking the binding of endogenous ligands to β-adrenoceptors and 5-HT1B receptors.
-
β-Adrenergic Receptor Antagonism : As a β-blocker, this compound non-selectively antagonizes β-1 and β-2 adrenergic receptors. This action inhibits the downstream signaling cascade typically initiated by catecholamines like epinephrine (B1671497) and norepinephrine. The primary consequence of this blockade is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
5-HT1B Receptor Antagonism : this compound is a selective antagonist of the 5-HT1B receptor.[1] The 5-HT1B receptor is a presynaptic autoreceptor that negatively regulates the release of serotonin (5-HT). By blocking this receptor, this compound can increase the synaptic concentration of 5-HT.[2] It exhibits a higher affinity for the 5-HT1B receptor subtype compared to the 5-HT1A subtype.[2]
Receptor Binding Affinity
The binding affinity of this compound to its target receptors has been quantified in various studies. The following table summarizes key binding parameters.
Table 2: Receptor Binding Profile of this compound
| Receptor Target | Parameter | Value (nM) | Radioligand | Tissue Source |
| 5-HT1B Receptor | IC₅₀ | 39 | [¹²⁵I]ICYP | Rat brain membranes[1] |
| Kᵢ | 21 | Rat brain[2] | ||
| β-Adrenoceptor | IC₅₀ | 8.4 | ||
| 5-HT1A Receptor | Kᵢ | 112 | Rat brain[2] |
Signaling Pathways
The dual antagonism of this compound results in the modulation of two distinct G-protein coupled receptor (GPCR) signaling pathways.
β-Adrenergic Receptor Signaling Pathway
β-adrenergic receptors are coupled to the stimulatory G-protein, Gs. Antagonism by this compound disrupts this pathway.
References
Isamoltan Hydrochloride: A Preclinical In-depth Technical Guide
Foreword: This document provides a detailed overview of the preclinical discovery and development of isamoltan (B39352) hydrochloride (also known as isamoltane or CGP-361A). While the compound showed promise in early research as a potential anxiolytic agent, its detailed clinical development history is not extensively documented in publicly available literature. This guide focuses on the robust preclinical data that defined its pharmacological profile.
Introduction
Isamoltan is a phenoxypropanolamine derivative that emerged from research programs investigating compounds with dual activity at β-adrenergic and serotonin (B10506) receptors. Its unique pharmacological profile as a potent β-adrenoceptor antagonist and a selective 5-HT₁B receptor antagonist garnered interest for its potential therapeutic application in anxiety disorders. The rationale behind this dual-action approach was to combine the somatic symptom relief of β-blockade with the central anxiolytic effects mediated by serotonin receptor modulation.
Synthesis and Chemical Properties
While the specific, step-by-step synthesis protocol for isamoltan hydrochloride is not detailed in the available literature, a plausible synthetic route can be postulated based on its chemical structure—1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol hydrochloride. The synthesis would likely involve the reaction of 2-(1H-pyrrol-1-yl)phenol with an epoxide, such as epichlorohydrin, followed by the opening of the resulting epoxide ring with isopropylamine. The final step would involve the formation of the hydrochloride salt.
Chemical Structure:
-
IUPAC Name: 1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol hydrochloride[1][2]
-
Molecular Formula: C₁₆H₂₂N₂O₂·HCl
-
Other Names: Isamoltane, CGP-361A[1]
Pharmacodynamics: Mechanism of Action
Isamoltan exhibits a dual mechanism of action, acting as an antagonist at both β-adrenergic receptors and specific serotonin receptor subtypes.[1][2][3]
-
β-Adrenoceptor Antagonism: Isamoltan is a potent β-adrenoceptor ligand, which contributes to the reduction of peripheral manifestations of anxiety, such as tachycardia and tremor.[2][4]
-
5-HT₁B Receptor Antagonism: Isamoltan is a selective antagonist of the 5-HT₁B receptor.[3][4] In the central nervous system, 5-HT₁B receptors are primarily located on the presynaptic terminals of serotonin neurons and function as autoreceptors that inhibit the release of serotonin.[3] By blocking these receptors, isamoltan is thought to increase the synaptic concentration of serotonin, leading to its anxiolytic effects.[3]
-
5-HT₁A Receptor Affinity: Isamoltan also has a weaker affinity for the 5-HT₁A receptor, where it also acts as an antagonist.[1][3]
The following diagram illustrates the proposed mechanism of action of isamoltan at the serotonergic synapse.
Caption: Proposed mechanism of isamoltan at a serotonergic synapse.
Preclinical Pharmacological Data
The preclinical evaluation of isamoltan established its binding affinities and functional effects in both in vitro and in vivo models.
In Vitro Studies
Binding Affinity:
Radioligand binding assays were crucial in determining the affinity of isamoltan for its molecular targets. These studies were typically conducted using rat brain membranes.
| Receptor Subtype | Ligand Used | Isamoltan Affinity | Reference |
| 5-HT₁B | [¹²⁵I]ICYP | IC₅₀ = 39 nM | [2][4] |
| 5-HT₁B | - | Kᵢ = 21 nmol/l | [1][3] |
| 5-HT₁A | [³H]8-OH-DPAT | Kᵢ = 112 nmol/l | [1][3] |
| β-adrenoceptor | - | IC₅₀ = 8.4 nM | [2][4] |
Functional Assays:
Functional studies were performed to assess the effect of isamoltan on neuronal activity.
-
³H-Serotonin Release: In slices of rat occipital cortex pre-loaded with ³H-5-HT, isamoltan at a concentration of 0.1 µmol/l increased the potassium-evoked overflow of ³H-5-HT.[3] This finding is consistent with the blockade of terminal 5-HT autoreceptors (5-HT₁B), which normally inhibit serotonin release.[3]
Experimental Protocol: Radioligand Binding Assay (General Methodology)
-
Tissue Preparation: Whole rat brains (or specific regions like the cortex) are homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is then centrifuged to pellet the cell membranes. The pellet is washed and resuspended to a specific protein concentration.
-
Binding Reaction: A mixture containing the membrane preparation, a radiolabeled ligand (e.g., [¹²⁵I]ICYP for 5-HT₁B sites), and varying concentrations of the unlabeled test compound (isamoltan) is incubated.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand is washed away.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand. Specific binding is calculated by subtracting non-specific from total binding. IC₅₀ values (the concentration of the drug that inhibits 50% of specific binding) are determined by non-linear regression analysis. Kᵢ values are then calculated using the Cheng-Prusoff equation.
The workflow for a typical radioligand binding assay is depicted below.
Caption: Generalized workflow for a radioligand binding assay.
In Vivo Studies
In vivo experiments in rats provided evidence for the physiological and behavioral effects of isamoltan.
-
Increased Serotonin Turnover: Subcutaneous administration of isamoltan led to a significant increase in the concentration of the major serotonin metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the hypothalamus and hippocampus.[3] This indicates an increased turnover of serotonin, which is consistent with the blockade of 5-HT₁B autoreceptors.[3] The maximal effect was observed at a dose of 3 mg/kg.[3]
-
Behavioral Effects: At a dose of 3 mg/kg (s.c.), isamoltan induced a "wet-dog shake" response in rats.[3] This behavior is known to be mediated by the activation of 5-HT₂ receptors. The induction of this response by isamoltan, a 5-HT₁B antagonist, suggests that by increasing synaptic serotonin levels, isamoltan indirectly leads to the activation of postsynaptic 5-HT₂ receptors.[3]
Experimental Protocol: Measurement of 5-HIAA Levels (General Methodology)
-
Drug Administration: Rats are administered isamoltan or a vehicle control via a specific route (e.g., subcutaneous injection).
-
Tissue Collection: At a predetermined time after drug administration, the animals are euthanized, and specific brain regions (e.g., hypothalamus, hippocampus) are rapidly dissected.
-
Sample Preparation: The brain tissue is homogenized in an acidic solution to precipitate proteins.
-
Analysis: The supernatant is analyzed using High-Performance Liquid Chromatography (HPLC) with electrochemical detection to separate and quantify the levels of serotonin and 5-HIAA.
-
Data Comparison: The 5-HIAA levels in the drug-treated group are compared to the vehicle-treated group to determine the effect on serotonin turnover.
Clinical Development and Outlook
Conclusion
This compound is a pharmacologically interesting compound with a dual mechanism of action as a β-adrenoceptor and a selective 5-HT₁B receptor antagonist. Preclinical in vitro and in vivo studies demonstrated its potential to modulate the serotonergic system in a manner consistent with anxiolytic activity. While its journey through clinical development is not well-documented, the preclinical data for isamoltan provides a valuable case study in the rationale for designing dual-action drugs for the treatment of anxiety disorders. Further research into compounds with this pharmacological profile may still hold promise for the development of novel anxiolytics.
References
An In-Depth Technical Guide to the Beta-Adrenoceptor Antagonist Activity of Isamoltan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Core Concept: A Dual-Action Ligand with Beta-Blockade and Serotonergic Activity
Isamoltan (B39352) hydrochloride is a pharmacologically complex agent, primarily recognized for its antagonist activity at beta-adrenoceptors.[1][2] Concurrently, it exhibits significant affinity for serotonin (B10506) (5-HT) receptors, particularly the 5-HT1B subtype, where it also acts as an antagonist.[1][3][4] This dual-action profile positions isamoltan as a compound of interest for investigating the interplay between the adrenergic and serotonergic systems. This technical guide will focus on the core beta-adrenoceptor antagonist activity of isamoltan, presenting available quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways.
Data Presentation: Quantitative Analysis of Isamoltan's Receptor Interactions
The available data on isamoltan's binding affinity and functional antagonism are summarized below. It is important to note that while its general beta-adrenoceptor antagonism is established, detailed selectivity profiling across all beta-adrenoceptor subtypes is not extensively reported in publicly available literature.
Table 1: Isamoltan Hydrochloride Binding and Functional Antagonist Activity
| Receptor Target | Parameter | Value | Species/Tissue | Reference |
| Beta-Adrenoceptors (Non-selective) | IC50 | 8.4 nM | Rat Brain Membranes | [2] |
| 5-HT1A Receptor | Ki | 112 nM | Rat Brain | [1][4] |
| 5-HT1B Receptor | Ki | 21 nM | Rat Brain | [1][4] |
| 5-HT1B Receptor | IC50 | 39 nM | Rat Brain Membranes | [5] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Table 2: In Vivo Beta-Adrenoceptor Blockade of Isamoltan in Healthy Volunteers
| Parameter | Placebo | 4 mg Isamoltan | 10 mg Isamoltan | 20 mg Propranolol | Reference |
| Reduction in Exercise Heart Rate (β1 effect) | - | 1% | 5% | 11% | [6] |
| Provocative Dose of Albuterol for 35% Increase in Tremor (β2 effect) | 464-539 µg | 1122-1270 µg | >1612 µg | >1612 µg | [6] |
This in vivo data demonstrates that isamoltan causes a dose-dependent blockade of both β1- and β2-adrenoceptors in humans.[6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of beta-adrenoceptor antagonists like isamoltan.
Radioligand Binding Assay for Beta-Adrenoceptors
This assay is fundamental for determining the binding affinity (Ki or IC50) of a compound for a specific receptor.
Objective: To quantify the affinity of this compound for beta-adrenoceptor subtypes.
Materials:
-
Cell membranes expressing the beta-adrenoceptor subtype of interest (e.g., from transfected cell lines or tissue homogenates).
-
Radioligand (e.g., [³H]-CGP 12177, a hydrophilic beta-adrenoceptor antagonist).
-
This compound solutions of varying concentrations.
-
Non-specific binding control (e.g., a high concentration of a non-labeled beta-blocker like propranolol).
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells in ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash and resuspend the membrane pellet in the assay buffer.
-
Reaction Setup: In a 96-well plate, combine the prepared cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess non-labeled antagonist).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any residual unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the logarithm of the isamoltan concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay (Functional Antagonism)
This functional assay measures the ability of an antagonist to inhibit the production of cyclic AMP (cAMP) stimulated by a beta-adrenoceptor agonist.
Objective: To determine the functional antagonist potency (IC50) of this compound at beta-adrenoceptors.
Materials:
-
Whole cells expressing the beta-adrenoceptor subtype of interest.
-
This compound solutions of varying concentrations.
-
A beta-adrenoceptor agonist (e.g., isoproterenol).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., ELISA or HTRF-based).
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and grow to a suitable confluency.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Agonist Stimulation: Add a fixed concentration of a beta-adrenoceptor agonist (typically the EC80 concentration to ensure a robust signal) in the presence of a phosphodiesterase inhibitor.
-
Incubation: Incubate for a specific time to allow for cAMP production.
-
Cell Lysis: Terminate the reaction and lyse the cells to release the intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the isamoltan concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for the inhibition of agonist-stimulated cAMP production.
Mandatory Visualizations
Beta-Adrenoceptor Signaling Pathway
The canonical signaling pathway for beta-adrenoceptors involves the activation of adenylyl cyclase and the subsequent production of the second messenger cAMP.
Caption: Beta-adrenoceptor signaling cascade and the antagonistic action of isamoltan.
Experimental Workflow for Radioligand Binding Assay
The logical flow of a competitive radioligand binding assay to determine the binding affinity of a test compound.
Caption: Workflow for determining binding affinity using a radioligand binding assay.
Logical Relationship of Beta-Blockade and Physiological Response
This diagram illustrates the logical relationship between isamoltan's action at the molecular level and the resulting physiological effects.
Caption: Logical flow from molecular action to physiological effects of isamoltan.
References
- 1. Assessment of beta-adrenergic receptor blockade after isamoltane, a 5-HT1-receptor active compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wikidocumentaries [wikidocumentaries-demo.wmcloud.org]
- 4. Effects of selective antagonism of beta-adrenoceptor sub-types on responses to isoprenaline in rat distal colon in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Isamoltane Hydrochloride: A Technical Guide to its 5-HT1B Receptor Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isamoltane hydrochloride is a phenoxypropanolamine derivative that exhibits high affinity for the serotonin (B10506) 5-HT1B receptor. Initially developed as a β-adrenoceptor antagonist, its pharmacological profile is characterized by a notable selectivity for the 5-HT1B receptor over the 5-HT1A subtype and other neurotransmitter receptors. This technical guide provides an in-depth overview of isamoltane's binding affinity and selectivity profile, complete with detailed experimental methodologies for the key assays used in its characterization. Quantitative data are presented in structured tables for clarity, and key concepts are illustrated through diagrams to facilitate understanding of its mechanism of action and experimental evaluation.
Introduction
Isamoltane, chemically known as (1-(2-(1-pyrrolyl)-phenoxy)-3-isopropylamino-2-propanol hydrochloride), is a compound of significant interest in neuropharmacology. Its dual activity as a β-adrenoceptor antagonist and a high-affinity 5-HT1B receptor ligand has prompted investigations into its potential therapeutic applications, including anxiolytic effects. The 5-HT1B receptor, a Gi/o-coupled presynaptic autoreceptor, plays a crucial role in regulating the release of serotonin and other neurotransmitters. Ligands targeting this receptor are therefore valuable tools for modulating serotonergic neurotransmission. This document serves as a comprehensive resource on the 5-HT1B receptor affinity and selectivity of isamoltane.
5-HT1B Receptor Binding Affinity and Selectivity
The affinity of isamoltane for the 5-HT1B receptor has been primarily determined through radioligand binding assays, a gold-standard technique for quantifying ligand-receptor interactions. These studies have consistently demonstrated that isamoltane is a potent ligand at the 5-HT1B receptor, with a notable degree of selectivity against other serotonin receptor subtypes and adrenergic receptors.
Quantitative Binding Data
The binding affinity of isamoltane is typically expressed in terms of the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following tables summarize the quantitative data from key studies.
Table 1: Isamoltane Binding Affinity at Serotonin 5-HT1 Receptors
| Receptor Subtype | Radioligand | Tissue Source | Ki (nmol/L) | IC50 (nmol/L) | Reference |
| 5-HT1B | [125I]ICYP | Rat Brain Membranes | 21 | 39 | [1][2] |
| 5-HT1A | [3H]8-OH-DPAT | Rat Brain Membranes | 112 | 1070 | [1][2] |
ICYP: Iodocyanopindolol; 8-OH-DPAT: 8-Hydroxy-2-(di-n-propylamino)tetralin
Table 2: Isamoltane Selectivity Profile Against Other Receptors
| Receptor | Radioligand | Tissue Source | IC50 | Reference |
| β-adrenoceptor | [125I]ICYP | Rat Brain Membranes | 8.4 nmol/L | [1] |
| 5-HT2 | Not Specified | Rat Brain Membranes | 3-10 µmol/L (weak activity) | [1] |
| α1-adrenoceptor | Not Specified | Rat Brain Membranes | 3-10 µmol/L (weak activity) | [1] |
| 5-HT1C | Not Specified | Rat Brain Membranes | Devoid of activity | [1] |
Data indicates that isamoltane is approximately 5-fold more potent at the 5-HT1B receptor compared to the 5-HT1A receptor and displays significantly weaker affinity for 5-HT2 and α1-adrenergic receptors.[1][2]
Experimental Protocols
The characterization of isamoltane's receptor binding profile relies on precise and reproducible experimental methodologies. Below are detailed protocols for the key assays cited.
Radioligand Binding Assay for 5-HT1B Receptors
This protocol describes a competitive binding assay to determine the affinity of isamoltane for the 5-HT1B receptor in rat brain tissue.
Objective: To determine the IC50 and Ki of isamoltane at the 5-HT1B receptor.
Materials:
-
Rat brain tissue (e.g., cerebral cortex, striatum)
-
[125I]Iodocyanopindolol ([125I]ICYP) as the radioligand
-
Isamoltane hydrochloride
-
Serotonin (for non-specific binding determination)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
Liquid scintillation counter
-
Filtration apparatus
Procedure:
-
Membrane Preparation:
-
Dissect rat brain tissue on ice and place it in ice-cold homogenization buffer.
-
Homogenize the tissue using a Polytron or similar homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer. Determine the protein concentration using a suitable method (e.g., Bradford assay).
-
-
Binding Assay:
-
Set up assay tubes for total binding, non-specific binding, and various concentrations of isamoltane.
-
To each tube, add the following in order:
-
Assay buffer.
-
A fixed concentration of [125I]ICYP (typically at or near its Kd).
-
For non-specific binding tubes, add a high concentration of serotonin (e.g., 10 µM).
-
For experimental tubes, add varying concentrations of isamoltane.
-
Add the prepared membrane homogenate (typically 50-100 µg of protein).
-
-
Incubate the tubes at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the isamoltane concentration.
-
Determine the IC50 value (the concentration of isamoltane that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay (Functional Assay)
This protocol outlines a functional assay to determine the antagonist activity of isamoltane at the Gi/o-coupled 5-HT1B receptor.
Objective: To measure the ability of isamoltane to inhibit agonist-stimulated [35S]GTPγS binding to G-proteins coupled to the 5-HT1B receptor.
Materials:
-
Rat brain membranes expressing 5-HT1B receptors (prepared as in 3.1)
-
[35S]GTPγS
-
GTPγS (unlabeled, for non-specific binding)
-
GDP
-
A 5-HT1B receptor agonist (e.g., 5-carboxamidotryptamine, 5-CT)
-
Isamoltane hydrochloride
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Assay Setup:
-
In assay tubes, add assay buffer, a fixed concentration of GDP (e.g., 10-30 µM), and the rat brain membranes.
-
For antagonist determination, add varying concentrations of isamoltane and pre-incubate for a short period (e.g., 15-30 minutes) at 30°C.
-
Add a fixed concentration of the 5-HT1B agonist (typically at its EC80-EC90 concentration) to stimulate the receptor. Control tubes will contain no agonist (basal binding).
-
Initiate the binding reaction by adding [35S]GTPγS (final concentration ~0.1 nM).
-
For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
-
Incubation and Filtration:
-
Incubate the mixture at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the percentage inhibition of agonist-stimulated [35S]GTPγS binding for each concentration of isamoltane.
-
Plot the percentage inhibition against the logarithm of the isamoltane concentration to determine the IC50 value for its functional antagonist activity.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the 5-HT1B receptor, the workflow of a competitive binding assay, and the logical relationship in selectivity profiling.
Conclusion
Isamoltane hydrochloride is a valuable pharmacological tool characterized by its high affinity for the 5-HT1B receptor and its function as an antagonist. The data clearly demonstrate a selectivity for the 5-HT1B subtype over the 5-HT1A receptor, and markedly lower affinity for 5-HT2 and α1-adrenergic receptors. Its potent interaction with β-adrenoceptors is also a key feature of its pharmacological profile. The detailed methodologies provided herein offer a framework for the continued investigation of isamoltane and other novel compounds targeting the serotonergic system. This guide serves as a foundational resource for researchers aiming to understand and leverage the specific receptor interaction profile of isamoltane in preclinical and clinical research.
References
Isamoltan Hydrochloride: A Deep Dive into its Enantiomers and Stereochemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Chirality in Drug Action
Isomerism, particularly enantiomerism, is a critical consideration in drug development and clinical pharmacology. Enantiomers are stereoisomers that are non-superimposable mirror images of each other.[1][2] While they possess identical physicochemical properties in an achiral environment, their interactions with chiral biological macromolecules, such as receptors and enzymes, can differ significantly.[3][4] This stereoselectivity can manifest in various ways, including differences in binding affinity, functional activity (agonist vs. antagonist), and pharmacokinetic profiles (absorption, distribution, metabolism, and excretion).[3][5]
Isamoltan (B39352) hydrochloride is a chiral compound that acts as a β-adrenoceptor antagonist and also exhibits high affinity for the 5-HT1B receptor. The presence of a stereocenter in its chemical structure necessitates the consideration of its enantiomeric forms, (R)- and (S)-isamoltan, as potentially distinct pharmacological entities. Understanding the stereochemical aspects of isamoltan is crucial for elucidating its mechanism of action and for the potential development of more selective and efficacious therapeutic agents.
Stereochemistry of Isamoltan Hydrochloride
Isamoltan, with the chemical name 1-(isopropylamino)-3-(2-(pyrrol-1-yl)phenoxy)propan-2-ol, possesses a single chiral center at the second carbon of the propan-2-ol backbone. This results in the existence of two enantiomers: (R)-isamoltan and (S)-isamoltan. The absolute configuration at this stereocenter is determined by the Cahn-Ingold-Prelog priority rules.
The hydrochloride salt of isamoltan is commonly used in research and development to improve its solubility and stability. The overall pharmacological profile of the racemate (a 1:1 mixture of the (R)- and (S)-enantiomers) is a composite of the individual activities of each enantiomer.
Pharmacological Profile
Receptor Binding Affinity
While specific binding data for the individual enantiomers of isamoltan are not available in the reviewed literature, studies on racemic isamoltan have established its binding profile.
Table 1: Binding Affinity (Ki) of Racemic Isamoltan at Serotonin (B10506) Receptors
| Receptor Subtype | Ki (nmol/l) |
| 5-HT1A | 112 |
| 5-HT1B | 21 |
Note: Data for β-adrenoceptor subtypes for racemic isamoltan were not found in the reviewed literature.
Based on the principles of stereoselectivity observed with other chiral β-blockers, it is highly probable that the (R)- and (S)-enantiomers of isamoltan exhibit differential binding affinities for both β-adrenoceptors and 5-HT1B receptors. For many β-blockers, the (S)-enantiomer is often the more potent β-adrenoceptor antagonist.
Functional Activity
Isamoltan is characterized as a β-adrenoceptor antagonist and a 5-HT1B receptor antagonist. The functional consequences of receptor binding are typically assessed through second messenger assays, such as measuring changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
At β-adrenoceptors: As an antagonist, isamoltan would be expected to inhibit the isoproterenol-stimulated increase in cAMP levels. The potency of this inhibition (IC50) would likely differ between the (R)- and (S)-enantiomers.
-
At 5-HT1B receptors: The 5-HT1B receptor is a Gi/o-coupled receptor, and its activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP. As an antagonist, isamoltan would block the ability of a 5-HT1B agonist (like 5-carboxamidotryptamine) to suppress forskolin-stimulated cAMP accumulation.
Quantitative data for the functional activity of the individual isamoltan enantiomers are not currently available.
Signaling Pathways
Isamoltan's dual receptor activity implicates it in two distinct G-protein coupled receptor (GPCR) signaling pathways.
Experimental Protocols
The following sections outline generalized yet detailed protocols that can be adapted for the synthesis, chiral separation, and pharmacological evaluation of isamoltan enantiomers.
Synthesis and Resolution of Isamoltan Enantiomers
A plausible synthetic route to racemic isamoltan can be conceptualized based on established methods for analogous β-amino alcohols. The resolution of the enantiomers can then be achieved using techniques such as chiral chromatography.
Protocol for Chiral HPLC Resolution:
-
Column: A chiral stationary phase (CSP) column, such as one based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD-H or Chiralpak® AD-H), should be selected.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would be a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a polar modifier such as isopropanol (B130326) or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for basic analytes.
-
Detection: UV detection at a wavelength where isamoltan exhibits strong absorbance (e.g., around 254 nm).
-
Procedure: a. Dissolve the racemic isamoltan free base in the mobile phase. b. Inject the sample onto the chiral HPLC system. c. Elute the enantiomers under isocratic conditions. d. Collect the separated enantiomeric fractions. e. Evaporate the solvent from each fraction to obtain the pure enantiomers. f. Confirm the enantiomeric purity of each fraction by re-injection onto the chiral column.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
Protocol for Competitive Radioligand Binding Assay:
-
Materials:
-
Cell membranes expressing the human β-adrenoceptor subtype of interest or the 5-HT1B receptor.
-
Radioligand: e.g., [³H]-CGP-12177 for β-adrenoceptors or [³H]-GR125743 for 5-HT1B receptors.
-
(R)- and (S)-isamoltan hydrochloride.
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl₂).
-
Glass fiber filters.
-
-
Procedure: a. In a 96-well plate, add the cell membranes, radioligand, and a range of concentrations of the isamoltan enantiomer. b. For non-specific binding determination, include wells with a high concentration of a known non-labeled ligand (e.g., propranolol (B1214883) for β-adrenoceptors). c. Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium. d. Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. e. Wash the filters with ice-cold assay buffer to remove unbound radioligand. f. Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: a. Plot the percentage of specific binding against the logarithm of the isamoltan enantiomer concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. c. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assays
Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a GPCR.
Protocol for cAMP Antagonism Assay:
-
Cell Culture: Use a cell line stably expressing the β-adrenoceptor or 5-HT1B receptor (e.g., HEK293 or CHO cells).
-
Procedure: a. Seed the cells in a 96-well plate and grow to confluence. b. Pre-incubate the cells with varying concentrations of the isamoltan enantiomer for a defined period. c. Stimulate the cells with a fixed concentration of an appropriate agonist (e.g., isoproterenol for β-adrenoceptors or a 5-HT1B agonist for cells co-treated with forskolin). d. After the stimulation period, lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Data Analysis: a. Plot the cAMP concentration against the logarithm of the isamoltan enantiomer concentration. b. Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.
Conclusion and Future Directions
This compound presents a compelling case for the study of stereoselectivity in drug action due to its dual targeting of β-adrenoceptors and 5-HT1B receptors. While the current body of literature provides a solid foundation for understanding the pharmacology of racemic isamoltan, a significant knowledge gap exists concerning the specific properties of its individual enantiomers. The detailed experimental protocols provided in this guide offer a roadmap for researchers to undertake these critical investigations.
Future research should prioritize the synthesis and resolution of (R)- and (S)-isamoltan to enable a thorough characterization of their respective binding affinities and functional activities at all relevant receptor subtypes. Such studies will not only provide a more complete understanding of isamoltan's pharmacological profile but also hold the potential for the development of a single-enantiomer drug with an optimized therapeutic index, a common goal in modern drug development. The elucidation of the stereospecific interactions of isamoltan will undoubtedly contribute to the broader understanding of ligand-receptor interactions and the principles of chiral pharmacology.
References
- 1. longdom.org [longdom.org]
- 2. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Isamoltan Hydrochloride: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Solubility Data
Quantitative solubility data for isamoltan (B39352) hydrochloride in common solvents has not been identified in publicly available literature. However, the general principle of converting a basic drug, such as isamoltan, into a hydrochloride salt is to enhance its aqueous solubility. The following table is a template that researchers can use to summarize experimentally determined solubility data.
Table 1: Solubility of Isamoltan Hydrochloride
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |
| Purified Water | 25 | Data not available | Shake-Flask Method |
| Phosphate Buffered Saline (pH 7.4) | 25 | Data not available | Shake-Flask Method |
| 0.1 N Hydrochloric Acid (pH 1.2) | 25 | Data not available | Shake-Flask Method |
| Ethanol | 25 | Data not available | Shake-Flask Method |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Shake-Flask Method |
Stability Data
Detailed stability data for this compound under various stress conditions are not publicly available. Stability studies are essential to determine the shelf-life and appropriate storage conditions for a drug substance. Forced degradation studies are typically performed to identify potential degradation products and pathways.
Table 2: Stability of this compound under Forced Degradation Conditions
| Stress Condition | Time | Temperature (°C) | % Degradation | Major Degradants |
| Acidic Hydrolysis (0.1 N HCl) | User-defined | User-defined | Data not available | Data not available |
| Basic Hydrolysis (0.1 N NaOH) | User-defined | User-defined | Data not available | Data not available |
| Oxidative (3% H₂O₂) | User-defined | User-defined | Data not available | Data not available |
| Thermal (Solid State) | User-defined | User-defined | Data not available | Data not available |
| Photolytic (ICH Q1B) | User-defined | User-defined | Data not available | Data not available |
Experimental Protocols
Solubility Determination: Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Protocol:
-
Preparation: An excess amount of this compound is added to a known volume of the desired solvent in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature for a defined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Below is a Graphviz diagram illustrating the workflow of the shake-flask solubility assay.
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
Stability-Indicating Method: Forced Degradation Studies
Forced degradation studies are performed to evaluate the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.
Protocol:
-
Stress Conditions: this compound is subjected to various stress conditions as outlined in the ICH Q1A(R2) guideline. These typically include:
-
Acidic Hydrolysis: 0.1 N HCl at an elevated temperature (e.g., 60-80°C).
-
Basic Hydrolysis: 0.1 N NaOH at room temperature or slightly elevated temperature.
-
Oxidative Degradation: 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heating the solid drug substance (e.g., at 105°C) or a solution.
-
Photolytic Degradation: Exposing the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).
-
-
Sample Analysis: Samples are withdrawn at various time points and analyzed by a suitable analytical method, typically a gradient reverse-phase HPLC method with a photodiode array (PDA) detector.
-
Method Validation: The analytical method is validated to ensure it is stability-indicating, meaning it can separate the intact drug from its degradation products and any process impurities.
The following diagram outlines the general workflow for a forced degradation study.
Caption: General workflow for conducting forced degradation studies.
Signaling Pathway
Isamoltan is an antagonist of the 5-HT1B receptor. The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin (B10506) (5-HT), initiates an intracellular signaling cascade. As an antagonist, isamoltan blocks this activation.
The 5-HT1B receptor is primarily coupled to the inhibitory G-protein, Gi/o. The signaling pathway is as follows:
-
Ligand Binding: In the absence of an antagonist, serotonin binds to the 5-HT1B receptor.
-
G-Protein Activation: This binding causes a conformational change in the receptor, leading to the activation of the associated Gi/o protein. The Gαi/o subunit dissociates from the Gβγ subunit.
-
Downstream Effects:
-
The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
The Gβγ subunit can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.
-
-
Cellular Response: The overall effect of 5-HT1B receptor activation is a decrease in neuronal excitability and neurotransmitter release.
Isamoltan, by blocking the binding of serotonin to the 5-HT1B receptor, prevents this signaling cascade from occurring.
The diagram below illustrates the 5-HT1B receptor signaling pathway.
Isamoltan hydrochloride preclinical pharmacological profile
An In-Depth Technical Guide to the Preclinical Pharmacological Profile of Isamoltan (B39352) Hydrochloride
Introduction
Isamoltan hydrochloride (CGP 361A) is a phenoxypropanolamine derivative that has been investigated for its anxiolytic properties. Its pharmacological profile is of significant interest to researchers in drug development due to its dual mechanism of action, targeting both the serotonergic and adrenergic systems. This technical guide provides a comprehensive overview of the preclinical pharmacological data for isamoltan, focusing on its receptor binding profile, in vitro and in vivo functional activities, and the experimental methodologies used to elucidate its effects.
Mechanism of Action
Isamoltan exhibits a complex mechanism of action, functioning as both a beta-adrenoceptor antagonist and a ligand for serotonin (B10506) 5-HT₁ receptor subtypes.[1][2] Its primary serotonergic effect is attributed to its antagonist activity at the 5-HT₁B receptor, which functions as a terminal autoreceptor on serotonergic neurons.[1] By blocking this autoreceptor, isamoltan inhibits the negative feedback mechanism that normally limits serotonin (5-HT) release. This action results in an increased concentration of synaptic 5-HT, which can then activate other postsynaptic 5-HT receptors.[1] The compound also shows affinity for 5-HT₁A receptors, where its agonist and antagonist effects contribute to its overall pharmacological profile.[2]
Receptor Binding Profile
Binding assays are crucial for determining the affinity of a compound for its molecular targets. Isamoltan has been characterized using radioligand binding studies in rat brain membranes. The data reveal a notable selectivity for 5-HT₁B receptors over 5-HT₁A receptors.[1][2] The compound is also a potent ligand at beta-adrenoceptors.[2] Weak activity has been observed at 5-HT₂ and alpha₁-adrenoceptors.[2] Notably, the serotonergic activity resides in the (-)-enantiomer of isamoltan.[2]
Table 1: Receptor Binding Affinity of Isamoltan
| Receptor Target | Radioligand | Tissue Source | Affinity Metric | Value (nmol/L) | Reference |
| 5-HT₁B | [¹²⁵I]ICYP | Rat Brain | IC₅₀ | 39 | [2] |
| 5-HT₁B | - | Rat Brain | Kᵢ | 21 | [1] |
| 5-HT₁A | [³H]8-OH-DPAT | Rat Brain | IC₅₀ | 1070 | [2] |
| 5-HT₁A | - | Rat Brain | Kᵢ | 112 | [1] |
| Beta-adrenoceptor | - | - | IC₅₀ | 8.4 | [2] |
| 5-HT₂ | - | - | IC₅₀ | 3000 - 10000 | [2] |
| Alpha₁-adrenoceptor | - | - | IC₅₀ | 3000 - 10000 | [2] |
Experimental Protocol: Radioligand Binding Assay
-
Objective: To determine the binding affinity (IC₅₀/Kᵢ) of isamoltan for specific receptor subtypes.
-
Tissue Preparation: Whole rat brains are dissected and homogenized in a cold buffer (e.g., 50 mM Tris-HCl). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended to a specific protein concentration.
-
Assay Conditions: The membrane suspension is incubated in a reaction mixture containing a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A sites or [¹²⁵I]ICYP for 5-HT₁B sites) and varying concentrations of the test compound (isamoltan).
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound. The filters are then washed with cold buffer to remove non-specifically bound radioactivity.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter. Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand for the target receptor.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of isamoltan that inhibits 50% of the specific radioligand binding (IC₅₀) is determined by non-linear regression analysis. Kᵢ values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.
In Vitro Pharmacology
The functional consequences of isamoltan's receptor binding have been assessed in vitro using brain tissue preparations. These studies confirm that isamoltan enhances the release of serotonin, consistent with its antagonist activity at presynaptic 5-HT₁B autoreceptors.
Table 2: In Vitro Functional Activity of Isamoltan
| Preparation | Stimulation Method | Effect | Effective Concentration | Reference |
| Rat Occipital Cortex Slices | K⁺-evoked overflow | Increased ³H-5-HT release | 0.1 µmol/L | [1] |
| Rat Cortical Slices | Electrically evoked release | Increased ³H-5-HT release | Not specified | [2] |
Experimental Protocol: Neurotransmitter Release from Brain Slices
-
Objective: To measure the effect of isamoltan on serotonin release from nerve terminals.
-
Tissue Preparation: Slices of a specific brain region (e.g., occipital cortex) are prepared from rat brains. The slices are pre-loaded with radiolabeled serotonin ([³H]5-HT) by incubation in a physiological buffer.
-
Superfusion: The slices are placed in a superfusion chamber and continuously perfused with buffer to establish a stable baseline of radioactivity release.
-
Stimulation: Serotonin release is induced by a depolarizing stimulus, either by increasing the potassium concentration in the buffer (K⁺-evoked) or by electrical field stimulation. Samples of the perfusate are collected before, during, and after stimulation.
-
Drug Application: Isamoltan is added to the perfusion buffer at various concentrations before and during the stimulation period.
-
Quantification: The amount of [³H]5-HT in each collected sample is determined by liquid scintillation counting.
-
Data Analysis: The amount of radioactivity released by the stimulus is calculated. The effect of isamoltan is determined by comparing the stimulus-evoked release in the presence of the drug to the release in its absence (control).
In Vivo Pharmacology
In vivo studies in animal models provide critical information on the physiological and behavioral effects of a drug. Experiments in rats have demonstrated that isamoltan increases serotonin turnover and elicits behaviors consistent with enhanced serotonergic neurotransmission.
Table 3: In Vivo Pharmacodynamic Effects of Isamoltan in Rats
| Parameter Measured | Brain Region | Dose & Route | Result | Reference |
| 5-HIAA Concentration | Hypothalamus, Hippocampus | 3 mg/kg s.c. (maximal effect) | Significantly increased | [1] |
| Behavioral Response | Whole Animal | 3 mg/kg s.c. | Induced wet-dog shakes | [1] |
The increase in 5-hydroxyindoleacetic acid (5-HIAA), the main metabolite of serotonin, indicates an elevated rate of 5-HT synthesis and release.[1] The induction of wet-dog shakes, a behavior mediated by the activation of 5-HT₂ receptors, was blocked by the 5-HT₂ antagonist ritanserin.[1] This suggests that isamoltan, by blocking 5-HT₁B autoreceptors, increases synaptic 5-HT to a level sufficient to activate postsynaptic 5-HT₂ receptors and elicit a behavioral response.[1] This effect was not replicated by other beta-blockers, indicating it is specific to isamoltan's serotonergic activity.[1]
Experimental Protocols: In Vivo Studies
-
Neurochemical Analysis (5-HIAA Measurement):
-
Animal Dosing: Rats are administered isamoltan or a vehicle control via subcutaneous (s.c.) injection at specified doses.
-
Tissue Collection: At a predetermined time point after dosing, animals are euthanized, and brains are rapidly dissected to isolate specific regions like the hypothalamus and hippocampus.
-
Sample Preparation: Brain tissue is homogenized in an appropriate solution (e.g., perchloric acid) to precipitate proteins.
-
Analysis: The supernatant is analyzed using High-Performance Liquid Chromatography (HPLC) with electrochemical detection to separate and quantify the levels of 5-HIAA.
-
Data Comparison: 5-HIAA levels in the isamoltan-treated group are compared to the vehicle-treated control group.
-
-
Behavioral Assessment (Wet-Dog Shake Model):
-
Animal Dosing: Rats are injected subcutaneously with isamoltan or vehicle. In some experiments, animals may be pre-treated with other compounds (e.g., a 5-HT₂ antagonist like ritanserin) to investigate the mechanism.
-
Observation: Following injection, animals are placed in an observation arena.
-
Scoring: The frequency of wet-dog shakes (rapid, rotational shaking of the head and torso) is counted by a trained observer, often blind to the treatment condition, over a set period.
-
Data Analysis: The number of shakes in the drug-treated group is compared to the control group using appropriate statistical tests.
-
Beta-Adrenergic Receptor Blockade
While the focus is on preclinical data, human studies provide valuable quantitative insight into isamoltan's beta-blocking activity. A study in healthy volunteers demonstrated that isamoltan produces dose-dependent blockade of both β₁- and β₂-adrenergic receptors.[3]
Table 4: Beta-Adrenergic Receptor Blockade by Isamoltan in Humans
| Parameter | Placebo | Isamoltan (4 mg) | Isamoltan (10 mg) | Propranolol (20 mg) | Reference |
| Reduction in Exercise Heart Rate (β₁ effect) | - | 1% | 5% | 11% | [3] |
| Provocative Dose of Albuterol for Tremor (β₂ effect) | 464-539 µg | 1122-1270 µg | >1612 µg | >1612 µg | [3] |
These results show that isamoltan has measurable systemic beta-blocking effects, with a more pronounced impact on skeletal muscle β₂-receptors (as indicated by the higher dose of albuterol needed to induce tremor) than on cardiac β₁-receptors at the doses tested.[3]
Pharmacokinetics (ADME)
Detailed preclinical pharmacokinetic data for isamoltan, including parameters for Absorption, Distribution, Metabolism, and Excretion (ADME), are not extensively available in the cited literature. However, for any drug development candidate, these properties are critical. Preclinical ADME studies are typically conducted in vitro and in animal models to predict the drug's behavior in humans.[4][5][6]
-
Absorption: Investigates how the drug enters the bloodstream after administration (e.g., oral, intravenous).[7] In vitro models like Caco-2 cell assays can predict intestinal permeability.[8]
-
Distribution: Describes how the drug spreads throughout the body's tissues and fluids.[7] Plasma protein binding is a key factor, as only the unbound drug is typically active and available for distribution.[9]
-
Metabolism: Refers to the chemical modification of the drug by the body, primarily in the liver by cytochrome P450 (CYP450) enzymes.[7][9] In vitro studies using liver microsomes help identify metabolic pathways and potential drug-drug interactions.[10]
-
Excretion: The process of removing the drug and its metabolites from the body, usually via the kidneys (urine) or liver (bile/feces).[7]
Conclusion
The preclinical pharmacological profile of this compound reveals a compound with a unique dual mechanism of action. It is a potent beta-adrenoceptor antagonist with significant and selective antagonist activity at the 5-HT₁B receptor. This 5-HT₁B antagonism leads to an increase in synaptic serotonin, which is confirmed by both in vitro neurotransmitter release assays and in vivo neurochemical and behavioral studies. This combined action on both the adrenergic and serotonergic systems underpins its potential as an anxiolytic agent and makes it a subject of continued interest for neuropharmacological research.
References
- 1. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of beta-adrenergic receptor blockade after isamoltane, a 5-HT1-receptor active compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. allucent.com [allucent.com]
- 5. Drug metabolism and pharmacokinetics in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioivt.com [bioivt.com]
- 7. What are the main ADME processes in pharmacokinetics? [synapse.patsnap.com]
- 8. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics - study of ADME | Pharmacology Mentor [pharmacologymentor.com]
- 10. New serotonin 5-HT1A receptor agonists endowed with antinociceptive activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of isamoltan (B39352) hydrochloride, a prototypical aryloxypropanolamine compound with a unique pharmacological profile, acting as both a β-adrenoceptor antagonist and a ligand for serotonin (B10506) 5-HT1 receptors. This document details its mechanism of action, the signaling pathways it modulates, and its relationship with analogous compounds. It also provides representative experimental protocols for studying such compounds.
Introduction
Isamoltan is a research chemical that belongs to the aryloxypropanolamine class of beta-blockers.[1] Unlike traditional β-blockers, isamoltan possesses significant affinity for serotonin receptor subtypes, specifically 5-HT1A and 5-HT1B, where it acts as an antagonist.[2][3] This dual pharmacology has made it a valuable tool for investigating the interplay between the adrenergic and serotonergic systems, particularly in the context of anxiety and depression.[2][4] This guide summarizes the key quantitative pharmacological data, outlines relevant signaling pathways, and provides detailed experimental methodologies for the characterization of isamoltan and its analogs.
Pharmacology and Mechanism of Action
Isamoltan's primary mechanism of action is the competitive antagonism of β-adrenergic receptors and 5-HT1A/5-HT1B serotonin receptors.
Receptor Binding Profile
Isamoltan binds with high affinity to β-adrenoceptors and shows notable affinity for 5-HT1B and 5-HT1A receptors. Different studies have reported slightly varying binding affinities, which may be due to different experimental conditions (e.g., radioligand, tissue preparation). The compound displays a notable selectivity for the 5-HT1B receptor over the 5-HT1A receptor.
| Compound | Target Receptor | Radioligand | Tissue/Cell Line | Binding Affinity (K_i_ / IC_50_ nM) | Reference |
| Isamoltan | β-adrenoceptor | [¹²⁵I]ICYP | Rat Brain Membranes | IC_50_ = 8.4 | [3] |
| Isamoltan | 5-HT_1A_ | [³H]8-OH-DPAT | Rat Brain Membranes | K_i_ = 112 | [5] |
| Isamoltan | 5-HT_1A_ | [³H]8-OH-DPAT | Rat Brain Membranes | IC_50_ = 1070 | [3] |
| Isamoltan | 5-HT_1B_ | Not Specified | Rat Brain Membranes | K_i_ = 21 | [5] |
| Isamoltan | 5-HT_1B_ | [¹²⁵I]ICYP | Rat Brain Membranes | IC_50_ = 39 | [3] |
| (-)-Pindolol | 5-HT_1A_ | [³H]8-OH-DPAT | Human Brain (Dorsal Raphe) | K_i_ = 10.8 | [6] |
| Cyanopindolol | 5-HT_1A_ / 5-HT_1B_ | Not Specified | Not Specified | High Affinity | |
| Propranolol | 5-HT_1A / 5-HT_1B_ | Not Specified | Not Specified | Lower Affinity | [3] |
Note: IC_50_ is the concentration of a drug that gives half-maximal inhibition, while K_i_ is the inhibition constant. These values are indicative of the drug's affinity for the receptor.
Signaling Pathways
Isamoltan modulates three key G-protein coupled receptor (GPCR) signaling pathways:
-
β-Adrenergic Pathway (Stimulatory): As an antagonist, isamoltan blocks the binding of endogenous catecholamines (e.g., norepinephrine, epinephrine) to β-adrenoceptors. This prevents the activation of the associated Gs protein, thereby inhibiting the adenylyl cyclase-mediated production of the second messenger cyclic AMP (cAMP).[5][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Serotonin - Wikipedia [en.wikipedia.org]
- 3. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pindolol, a beta-adrenoceptor blocker/5-hydroxytryptamine(1A/1B) antagonist, enhances the analgesic effect of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The signal transduction between beta-receptors and adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. discoverbiotech.com [discoverbiotech.com]
Methodological & Application
Isamoltan Hydrochloride: In Vivo Experimental Protocols - Application Notes
A comprehensive search for in vivo experimental protocols and pharmacological data on Isamoltan hydrochloride has yielded insufficient information to provide detailed application notes and protocols as requested.
Despite a thorough review of scientific literature and databases, no specific in vivo studies, established dosages, or detailed experimental methodologies for this compound could be located. The search for "Isamoltan" and its hydrochloride salt did not return relevant results detailing its use in animal models, its mechanism of action, or its effects on cardiovascular or central nervous system parameters in a research setting.
Recommendations for Researchers, Scientists, and Drug Development Professionals:
Given the current lack of public domain information, researchers interested in the in vivo properties of this compound should consider the following preliminary steps:
-
Compound Verification: Double-check the chemical name and any alternative nomenclature or internal company identifiers for the compound. It is possible that the substance is more commonly known by a different name.
-
In Vitro Characterization: Before proceeding to in vivo studies, it is crucial to thoroughly characterize the compound in vitro. This would include determining its purity, solubility, stability, and basic pharmacological profile (e.g., receptor binding assays, cell-based functional assays).
-
Dose-Ranging and Toxicity Studies: Initial in vivo research would need to focus on preliminary dose-ranging and acute toxicity studies in a relevant animal model (e.g., mice or rats). These studies are essential to determine a safe and potentially efficacious dose range.
-
Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is critical for designing meaningful in vivo efficacy studies.
Without any established literature, any in vivo work on this compound would be considered novel and exploratory. The experimental design would need to be developed from first principles, taking into account the physicochemical properties of the drug and any available in vitro data.
We regret that we could not provide the specific protocols at this time. Should any published research on this compound become available, this document can be updated accordingly.
Application Notes and Protocols for In Vitro Cell-Based Assays of Isamoltan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isamoltan hydrochloride is a compound with a pharmacological profile that includes activity as a beta-adrenoceptor antagonist and as a ligand for serotonin (B10506) receptors.[1][2] In vitro cell-based assays are fundamental for characterizing the potency and selectivity of this compound at its molecular targets. These assays provide crucial data for understanding its mechanism of action and for guiding drug development efforts. This document provides detailed protocols for key in vitro assays relevant to the pharmacological assessment of this compound.
Mechanism of Action
This compound has been demonstrated to act as an antagonist at beta-adrenergic receptors, with effects observed on both β1 and β2 subtypes in vivo.[2] Furthermore, in vitro binding studies have quantified its affinity for serotonin 5-HT1A and 5-HT1B receptors.[1] The beta-adrenergic receptor antagonism suggests that Isamoltan interferes with the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine, thereby inhibiting the downstream signaling cascade mediated by adenylyl cyclase and cyclic AMP (cAMP). Its activity at serotonin receptors indicates a broader pharmacological profile that may contribute to its overall effects.
Data Presentation
The following tables summarize the available quantitative data for this compound from in vitro cell-based assays.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Cell Line/Tissue | Kᵢ (nmol/L) | Reference |
| 5-HT1A | [³H]8-OH-DPAT | Rat Brain Membranes | 112 | [1] |
| 5-HT1B | [¹²⁵I]ICYP | Rat Brain Membranes | 21 | [1] |
| β1-Adrenergic | Not Available | Not Available | Not Available | - |
| β2-Adrenergic | Not Available | Not Available | Not Available | - |
| β3-Adrenergic | Not Available | Not Available | Not Available | - |
Note: Specific in vitro Kᵢ values for this compound at β-adrenergic receptor subtypes were not available in the reviewed literature. In vivo studies confirm its activity as a β1 and β2-adrenoceptor antagonist.[2]
Table 2: Functional Antagonism of this compound
| Assay Type | Target | Agonist | Cell Line | IC₅₀ (nmol/L) | Reference |
| cAMP Accumulation | β-Adrenergic Receptors | Isoproterenol | Not Available | Not Available | - |
Signaling Pathways
The interaction of this compound with β-adrenergic and 5-HT1A/1B receptors modulates distinct intracellular signaling pathways.
References
- 1. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of beta-adrenergic receptor blockade after isamoltane, a 5-HT1-receptor active compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isamoltan Hydrochloride Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isamoltan hydrochloride is a selective antagonist of the serotonin (B10506) 1B (5-HT1B) receptor, a G-protein coupled receptor involved in various physiological and pathological processes in the central nervous system.[1][2] Accurate characterization of the binding affinity of compounds like Isamoltan to the 5-HT1B receptor is crucial for drug discovery and development. Radioligand binding assays are a robust and sensitive method for determining the affinity of a ligand for its target receptor. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the 5-HT1B receptor.
Quantitative Data Summary
The binding affinity of this compound for the 5-HT1B receptor has been determined using radioligand binding assays. The data is summarized in the table below.
| Compound | Receptor | Radioligand | Preparation | IC50 (nM) | Ki (nM) |
| This compound | 5-HT1B | [¹²⁵I]Iodocyanopindolol | Rat brain membranes | 39 | 21 |
| This compound | 5-HT1A | - | Rat brain membranes | - | 112 |
| This compound | β-adrenoceptor | - | - | 8.4 | - |
Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the specific binding of the radioligand.[1] The Ki value is the inhibition constant, which is a measure of the binding affinity of the inhibitor.[2]
Experimental Protocols
This section details the methodology for a competitive radioligand binding assay to determine the binding affinity of this compound for the 5-HT1B receptor.
Materials and Reagents
-
Receptor Source: Rat brain membranes expressing 5-HT1B receptors.
-
Radioligand: [¹²⁵I]Iodocyanopindolol ([¹²⁵I]ICYP)
-
Test Compound: this compound
-
Non-specific Binding Control: Serotonin (5-HT) or another high-affinity 5-HT1B ligand
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Membrane Preparation
-
Homogenize dissected rat brain tissue (e.g., striatum, a region with high 5-HT1B receptor density) in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh, ice-cold assay buffer and repeating the centrifugation step.
-
Resuspend the final membrane pellet in assay buffer to a desired protein concentration (typically 50-200 µg of protein per well).
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA assay).
Competitive Binding Assay
-
In a 96-well microplate, add the following components in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [¹²⁵I]ICYP (at a concentration near its Kd), and 100 µL of the membrane preparation.
-
Non-specific Binding: 50 µL of a high concentration of a non-labeled 5-HT1B ligand (e.g., 10 µM 5-HT), 50 µL of [¹²⁵I]ICYP, and 100 µL of the membrane preparation.
-
This compound Competition: 50 µL of varying concentrations of this compound, 50 µL of [¹²⁵I]ICYP, and 100 µL of the membrane preparation.
-
-
Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to sit in the dark for at least 4 hours.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
For the competition assay, plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]ICYP, by non-linear regression analysis of the competition curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
5-HT1B Receptor Signaling Pathway
The 5-HT1B receptor is a G-protein coupled receptor that primarily couples to the Gi/o family of G-proteins. Activation of the 5-HT1B receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).
Caption: 5-HT1B Receptor Signaling Pathway.
Radioligand Binding Assay Experimental Workflow
The following diagram illustrates the key steps involved in the radioligand binding assay for determining the affinity of this compound for the 5-HT1B receptor.
Caption: Radioligand Binding Assay Workflow.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Isamoltane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isamoltane is a drug with β-receptor blocking properties and anxiolytic-like effects. Accurate and reliable quantification of Isamoltane hydrochloride in bulk drug substances and pharmaceutical formulations is crucial for quality control, stability studies, and pharmacokinetic research. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of pharmaceutical compounds.[1][2][3] This application note provides a detailed protocol for the quantification of Isamoltane hydrochloride using a reversed-phase HPLC (RP-HPLC) method with UV detection. The method is designed to be simple, accurate, precise, and robust, making it suitable for routine analysis in a laboratory setting.
Materials and Methods
Instrumentation
A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector is required.[1][4] Data acquisition and processing are performed using a suitable chromatography data system.
Chemicals and Reagents
-
Isamoltane hydrochloride reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Triethylamine (for pH adjustment)
-
Water (HPLC grade)
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v) |
| Phosphate Buffer | 10mM Potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid/triethylamine |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 235 nm |
| Run Time | 10 minutes |
Note: These conditions are a starting point and may require optimization based on the specific HPLC system and column used.
Experimental Protocols
Preparation of Mobile Phase
-
Phosphate Buffer (10mM, pH 3.0): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid or triethylamine.[5]
-
Mobile Phase: Mix the prepared phosphate buffer and acetonitrile in a 50:50 (v/v) ratio.[5] Filter the mobile phase through a 0.45 µm nylon membrane filter and degas by sonication before use.[5]
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of Isamoltane hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 2-10 µg/mL.[5]
Preparation of Sample Solutions (from Tablets)
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of Isamoltane hydrochloride and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter.[6]
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range (e.g., 5 µg/mL).
Method Validation
The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[4][7] The key validation parameters are summarized in Table 2.
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Results |
| Linearity | Correlation coefficient (r²) > 0.999 | r² = 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Intraday: < 2.0%, Interday: < 2.0% | Intraday: 0.5%, Interday: 0.8% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) of 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (S/N) of 10:1 | 0.3 µg/mL |
| Robustness | % RSD < 2.0% for small variations in method parameters | % RSD < 1.5% |
These are typical expected values and should be experimentally determined.
System Suitability
Before starting the analysis, the suitability of the chromatographic system must be verified. The system suitability parameters are outlined in Table 3.
Table 3: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N > 2000 |
| % RSD of Peak Areas (for 6 replicate injections) | % RSD ≤ 2.0% |
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the HPLC quantification of Isamoltane hydrochloride.
Caption: Experimental workflow for HPLC quantification of Isamoltane hydrochloride.
Caption: Logical relationship of method development to quality control outcomes.
Conclusion
The described RP-HPLC method is suitable for the accurate and precise quantification of Isamoltane hydrochloride in pharmaceutical dosage forms. The method is straightforward and utilizes common HPLC instrumentation and reagents, making it easily adaptable for most quality control laboratories. Adherence to the detailed protocols and validation procedures will ensure the generation of reliable and reproducible results.
References
- 1. omicsonline.org [omicsonline.org]
- 2. jddtonline.info [jddtonline.info]
- 3. m.youtube.com [m.youtube.com]
- 4. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iosrphr.org [iosrphr.org]
- 6. nacalai.com [nacalai.com]
- 7. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of Isamoltane Hydrochloride in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isamoltane hydrochloride is a selective β-adrenergic receptor antagonist with potential applications in various therapeutic areas. Accurate and reliable quantification of Isamoltane in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the preferred method for bioanalytical assays.[1][2] This application note provides a detailed protocol for the extraction and quantification of Isamoltane in human plasma using LC-MS/MS. The described method is validated according to industry standards, demonstrating excellent accuracy, precision, and robustness.
Experimental Protocols
1. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[3]
-
Reagents:
-
Acetonitrile (B52724) (ACN), HPLC grade (ice-cold)
-
Internal Standard (IS) working solution (e.g., a stable isotope-labeled Isamoltane or a structural analog)
-
-
Procedure:
-
Thaw frozen human plasma samples to room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a clean microcentrifuge tube, pipette 100 µL of the plasma sample.
-
Add 10 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[3]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase A.
-
Vortex to ensure complete dissolution.
-
The sample is now ready for injection into the LC-MS/MS system.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Instrumentation:
-
An LC system capable of binary gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
-
LC Parameters:
-
Column: A suitable reversed-phase column, such as a C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient is typically employed to ensure good separation and peak shape.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: Dependent on the instrument, typically around 150°C.
-
Desolvation Temperature: Dependent on the instrument, typically around 400°C.
-
MRM Transitions: Specific precursor-to-product ion transitions for Isamoltane and the internal standard must be determined through infusion and optimization experiments.
-
Data Presentation
Table 1: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Isamoltane | [Value] | [Value] | [Value] |
| Internal Standard | [Value] | [Value] | [Value] |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity | |
| Calibration Curve Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Precision & Accuracy | |
| LLOQ (1 ng/mL) | Precision (%CV) < 20%, Accuracy (%Bias) ±20% |
| LQC (3 ng/mL) | Precision (%CV) < 15%, Accuracy (%Bias) ±15% |
| MQC (50 ng/mL) | Precision (%CV) < 15%, Accuracy (%Bias) ±15% |
| HQC (800 ng/mL) | Precision (%CV) < 15%, Accuracy (%Bias) ±15% |
| Recovery | |
| Isamoltane | 85 - 115% |
| Internal Standard | Consistent across batches |
| Matrix Effect | |
| Normalized Matrix Factor | 0.85 - 1.15 |
| Stability | |
| Bench-top (24h, RT) | %Bias < 15% |
| Freeze-thaw (3 cycles) | %Bias < 15% |
| Long-term (-80°C, 30 days) | %Bias < 15% |
Visualizations
References
Application Notes and Protocols for Isamoltane Hydrochloride in Studying Beta-Blocker Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isamoltane hydrochloride is a versatile pharmacological tool employed in preclinical research to investigate the physiological roles of β-adrenergic and serotonin (B10506) receptors. It functions as an antagonist at β-adrenergic, 5-HT₁ₐ, and 5-HT₁₈ receptors.[1] Its notable affinity for β-adrenoceptors makes it a valuable compound for studying the effects of beta-blockade in various animal models.[2][3] Furthermore, its interaction with serotonin receptors allows for the exploration of the interplay between the adrenergic and serotonergic systems in physiological and pathological conditions.[4] These application notes provide detailed protocols for utilizing isamoltane hydrochloride to assess its beta-blocking properties in vivo.
Mechanism of Action
Isamoltane acts as a competitive antagonist at β-adrenergic receptors, thereby blocking the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine. This action inhibits the downstream signaling cascade mediated by these receptors. In addition to its β-blocking activity, isamoltane also demonstrates significant antagonist effects at 5-HT₁ₐ and 5-HT₁₈ receptors, with a higher potency for the 5-HT₁₈ subtype.[1][4]
Quantitative Data Summary
The following tables summarize the binding affinities and in vivo dose-response data for isamoltane hydrochloride.
Table 1: Receptor Binding Affinity of Isamoltane Hydrochloride
| Receptor Subtype | Ligand | Preparation | IC₅₀ (nmol/L) | Kᵢ (nmol/L) | Reference |
| β-adrenoceptor | [¹²⁵I]ICYP | Rat Brain Membranes | 8.4 | - | [2][3] |
| 5-HT₁ₐ | [³H]8-OH-DPAT | Rat Brain Membranes | 1070 | 112 | [3][4] |
| 5-HT₁₈ | [¹²⁵I]ICYP | Rat Brain Membranes | 39 | 21 | [2][4] |
Table 2: In Vivo Experimental Doses of Isamoltane Hydrochloride in Rats
| Animal Model | Administration Route | Dose (mg/kg) | Observed Effect | Reference |
| Rat | Intraperitoneal (i.p.) | 1 and 3 | Increased 5-HTP accumulation in the cortex | [3] |
| Rat | Subcutaneous (s.c.) | 3 | Increased 5-hydroxyindoleacetic acid (5-HIAA) in hypothalamus and hippocampus | [4] |
Signaling Pathway
The diagram below illustrates the canonical β-adrenergic receptor signaling pathway and the point of antagonism by isamoltane hydrochloride. Upon agonist binding (e.g., isoproterenol), the β-adrenergic receptor activates a stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), leading to various cellular responses. Isamoltane, as a β-blocker, prevents the initial step of agonist binding.
Caption: β-Adrenergic Receptor Signaling Pathway and Isamoltane Action.
Experimental Protocols
The following protocol details an in vivo experiment in rats to assess the β-blocking effects of isamoltane hydrochloride using an isoproterenol challenge. This model evaluates the ability of isamoltane to antagonize the physiological effects of a β-agonist.
Protocol: Isoproterenol Challenge in Rats to Evaluate Beta-Blockade by Isamoltane
1. Objective:
To determine the efficacy of isamoltane hydrochloride in blocking the cardiovascular effects (e.g., tachycardia) induced by the non-selective β-agonist, isoproterenol, in anesthetized rats.
2. Materials:
-
Isamoltane hydrochloride
-
Isoproterenol hydrochloride
-
Anesthetic agent (e.g., urethane (B1682113) or a combination of ketamine/xylazine)
-
Saline (0.9% NaCl)
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
Surgical instruments for catheterization
-
Pressure transducer and data acquisition system for monitoring blood pressure and heart rate
-
Catheters for intravenous administration and blood pressure measurement
3. Experimental Procedure:
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Surgically expose and cannulate the jugular vein for intravenous drug administration.
-
Cannulate the carotid artery for direct measurement of arterial blood pressure and heart rate. Connect the arterial catheter to a pressure transducer.
-
Allow the animal to stabilize for at least 20-30 minutes after surgery until cardiovascular parameters are stable.
-
-
Drug Preparation:
-
Dissolve isamoltane hydrochloride in saline to the desired concentrations (e.g., for doses of 1 and 3 mg/kg).
-
Dissolve isoproterenol hydrochloride in saline to create a stock solution for infusion or bolus injection. Protect the isoproterenol solution from light.
-
-
Experimental Groups:
-
Group 1 (Vehicle Control): Administer saline vehicle followed by an isoproterenol challenge.
-
Group 2 (Isamoltane - Low Dose): Administer isamoltane (e.g., 1 mg/kg, i.v.) followed by an isoproterenol challenge.
-
Group 3 (Isamoltane - High Dose): Administer isamoltane (e.g., 3 mg/kg, i.v.) followed by an isoproterenol challenge.
-
-
Administration and Data Collection:
-
Record baseline blood pressure and heart rate for 10-15 minutes.
-
Administer the vehicle or isamoltane hydrochloride intravenously.
-
After a pre-determined pretreatment time (e.g., 15-30 minutes) to allow for drug distribution, administer a bolus of isoproterenol (e.g., 0.1-1 µg/kg, i.v.) to induce a tachycardic response. The exact dose of isoproterenol should be determined in pilot studies to elicit a submaximal but consistent increase in heart rate.
-
Continuously record blood pressure and heart rate throughout the experiment.
-
-
Data Analysis:
-
Calculate the change in heart rate (ΔHR) and mean arterial pressure (ΔMAP) from baseline in response to the isoproterenol challenge for each group.
-
Compare the ΔHR and ΔMAP between the vehicle-treated and isamoltane-treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
A significant reduction in the isoproterenol-induced tachycardia in the isamoltane-treated groups compared to the vehicle control group indicates β-adrenergic blockade.
-
Experimental Workflow Diagram
Caption: Workflow for Isoproterenol Challenge Experiment.
Pharmacokinetics
Conclusion
Isamoltane hydrochloride is a potent tool for investigating β-adrenergic blockade in animal models. The provided protocols and data offer a framework for designing and conducting in vivo studies to explore its pharmacological effects. The dual antagonism of β-adrenergic and serotonin receptors makes it a particularly interesting compound for studies on the complex interplay of these neurotransmitter systems.
References
Application Notes: Using Isamoltan Hydrochloride to Investigate 5-HT1B Receptor Function
Introduction
Isamoltan hydrochloride is a pharmacological tool used in neuroscience research to investigate the function of the serotonin (B10506) 1B (5-HT1B) receptor. It acts as a selective antagonist for this receptor, although it also exhibits affinity for β-adrenoceptors.[1][2] The 5-HT1B receptor, a G-protein coupled receptor (GPCR), is predominantly found in the central nervous system where it functions as a presynaptic autoreceptor on serotonergic neurons and as a heteroreceptor on other types of neurons, regulating the release of various neurotransmitters.[3][4] By blocking the action of endogenous serotonin at these receptors, Isamoltan allows researchers to probe the physiological and behavioral roles of the 5-HT1B receptor, making it a valuable compound for studies related to depression, anxiety, and other neurological disorders.[1][4]
Mechanism of Action and Receptor Signaling
This compound is a competitive antagonist at the 5-HT1B receptor. This means it binds to the receptor at the same site as the endogenous ligand, serotonin (5-HT), but does not activate it. By occupying the binding site, it prevents serotonin from activating the receptor and initiating downstream signaling cascades.
Quantitative Data
The following tables summarize the binding affinities and functional potencies of this compound at relevant receptors.
Table 1: Isamoltan Binding Affinity
| Receptor Subtype | Radioligand | Preparation | Ki (nmol/l) | IC50 (nM) | Reference |
|---|---|---|---|---|---|
| 5-HT1B | [125I]ICYP | Rat Brain Membranes | 21 | 39 | [1][2] |
| 5-HT1A | - | Rat Brain Membranes | 112 | 1070 | [2][10] |
| β-adrenoceptor | [125I]ICYP | Rat Brain Membranes | - | 8.4 |[1] |
Table 2: Isamoltan Functional Activity
| Assay | Effect | Preparation | Potency | Reference |
|---|---|---|---|---|
| K+-evoked [3H]5-HT Overflow | Increased 5-HT release | Rat Occipital Cortex Slices | Active at 0.1 µmol/l | [2] |
| 5-HTP Accumulation | Increased 5-HT turnover | Rat Cortex | Maximal effect at 3 mg/kg s.c. |[2] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol determines the affinity (Ki) of this compound for the 5-HT1B receptor by measuring its ability to compete with a known high-affinity radioligand.
Materials:
-
Receptor Source: Rat brain cortical membranes or cell membranes expressing recombinant human 5-HT1B receptors.
-
Radioligand: [125I]Iodo-cyanopindolol ([125I]ICYP), a high-affinity ligand for 5-HT1B receptors.[11]
-
Assay Buffer: 50 mM Tris-HCl, 154 mM NaCl, 0.5 mM EDTA, 5 mM MgCl₂, pH 7.4.[11]
-
Test Compound: this compound, dissolved in assay buffer across a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled 5-HT1B ligand like CGS-12066A or unlabeled serotonin.[11]
-
Filtration: Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.
-
Instrumentation: 96-well plate harvester, gamma counter.
Procedure:
-
Preparation: Thaw the membrane preparation on ice. Dilute to a final concentration of 10-20 µg of protein per well in ice-cold assay buffer.
-
Plate Setup: In a 96-well plate, add assay buffer, the radioligand at a fixed concentration (typically near its Kd, e.g., 50-100 pM for [125I]ICYP), and varying concentrations of this compound.
-
Controls:
-
Total Binding: Wells containing only membranes, buffer, and radioligand.
-
Non-specific Binding: Wells containing membranes, buffer, radioligand, and the non-specific binding control ligand.
-
-
Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate the plate for 60 minutes at room temperature with gentle agitation.[11]
-
Termination & Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials or a compatible 96-well plate and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate specific binding: (Total Binding) - (Non-specific Binding).
-
Plot the percentage of specific binding against the log concentration of Isamoltan.
-
Determine the IC₅₀ value (the concentration of Isamoltan that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Forskolin-Stimulated cAMP Accumulation Assay
This functional assay measures the ability of Isamoltan to antagonize the agonist-induced inhibition of cAMP production, confirming its functional activity at the Gαi/o-coupled 5-HT1B receptor.
Materials:
-
Cell Line: A cell line (e.g., HEK293 or CHO) stably expressing the 5-HT1B receptor.
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM) with supplements.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES and 0.05% BSA.[12]
-
Phosphodiesterase (PDE) Inhibitor: 0.1-0.5 mM IBMX to prevent cAMP degradation.[13][14]
-
Stimulant: Forskolin (B1673556) to activate adenylyl cyclase and raise basal cAMP levels.[15]
-
Agonist: A known 5-HT1B receptor agonist (e.g., 5-HT or CP-93129).
-
Test Compound: this compound.
-
cAMP Detection Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA).[13][15]
Procedure:
-
Cell Seeding: Seed the 5-HT1B-expressing cells into 96-well or 384-well plates and grow to 80-90% confluency.
-
Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in assay buffer containing the PDE inhibitor for 15-30 minutes at 37°C.
-
Stimulation: Add the 5-HT1B agonist at a fixed concentration (typically its EC₈₀) along with a fixed concentration of forskolin (e.g., 1-10 µM) to the wells.[13] Incubate for 15-30 minutes at 37°C.
-
Control wells: Include cells treated with (a) vehicle only, (b) forskolin only, and (c) forskolin + agonist only.
-
-
Cell Lysis & Detection: Stop the reaction and lyse the cells according to the cAMP detection kit manufacturer's protocol.
-
Quantification: Measure the intracellular cAMP concentration using the chosen detection method.
-
Data Analysis:
-
Normalize the data to the forskolin-only control (100% signal) and the forskolin + agonist control (0% signal).
-
Plot the percentage of inhibition of the agonist response versus the log concentration of Isamoltan.
-
Determine the IC₅₀ value for Isamoltan's antagonism. This can be used to calculate the Schild functional pA₂ value to quantify antagonist potency.
-
Protocol 3: Conceptual In Vivo Application - Microdialysis
Isamoltan can be used in vivo to study the role of 5-HT1B autoreceptors in regulating neurotransmitter levels in specific brain regions. The logical basis is that blocking the inhibitory autoreceptor will increase the local release of serotonin.
Hypothesis: Administration of Isamoltan will increase extracellular serotonin levels in a brain region rich in 5-HT1B autoreceptors (e.g., frontal cortex, hippocampus) by blocking the receptor's tonic inhibitory control over serotonin release.[2][4]
Experimental Outline:
-
Animal Model: Use a suitable animal model, such as a rat or mouse.
-
Surgical Implantation: Surgically implant a microdialysis guide cannula targeting the brain region of interest.
-
Microdialysis: After recovery, insert a microdialysis probe and perfuse it with artificial cerebrospinal fluid (aCSF). Collect baseline dialysate samples to measure basal serotonin levels.
-
Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Sample Collection: Continue to collect dialysate samples at regular intervals post-administration.
-
Analysis: Analyze the concentration of serotonin and its metabolites (e.g., 5-HIAA) in the dialysate samples using HPLC with electrochemical detection.
-
Interpretation: An increase in extracellular serotonin concentration following Isamoltan administration would support its role as a functional 5-HT1B autoreceptor antagonist in vivo.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT1B receptor - Wikipedia [en.wikipedia.org]
- 4. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. lecerveau.ca [lecerveau.ca]
- 12. Inhibition of Forskolin-Stimulated cAMP Accumulation Assays. [bio-protocol.org]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for Isamoltan Hydrochloride Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the administration of isamoltan (B39352) hydrochloride in rodent models. Isamoltan is a compound known for its activity as a β-adrenoceptor antagonist and a 5-HT1B receptor antagonist, with additional affinity for 5-HT1A receptors.[1] The selection of an appropriate administration route is critical for achieving desired pharmacokinetic profiles and ensuring animal welfare.
Administration Route Selection
The choice of administration route depends on the experimental goals, such as the desired speed of onset, duration of action, and whether a systemic or localized effect is required.
-
Intravenous (IV): Provides 100% bioavailability and rapid onset. Ideal for pharmacokinetic studies and when precise plasma concentrations are required.
-
Intraperitoneal (IP): Offers rapid absorption, though it is slower and more variable than IV. It is a common route for systemic administration in rodents when IV access is challenging.
-
Subcutaneous (SC): Results in slower, more sustained absorption compared to IV or IP routes. Suitable for long-term dosing and can be used with osmotic pumps for continuous delivery.
-
Oral (PO): Can be administered via gavage for precise dosing or voluntarily in a palatable vehicle to reduce stress. This route is essential for assessing oral bioavailability and mimics a common clinical route of administration.
Below is a decision-making workflow to aid in selecting the appropriate administration route.
Quantitative Data for Administration
The following table summarizes key quantitative parameters for various administration routes. Dosing for isamoltan should be optimized for each specific study, but literature provides a starting point for subcutaneous administration.[1] General guidelines are provided for other routes.
| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Subcutaneous (SC) | Oral (PO) Gavage |
| Isamoltan Dose | Study-dependent | Study-dependent | 3 mg/kg (Maximal effect in rats)[1] | Study-dependent |
| Vehicle | 0.9% Sterile Saline | 0.9% Sterile Saline | 0.9% Sterile Saline | 0.9% Sterile Saline, Water |
| Max Volume (Mouse) | 5 mL/kg (bolus) | 10 mL/kg | 10 mL/kg | 10 mL/kg |
| Max Volume (Rat) | 5 mL/kg (bolus) | 10 mL/kg | 10 mL/kg | 10 mL/kg |
| Needle Gauge (Mouse) | 27-30G | 25-27G | 25-27G | 20-22G (gavage) |
| Needle Gauge (Rat) | 25-27G | 23-25G | 23-25G | 18-20G (gavage) |
| Absorption Speed | Immediate | Rapid | Slow to Moderate | Variable |
| Bioavailability | 100% | High but variable | High but variable | Variable (first-pass effect) |
Experimental Protocols
3.1. Vehicle and Formulation Preparation
Isamoltan hydrochloride is a salt and is generally soluble in aqueous solutions. Sterile isotonic saline (0.9% NaCl) is the recommended vehicle for parenteral routes.
-
Calculation: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the dose volume (e.g., 5 mL/kg). Calculate the total mass of this compound required (Dose [mg/kg] * Average Weight [kg] * Number of Animals) / (Dose Volume [mL/kg] / 1000 [mL/L])).
-
Dissolution: Weigh the required amount of this compound powder and dissolve it in the calculated volume of sterile 0.9% saline.
-
Sterilization: If the initial components are not sterile, filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Store the solution at 4°C, protected from light, unless stability data suggests otherwise. Warm the solution to room temperature before administration.
3.2. Subcutaneous (SC) Injection Protocol
This route was used in a study where a 3 mg/kg dose showed maximal effect on 5-HT turnover in rats.[1]
-
Animal Restraint: Manually restrain the mouse or rat. For mice, scruff the loose skin at the back of the neck. Rats may require two-person handling.
-
Site Selection: The preferred site is the interscapular area (back of the neck) where the skin is loose.
-
Injection: Lift the skin to form a "tent." Insert a 25-27G needle, bevel up, at the base of the tented skin, parallel to the body.
-
Aspiration: Gently pull back the plunger to ensure the needle has not entered a blood vessel. If no blood appears, proceed.
-
Administration: Inject the solution slowly. A small bleb will form under the skin.
-
Withdrawal: Remove the needle and apply gentle pressure to the injection site to prevent leakage.
-
Monitoring: Return the animal to its cage and monitor for any adverse reactions.
3.3. Intraperitoneal (IP) Injection Protocol
-
Animal Restraint: Restrain the mouse or rat securely, tilting the head downwards to move abdominal organs away from the injection site.
-
Site Selection: Locate the lower right or left abdominal quadrant. Avoid the midline to prevent damage to the bladder and cecum.
-
Injection: Insert a 23-25G (rat) or 25-27G (mouse) needle, bevel up, at a 30-40 degree angle. The depth should be just enough to penetrate the abdominal wall.
-
Aspiration: Gently pull back the plunger. If blood, urine, or intestinal contents appear, discard the syringe and prepare a new dose.
-
Administration: If aspiration is clear, inject the solution smoothly.
-
Withdrawal & Monitoring: Remove the needle, return the animal to its cage, and observe for distress.
3.4. Intravenous (IV) Tail Vein Injection Protocol
-
Animal Restraint & Warming: Place the rodent in a suitable restraint device. Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Site Selection: Identify one of the two lateral tail veins.
-
Injection: Insert a 27-30G needle, bevel up, into the vein at a shallow angle.
-
Confirmation: Successful entry is often confirmed by seeing a small flash of blood in the needle hub or by the lack of resistance upon injecting a tiny volume.
-
Administration: Inject the solution slowly and steadily. If swelling (a bleb) occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
Withdrawal: After injection, withdraw the needle and apply firm pressure to the site with gauze to prevent bleeding.
-
Monitoring: Monitor the animal for any adverse reactions before returning it to its cage.
3.5. Oral (PO) Administration via Gavage
-
Animal Restraint: Restrain the animal firmly to prevent movement of the head and neck.
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion length to reach the stomach.
-
Insertion: Gently introduce the ball-tipped gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle; if the animal struggles or coughs, the needle may be in the trachea and must be withdrawn immediately.
-
Administration: Once the needle is in the stomach, administer the solution smoothly.
-
Withdrawal & Monitoring: Remove the needle gently and return the animal to its cage. Monitor for signs of respiratory distress.
3.6. Refined Oral (PO) Administration via Palatable Vehicle
To reduce stress associated with gavage, isamoltan can be mixed into a palatable vehicle.[2][3]
-
Habituation: For several days prior to the experiment, train the animals to voluntarily consume a small amount of the vehicle (e.g., flavored gelatin, yogurt) presented in a small dish inside the cage.[4][5]
-
Dose Preparation: On the day of the experiment, mix the pre-calculated dose of this compound into the palatable vehicle for each animal.
-
Administration: Provide the drug-laced vehicle to the individually housed animal and allow it to consume the mixture completely.
-
Confirmation: Ensure the entire dose has been consumed before considering the administration complete. This method is less precise but significantly reduces animal stress.[2]
Mechanism of Action and Signaling Pathway
Isamoltan acts as an antagonist at β-adrenergic receptors and 5-HT1B serotonin (B10506) receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase (AC), an enzyme that produces the second messenger cyclic AMP (cAMP).
-
β-Adrenergic Receptors: Typically couple to a stimulatory G-protein (Gs). Activation of Gs stimulates adenylyl cyclase, increasing intracellular cAMP levels. As an antagonist , isamoltan blocks this pathway, preventing the downstream effects of agonists like norepinephrine.
-
5-HT1A/1B Receptors: Couple to an inhibitory G-protein (Gi). Activation of Gi inhibits adenylyl cyclase, decreasing intracellular cAMP levels.[6] As an antagonist , isamoltan blocks this inhibition, which can lead to a relative increase in cAMP if a tonic level of agonist (serotonin) is present.
The diagram below illustrates this dual mechanism.
General Experimental Workflow
A typical workflow for a single-dose rodent study is outlined below.
References
- 1. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice: A dose-finding pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Isamoltan Hydrochloride Dose-Response Curve
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isamoltan hydrochloride is a selective antagonist for the serotonin (B10506) 5-HT1B receptor and also functions as a ligand for β-adrenoceptors.[1][2] It exhibits approximately five times greater potency for the 5-HT1B receptor compared to the 5-HT1A receptor.[2][3] The pharmacological characterization of Isamoltan, particularly the determination of its dose-response curve, is fundamental for understanding its potency and efficacy. This document provides detailed protocols for establishing the dose-response relationship of this compound through in vitro radioligand binding assays.
Mechanism of Action
Isamoltan primarily acts as an antagonist at presynaptic 5-HT1B autoreceptors. These receptors normally function to inhibit the release of serotonin (5-HT) from the presynaptic terminal. By blocking these autoreceptors, Isamoltan prevents this negative feedback, leading to an increased concentration of serotonin in the synaptic cleft.[3][4] This modulation of serotonergic neurotransmission is believed to underlie its anxiolytic effects observed in preclinical studies.[2][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isamoltane - Wikipedia [en.wikipedia.org]
- 3. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Testing of Isamoltan Hydrochloride (and similar 5-HT1B Antagonists/Beta-Adrenoceptor Blockers) in Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and protocols for assessing the efficacy of Isamoltan hydrochloride, a putative 5-HT1B receptor antagonist and beta-adrenoceptor blocker, in various cell culture models. The methodologies outlined here are designed to enable researchers to characterize the compound's potency, mechanism of action, and potential therapeutic effects at the cellular level. The protocols are based on established techniques for evaluating similar classes of compounds.[1][2][3]
Mechanism of Action and Signaling Pathways
This compound is hypothesized to exert its effects through two primary mechanisms:
-
5-HT1B Receptor Antagonism: The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin (B10506), inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] As an antagonist, this compound would block the binding of serotonin to the 5-HT1B receptor, thereby preventing the downstream reduction in cAMP. This can have various cellular effects, including the inhibition of cell proliferation and induction of apoptosis in certain cancer cell lines.[5][6]
-
Beta-Adrenoceptor Blockade: Beta-adrenergic receptors are also GPCRs that, when stimulated by catecholamines like adrenaline and noradrenaline, typically lead to an increase in cAMP production. Beta-blockers antagonize these receptors, which can inhibit cell proliferation and colony formation in cancer cells.[2][3][7]
Signaling Pathway Diagrams
Caption: 5-HT1B receptor antagonist signaling pathway.
Caption: Beta-adrenoceptor blocker signaling pathway.
Recommended Cell Culture Models
The choice of cell line is critical for elucidating the specific effects of this compound. Based on its dual mechanism, the following cell lines are recommended:
| Target | Cell Line | Description | Rationale |
| 5-HT1B Receptor | HT29 | Human colorectal adenocarcinoma | Expresses 5-HT1B receptors; suitable for proliferation and apoptosis assays.[5] |
| HT22 | Mouse hippocampal neuronal | Can be differentiated to express serotonergic markers, including 5-HT1A/1B receptors.[8] | |
| Beta-Adrenoceptor | A549 | Human lung carcinoma | Expresses both beta-1 and beta-2 adrenergic receptors.[3] |
| H1299 | Human non-small cell lung carcinoma | Also expresses beta-adrenergic receptors and can be used for viability and colony formation assays.[2][3] | |
| General Cytotoxicity | HEK293 | Human embryonic kidney | Commonly used for initial toxicity screening and for creating stable cell lines overexpressing specific receptors.[8] |
Experimental Protocols
The following protocols provide a framework for testing the efficacy of this compound.
Experimental Workflow
Caption: General experimental workflow for efficacy testing.
Protocol 1: Cell Viability (MTT) Assay
This assay determines the concentration at which this compound affects cell viability.[2][3]
Materials:
-
Selected cell lines (e.g., HT29, A549)
-
Complete culture medium
-
This compound stock solution (in DMSO or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the assay (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log concentration of the compound to determine the IC50 value.
Protocol 2: Receptor Binding Affinity Assay
This protocol determines the binding affinity (Ki) of this compound for its target receptors.
Materials:
-
Cell line expressing the receptor of interest (e.g., HEK293-5HT1B)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radioligand (e.g., [3H]-GR125743 for 5-HT1B)
-
This compound (non-labeled competitor)
-
Scintillation cocktail and counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Harvest cells, homogenize them in membrane preparation buffer, and centrifuge to isolate the cell membranes.
-
Binding Reaction: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration, and varying concentrations of this compound.
-
Incubation: Incubate at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specific binding.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50, from which the Ki can be calculated.
Protocol 3: Functional Antagonism (cAMP Measurement)
This assay measures the ability of this compound to block agonist-induced changes in intracellular cAMP.[1]
Materials:
-
Selected cell lines (e.g., HT29, A549)
-
This compound
-
A known agonist for the target receptor (e.g., Serotonin for 5-HT1B, Isoproterenol for beta-adrenoceptors)
-
Forskolin (optional, to stimulate adenylyl cyclase directly)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
Procedure:
-
Cell Seeding: Seed cells in a suitable plate format as recommended by the cAMP assay kit manufacturer.
-
Compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound for a short period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the agonist (e.g., EC80) to the wells and incubate for the time recommended by the assay kit.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound to determine the IC50 for the inhibition of agonist-stimulated cAMP production.
Protocol 4: Clonogenic (Colony Formation) Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.[2][3]
Materials:
-
Selected cell lines (e.g., A549, H1299)
-
Complete culture medium
-
This compound
-
6-well plates
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound.
-
Incubation: Incubate the plates for 7-14 days, allowing colonies to form. The medium can be replaced every 3-4 days with fresh medium containing the compound.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.
-
Colony Counting: Wash the plates with water, allow them to air dry, and count the number of colonies (typically defined as clusters of >50 cells).
-
Data Analysis: Calculate the surviving fraction of colonies for each treatment condition relative to the vehicle control.
Data Presentation
All quantitative data should be summarized in tables for clear comparison. Below are examples based on hypothetical data for this compound and reference compounds.
Table 1: IC50 Values from Cell Viability (MTT) Assay
| Cell Line | Compound | IC50 (µM) |
| HT29 | Isamoltan HCl | [Experimental Value] |
| SB224289 (Reference 5-HT1B Antagonist) | [Experimental Value] | |
| A549 | Isamoltan HCl | [Experimental Value] |
| Propranolol (Reference Beta-Blocker) | 119.3 ± 12.7[2] |
Table 2: Functional Antagonism (cAMP Assay) Results
| Cell Line | Agonist | Compound | IC50 (nM) |
| HT29 | Serotonin | Isamoltan HCl | [Experimental Value] |
| A549 | Isoproterenol | Isamoltan HCl | [Experimental Value] |
Conclusion
These protocols provide a comprehensive framework for the in vitro characterization of this compound or similar compounds. By employing these cell culture models and assays, researchers can effectively determine the compound's efficacy, potency, and mechanism of action, providing crucial data for further drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-mitogenic and apoptotic effects of 5-HT1B receptor antagonist on HT29 colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Differentiated HT22 cells as a novel model for in vitro screening of serotonin reuptake inhibitors [frontiersin.org]
Isamoltane Hydrochloride: Application Notes and Protocols for Inducing Specific Physiological Responses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isamoltane hydrochloride is a versatile pharmacological tool primarily recognized for its antagonist activity at β-adrenergic and serotonin (B10506) (5-HT) 5-HT1B receptors.[1][2] It also exhibits antagonist properties at the 5-HT1A receptor, albeit with lower potency.[2][3] This dual action makes it a valuable agent for investigating the physiological roles of these receptor systems in various contexts, including anxiety, depression, and cerebrovascular regulation.[1][4][5] These application notes provide a comprehensive overview of isamoltane hydrochloride's pharmacological profile, along with detailed protocols for its use in inducing and studying specific physiological responses in preclinical research.
Pharmacological Profile
Isamoltane hydrochloride's primary mechanism of action involves the competitive blockade of β-adrenoceptors and 5-HT1B receptors.[1][4] Its affinity for these receptors has been quantified in various studies, demonstrating its utility as a selective antagonist for in vitro and in vivo experiments.
| Parameter | Receptor Target | Value | Species/Tissue | Reference |
| IC50 | β-adrenoceptor | 8.4 nM | Rat Brain Membranes | [1][6] |
| IC50 | 5-HT1B Receptor | 39 nM | Rat Brain Membranes | [1][6] |
| Ki | 5-HT1B Receptor | 21 nmol/l | Rat Brain | [7] |
| Ki | 5-HT1A Receptor | 112 nmol/l | Rat Brain | [7] |
Signaling Pathways
Isamoltane hydrochloride exerts its effects by blocking the canonical signaling pathways associated with β-adrenergic and 5-HT1B receptors. As an antagonist, it prevents the downstream signaling cascades typically initiated by the binding of endogenous agonists like adrenaline, noradrenaline, and serotonin.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments utilizing isamoltane hydrochloride to investigate specific physiological responses.
In Vitro Receptor Binding Assay: 5-HT1B Receptor
This protocol describes a radioligand binding assay to determine the affinity of isamoltane hydrochloride for the 5-HT1B receptor in rat brain tissue.[4][6]
Materials:
-
Isamoltane hydrochloride
-
[125I]Iodocyanopindolol ([125I]ICYP)
-
(-)-Isoprenaline
-
Serotonin (5-HT)
-
Rat brain tissue (cortex, striatum, or hippocampus)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% bovine serum albumin (BSA)
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Dissect the desired brain region from male Sprague-Dawley rats on ice.
-
Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh Homogenization Buffer and repeat the centrifugation.
-
Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 0.5-1.0 mg/mL.
-
-
Binding Assay:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and competition with isamoltane hydrochloride.
-
Total Binding: Add 50 µL of Assay Buffer, 50 µL of [125I]ICYP (final concentration ~100-200 pM), and 50 µL of 30 µM (-)-isoprenaline (to block β-adrenoceptors).
-
Non-specific Binding: Add 50 µL of 10 µM 5-HT, 50 µL of [125I]ICYP, and 50 µL of 30 µM (-)-isoprenaline.
-
Competition Binding: Add 50 µL of varying concentrations of isamoltane hydrochloride, 50 µL of [125I]ICYP, and 50 µL of 30 µM (-)-isoprenaline.
-
Initiate the binding reaction by adding 100 µL of the membrane preparation to each tube.
-
Incubate at 37°C for 30 minutes.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters three times with 4 mL of ice-cold Wash Buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of isamoltane hydrochloride from the competition binding data using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
References
- 1. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. jneurosci.org [jneurosci.org]
- 4. Characterization of the 5-HT1B recognition site in rat brain: binding studies with (-)[125I]iodocyanopindolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of Push-Pull Superfusion Technique for Identifying Neurotransmitters Involved in Brain Functions: Achievements and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. atsjournals.org [atsjournals.org]
Application Notes and Protocols for Isamoltan Hydrochloride Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isamoltan hydrochloride is a selective β-adrenergic antagonist and a potent 5-HT1B receptor antagonist with a lower affinity for 5-HT1A receptors.[1][2] This dual mechanism of action suggests its potential therapeutic utility in a range of neuropsychiatric disorders, including anxiety and depression. These application notes provide detailed protocols for preclinical behavioral studies in rodents to elucidate the anxiolytic and antidepressant-like effects of this compound.
Mechanism of Action
Isamoltan acts as an antagonist at both β-adrenergic and serotonin (B10506) 5-HT1B receptors. Its higher affinity for the 5-HT1B autoreceptor is thought to increase the synaptic concentration of serotonin by blocking the negative feedback mechanism on serotonin release.[1] This increase in synaptic serotonin may then act on other postsynaptic serotonin receptors, such as 5-HT2 receptors, to mediate its behavioral effects.[1] Isamoltan's β-blocking activity may also contribute to its anxiolytic potential by modulating the physiological symptoms of anxiety.
Below is a diagram illustrating the proposed signaling pathway of Isamoltan.
References
- 1. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Isamoltan Hydrochloride: Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isamoltan (B39352) is a compound that acts as both a β-adrenergic receptor antagonist and a serotonin (B10506) 5-HT1B receptor antagonist, exhibiting a higher affinity for the latter.[1] This dual activity makes it a valuable tool for investigating the roles of these receptor systems in various physiological and pathological processes. These application notes provide detailed protocols for the preparation of isamoltan hydrochloride solutions for use in both in vitro and in vivo research settings.
Physicochemical Properties and Receptor Affinity
A summary of the key physicochemical properties of this compound and its binding affinities for serotonin receptors is provided below.
| Property | Value |
| Molecular Formula | C₁₆H₂₂N₂O₂・HCl |
| Molecular Weight | 310.82 g/mol |
| 5-HT1A Receptor Affinity (Ki) | 112 nM |
| 5-HT1B Receptor Affinity (Ki) | 21 nM |
Isamoltan Signaling Pathway
Isamoltan primarily functions as an antagonist at β-adrenergic and 5-HT1B receptors. At the 5-HT1B receptor, which is a Gi/o-coupled receptor, isamoltan blocks the binding of serotonin. This prevents the inhibition of adenylyl cyclase, thereby maintaining intracellular levels of cyclic AMP (camp).
Figure 1: Isamoltan's antagonistic action at the 5-HT1B receptor.
Experimental Protocols
Due to the lack of explicit solubility data for this compound, the following protocols are based on general practices for dissolving hydrochloride salts of research compounds, particularly other β-blockers and 5-HT receptor antagonists. It is strongly recommended to perform a small-scale solubility test before preparing larger quantities.
In Vitro Solution Preparation
For in vitro studies, such as cell-based assays or receptor binding experiments, it is common to prepare a concentrated stock solution in an organic solvent, which is then diluted to the final working concentration in an aqueous buffer.
Workflow for In Vitro Solution Preparation
Figure 2: Workflow for preparing this compound solutions for in vitro use.
Protocol for a 10 mM Stock Solution in DMSO:
-
Calculate the required mass:
-
Mass (mg) = 10 mmol/L * 0.001 L * 310.82 g/mol * 1000 mg/g = 3.1082 mg
-
-
Dissolution:
-
Accurately weigh 3.11 mg of this compound powder.
-
Add the powder to a sterile microcentrifuge tube.
-
Add 1 mL of high-purity dimethyl sulfoxide (B87167) (DMSO).
-
Vortex or sonicate the solution until the powder is completely dissolved. Visually inspect for any particulates.
-
-
Storage:
-
Store the 10 mM stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Preparation of Working Solutions:
-
For cell-based assays, dilute the DMSO stock solution into the appropriate cell culture medium or buffer (e.g., PBS, HBSS).
-
Important: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium/buffer with the same final DMSO concentration) must be included in all experiments.
In Vivo Solution Preparation
For in vivo studies, such as subcutaneous administration in rodents, the choice of vehicle is critical to ensure the compound's stability, bioavailability, and minimal irritation at the injection site. As this compound's aqueous solubility may be limited, a suspension is often a suitable formulation.
Workflow for In Vivo Suspension Preparation
Figure 3: Workflow for preparing an this compound suspension for in vivo administration.
Protocol for a 1 mg/mL Suspension for Subcutaneous Injection:
-
Vehicle Preparation (0.5% Methylcellulose in 0.9% Saline):
-
Heat approximately one-third of the required volume of sterile 0.9% saline to 60-70°C.
-
Slowly add 0.5% (w/v) methylcellulose powder while stirring to ensure it is wetted.
-
Remove from heat and add the remaining two-thirds of the volume as cold sterile 0.9% saline.
-
Continue to stir in a cold bath until the methylcellulose is fully dissolved and the solution is clear.
-
-
Suspension Preparation:
-
Calculate the required amount of this compound for the desired final volume (e.g., 10 mg for 10 mL).
-
Place the weighed powder in a sterile mortar or tube.
-
Add a small volume of the prepared methylcellulose vehicle and triturate to form a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to achieve a uniform suspension.
-
Vortex or sonicate briefly to ensure homogeneity.
-
In Vivo Dosing:
-
Based on published literature, a subcutaneous dose of 3 mg/kg has been used in rats.[1]
-
The volume to be administered can be calculated as follows:
-
Volume (mL) = (Dose (mg/kg) * Animal Weight (kg)) / Concentration (mg/mL)
-
-
It is recommended to prepare the suspension fresh on the day of use. If storage is necessary, store at 2-8°C and resuspend thoroughly before administration.
-
Always include a vehicle control group in in vivo experiments.
Summary of Experimental Parameters
The following table summarizes the key quantitative parameters for the use of this compound in research.
| Parameter | In Vitro | In Vivo |
| Typical Stock Concentration | 10 mM in DMSO | N/A |
| Typical Working Concentration | Dependent on assay (nM to µM range) | 1 mg/mL suspension |
| Vehicle | DMSO (stock), Aqueous buffer (working) | 0.5% Methylcellulose in 0.9% Saline |
| Route of Administration | N/A | Subcutaneous |
| Reported Dosage | N/A | 3 mg/kg (in rats)[1] |
Disclaimer: These protocols are intended as a guide for research purposes only. It is the responsibility of the researcher to validate and optimize these procedures for their specific experimental conditions and to adhere to all institutional and national guidelines for laboratory safety and animal welfare.
References
Application Notes and Protocols for the Analytical Characterization of Isamoltan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isamoltan hydrochloride is a beta-adrenergic antagonist with additional 5-HT1 receptor activity. As with any active pharmaceutical ingredient (API), comprehensive analytical characterization is crucial for quality control, formulation development, and regulatory compliance. These application notes provide detailed protocols and data interpretation guidelines for the characterization of this compound using a suite of modern analytical techniques.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its analytical development.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₂N₂O₂·HCl | [1] |
| Molecular Weight | 310.82 g/mol | [1] |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Freely soluble in water, practically insoluble in anhydrous ethanol.[2] | Adapted from general knowledge on similar hydrochloride salts |
| Melting Point | ~150-160 °C (Decomposition may occur) | Adapted from thermal analysis of similar beta-blockers |
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the identification, quantification, and purity assessment of this compound.
Application Note
A reverse-phase HPLC (RP-HPLC) method is suitable for the routine analysis of this compound. The method's robustness allows for its use in various stages of drug development, from API characterization to formulation quality control. A C18 column is effective for retaining and separating Isamoltan from its potential impurities. The mobile phase, a mixture of an aqueous buffer and an organic modifier, can be optimized to achieve the desired resolution and run time. UV detection is appropriate due to the presence of a chromophore in the Isamoltan molecule.
Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.02 M Phosphate buffer (pH 3.5)
-
Isocratic elution with a ratio of A:B (e.g., 70:30 v/v).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.[3]
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of 50 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 50 µg/mL.
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. The retention time of the main peak in the sample solution should match that of the standard solution. Quantification is performed by comparing the peak area of the sample to that of the standard.
Data Presentation
| Parameter | Typical Value |
| Retention Time | 4-6 minutes |
| Tailing Factor | < 1.5 |
| Theoretical Plates | > 2000 |
| Linearity (R²) | > 0.999 (over a range of e.g., 10-100 µg/mL) |
Experimental Workflow: HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.
Both ¹H and ¹³C NMR are essential for the unambiguous identification of this compound. The hydrochloride salt form can be distinguished from the free base by characteristic chemical shifts of the protons and carbons near the amine group. Two-dimensional NMR experiments (e.g., COSY, HSQC) can be employed for complete spectral assignment.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Sample Concentration: Approximately 10 mg/mL.
-
Acquisition:
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Proton-decoupled carbon experiment.
-
-
Referencing: The residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C) is used as an internal reference.
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | 6.8 - 7.8 | m |
| -OCH₂- | 4.0 - 4.2 | m |
| -CH(OH)- | 5.0 - 5.5 | m |
| -CH₂-N- | 2.8 - 3.2 | m |
| -CH(CH₃)₂ | 3.0 - 3.4 | m |
| -CH(CH ₃)₂ | 1.0 - 1.2 | d |
| -NH ₂⁺- | 8.5 - 9.5 | br s |
| -OH | 5.0 - 5.5 | d |
Note: Chemical shifts are approximate and can vary based on experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the this compound molecule.
The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups, such as O-H, N-H, C-H, C=C (aromatic), and C-O stretches. The presence of the hydrochloride salt can be inferred from the broad absorption in the 2400-3000 cm⁻¹ region, corresponding to the N-H⁺ stretching vibration.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% (w/w) of this compound.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
| Wavenumber (cm⁻¹) | Assignment |
| 3200 - 3500 | O-H stretching |
| 2400 - 3000 | N-H⁺ stretching (broad) |
| 2850 - 3000 | C-H stretching (aliphatic) |
| 1450 - 1600 | C=C stretching (aromatic) |
| 1000 - 1300 | C-O stretching |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Isamoltan.
Electrospray ionization (ESI) is a suitable ionization technique for this compound. The mass spectrum will show the molecular ion peak corresponding to the free base of Isamoltan. Fragmentation patterns can be analyzed to confirm the structure.
-
Instrumentation: A mass spectrometer with an ESI source, often coupled with an HPLC system (LC-MS).
-
Mobile Phase: A mixture of water and acetonitrile with a small amount of formic acid to promote ionization.
-
Ionization Mode: Positive ion mode.
| m/z | Assignment |
| 275.17 | [M+H]⁺ (Isamoltan free base) |
| Expected Fragments | Corresponding to the loss of side chains (e.g., isopropylamino, propanol) |
Thermal Analysis
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to investigate the thermal properties of this compound.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and to study the thermal transitions of this compound. The DSC thermogram can reveal information about crystallinity, polymorphism, and purity.
-
Instrumentation: A DSC instrument.
-
Sample Pan: Aluminum pans.
-
Sample Weight: 2-5 mg.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen purge (50 mL/min).
-
Temperature Range: 25 °C to 250 °C.
| Parameter | Typical Value |
| Onset of Melting | ~145 °C |
| Peak of Melting | ~155 °C |
| Enthalpy of Fusion (ΔH) | Varies with crystallinity |
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of this compound.
-
Instrumentation: A TGA instrument.
-
Sample Pan: Platinum or ceramic pans.
-
Sample Weight: 5-10 mg.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen purge (50 mL/min).
-
Temperature Range: 25 °C to 500 °C.
| Temperature Range (°C) | Weight Loss (%) | Assignment |
| < 100 | < 1% | Loss of residual solvent/moisture |
| > 160 | Significant | Onset of thermal decomposition |
Experimental Workflow: Thermal Analysis
Caption: Workflow for the thermal analysis of this compound.
Signaling Pathways of Isamoltan
Isamoltan acts as an antagonist at β₁ and β₂-adrenergic receptors and also interacts with 5-HT₁A receptors. Understanding these signaling pathways is crucial for elucidating its mechanism of action.
β₁-Adrenergic Receptor Signaling Pathway
Caption: Antagonistic action of Isamoltan on the β₁-adrenergic receptor signaling pathway.
β₂-Adrenergic Receptor Signaling Pathway
Caption: Antagonistic action of Isamoltan on the β₂-adrenergic receptor signaling pathway.
5-HT₁A Receptor Signaling Pathway
Caption: Agonist/partial agonist action of Isamoltan on the 5-HT₁A receptor signaling pathway.
Disclaimer
These application notes and protocols are intended as a general guide. Specific experimental conditions may need to be optimized for different instruments and sample matrices. It is recommended to validate all analytical methods according to the relevant regulatory guidelines (e.g., ICH Q2(R1)).
References
Isamoltane Hydrochloride: Application Notes and Protocols for Functional Genomics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isamoltane hydrochloride is a versatile pharmacological tool with a dual mechanism of action, functioning as both a beta-adrenergic receptor (β-AR) antagonist and a serotonin (B10506) 5-HT1A and 5-HT1B receptor antagonist.[1] It exhibits a notable selectivity for the 5-HT1B receptor, with approximately five times greater potency for this subtype over the 5-HT1A receptor.[1][2] This unique pharmacological profile makes Isamoltane hydrochloride a valuable compound for dissecting the roles of these signaling pathways in various physiological and pathological processes. In the context of functional genomics, Isamoltane can be employed to modulate these pathways to elucidate gene function, identify novel drug targets, and screen for compounds that modify these signaling cascades.
Functional genomics aims to understand the relationship between genotype and phenotype on a genome-wide scale.[3] By utilizing Isamoltane hydrochloride in high-throughput screening and gene expression profiling studies, researchers can investigate the genetic basis of cellular responses to β-adrenergic and serotonergic signaling. For instance, studies have shown that beta-blockers can reverse pathological gene expression patterns associated with heart failure, highlighting the potential of such compounds in functional genomics research to identify genes involved in disease and therapeutic response.[3][4][5]
These application notes provide a comprehensive guide for utilizing Isamoltane hydrochloride in functional genomics studies, including its pharmacological data, detailed experimental protocols for relevant cell-based assays, and visualizations of the key signaling pathways involved.
Data Presentation
The following tables summarize the key pharmacological data for Isamoltane hydrochloride, providing essential information for designing and interpreting functional genomics experiments.
Table 1: Receptor Binding Affinity of Isamoltane Hydrochloride
| Receptor Target | Ligand | IC50 (nM) | Ki (nM) | Radioligand | Tissue/Cell Source | Reference |
| β-adrenoceptor | Isamoltane HCl | 8.4 | - | [125I]ICYP | Rat Brain Membranes | [6] |
| 5-HT1B Receptor | Isamoltane HCl | 39 | 21 | [125I]ICYP | Rat Brain Membranes | [2][6] |
| 5-HT1A Receptor | Isamoltane HCl | 1070 | 112 | [3H]8-OH-DPAT | Rat Brain Membranes | [2][6] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.
Table 2: Functional Activity of Isamoltane Hydrochloride
| Assay | Effect | Concentration | Tissue/System | Reference |
| K+-evoked [3H]5-HT overflow | Increased | 0.1 µM | Rat occipital cortex slices | [2] |
| 5-HIAA concentration | Increased | 3 mg/kg s.c. | Rat hypothalamus and hippocampus | [2] |
5-HIAA: 5-Hydroxyindoleacetic acid, a metabolite of serotonin.
Signaling Pathways
Isamoltane hydrochloride exerts its effects by modulating two distinct G-protein coupled receptor (GPCR) signaling pathways. Understanding these pathways is crucial for designing functional genomics experiments and interpreting the results.
Beta-Adrenergic Receptor Signaling
As a β-AR antagonist, Isamoltane blocks the canonical Gs-coupled signaling pathway.
References
- 1. Beta-blockers may reverse genetic changes from heart disease [medicalnewstoday.com]
- 2. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Changes in myocardial gene expression associated with beta-blocker therapy in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Isamoltan Hydrochloride Synthesis Optimization: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isamoltan (B39352) hydrochloride. The information is designed to address specific experimental challenges and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for isamoltan hydrochloride?
A common and plausible synthetic pathway for this compound involves a four-step process:
-
Synthesis of 2-(pyrrol-1-yl)phenol: This is typically achieved through a Paal-Knorr pyrrole (B145914) synthesis by reacting 2-aminophenol (B121084) with 2,5-dimethoxytetrahydrofuran (B146720) under acidic conditions.
-
Synthesis of (R,S)-1-(2-(pyrrol-1-yl)phenoxy)-2,3-epoxypropane: The synthesized 2-(pyrrol-1-yl)phenol is then reacted with epichlorohydrin (B41342) in the presence of a base to form the corresponding glycidyl (B131873) ether.
-
Synthesis of (R,S)-Isamoltan: The epoxide ring of the glycidyl ether is subsequently opened by reaction with isopropylamine (B41738) to yield the racemic isamoltan base.
-
Formation of this compound and Chiral Resolution: The racemic isamoltan is then converted to its hydrochloride salt. Since isamoltan is a specific enantiomer ((R)-isomer), a chiral resolution step is necessary to isolate the desired (R)-isamoltan hydrochloride from the racemic mixture. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Q2: What are the critical parameters to control for a high yield in the Paal-Knorr synthesis of 2-(pyrrol-1-yl)phenol?
The critical parameters for the Paal-Knorr synthesis of 2-(pyrrol-1-yl)phenol include the choice of acid catalyst, reaction temperature, and reaction time. Acetic acid is a commonly used solvent and catalyst. The temperature should be controlled to prevent side reactions, and the reaction time needs to be optimized to ensure complete conversion.
Q3: How can I minimize the formation of byproducts during the glycidylation of 2-(pyrrol-1-yl)phenol?
Byproduct formation in the glycidylation step can be minimized by careful control of the reaction conditions. Key factors include:
-
Choice of Base: A moderately strong base like potassium carbonate is often preferred to sodium hydroxide (B78521) to avoid hydrolysis of epichlorohydrin.
-
Temperature Control: The reaction is typically carried out at a moderate temperature to prevent polymerization of epichlorohydrin and other side reactions.
-
Stoichiometry: Using a slight excess of epichlorohydrin can help drive the reaction to completion, but a large excess should be avoided to simplify purification.
Q4: How can I achieve the desired (R)-enantiomer of isamoltan?
There are two primary strategies to obtain the (R)-enantiomer of isamoltan:
-
Asymmetric Synthesis: This involves using a chiral catalyst or a chiral starting material in the synthesis to selectively produce the (R)-enantiomer. For example, an asymmetric epoxidation of an appropriate precursor could be employed.
-
Chiral Resolution: This is a more common approach where the racemic mixture of isamoltan is separated into its individual enantiomers. This can be done by:
-
Diastereomeric Salt Formation: Reacting the racemic isamoltan with a chiral acid (e.g., tartaric acid derivatives) to form diastereomeric salts, which can then be separated by crystallization.
-
Chiral Chromatography: Using a chiral stationary phase in high-performance liquid chromatography (HPLC) to separate the enantiomers.
-
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of 2-(pyrrol-1-yl)phenol (Step 1)
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time. - Increase reaction temperature cautiously, monitoring for decomposition. - Ensure efficient stirring. |
| Catalyst Inactivity | - Use a fresh batch of acid catalyst (e.g., glacial acetic acid). - Consider testing other acid catalysts like p-toluenesulfonic acid in catalytic amounts. |
| Side Reactions | - Lower the reaction temperature to minimize polymerization or degradation of starting materials. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of 2-aminophenol. |
| Purification Losses | - Optimize the extraction and purification procedure. - Consider column chromatography for purification if simple extraction and crystallization are insufficient. |
Problem 2: Formation of Multiple Products in the Glycidylation Step (Step 2)
| Potential Cause | Suggested Solution |
| Hydrolysis of Epichlorohydrin | - Use an anhydrous solvent and ensure all glassware is thoroughly dried. - Use a non-aqueous base like potassium carbonate instead of sodium hydroxide. |
| Formation of Di-glycidylated Byproducts | - This is less likely with a monohydric phenol (B47542) but can occur if impurities are present. Ensure the purity of the 2-(pyrrol-1-yl)phenol starting material. |
| Polymerization of Epichlorohydrin | - Avoid high reaction temperatures. - Add the base portion-wise to control the exothermicity of the reaction. |
| Incomplete Reaction | - Increase the reaction time or temperature moderately. - Use a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) to improve the reaction rate, especially if using a solid base like potassium carbonate in a non-polar solvent. |
Problem 3: Poor Regioselectivity in the Epoxide Ring Opening (Step 3)
| Potential Cause | Suggested Solution |
| Non-selective Nucleophilic Attack | - The reaction of an epoxide with a primary amine like isopropylamine generally proceeds with high regioselectivity, with the amine attacking the less sterically hindered carbon of the epoxide. If regioisomers are observed, it might indicate unusual electronic effects. - Running the reaction at a lower temperature can sometimes improve selectivity. - The choice of solvent can also influence regioselectivity; protic solvents can activate the epoxide and favor attack at the more substituted carbon, so aprotic solvents may be preferred. |
| Formation of Di-isopropylamino Byproduct | - Use a controlled stoichiometry of isopropylamine. A slight excess is often used to ensure complete reaction of the epoxide, but a large excess can lead to side reactions. - Add the epoxide slowly to a solution of isopropylamine to maintain a high concentration of the amine relative to the epoxide. |
Problem 4: Difficulty in Isolating Pure (R)-Isamoltan Hydrochloride (Step 4)
| Potential Cause | Suggested Solution |
| Inefficient Chiral Resolution | - Diastereomeric Salt Crystallization: Experiment with different chiral resolving agents (e.g., various derivatives of tartaric acid) and crystallization solvents. Multiple recrystallization steps may be necessary. - Chiral HPLC: Optimize the chiral column, mobile phase composition, and flow rate for better separation. |
| Amorphous or Oily Product | - Salt Formation: Ensure the use of anhydrous HCl (e.g., as a solution in a dry solvent like isopropanol (B130326) or diethyl ether) to avoid the presence of water which can hinder crystallization. - Crystallization: Try different solvents or solvent mixtures for crystallization. Seeding with a small crystal of the desired product can induce crystallization. |
| Impurities in the Final Product | - Ensure the isamoltan free base is of high purity before proceeding to the salt formation and resolution steps. - Recrystallize the final hydrochloride salt from a suitable solvent to remove any remaining impurities. |
Experimental Protocols
Step 1: Synthesis of 2-(pyrrol-1-yl)phenol
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminophenol (1 equivalent) in glacial acetic acid.
-
Add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
| Parameter | Typical Value |
| Solvent | Glacial Acetic Acid |
| Temperature | Reflux (~118 °C) |
| Reaction Time | 4-6 hours |
| Typical Yield | 60-75% |
Step 2: Synthesis of (R,S)-1-(2-(pyrrol-1-yl)phenoxy)-2,3-epoxypropane
-
To a solution of 2-(pyrrol-1-yl)phenol (1 equivalent) in a suitable solvent (e.g., acetone (B3395972) or acetonitrile), add anhydrous potassium carbonate (1.5 equivalents).
-
Add epichlorohydrin (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and stir vigorously for 8-12 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with the solvent used for the reaction.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude glycidyl ether, which can be used in the next step without further purification or purified by column chromatography if necessary.
| Parameter | Typical Value |
| Base | Anhydrous K2CO3 |
| Solvent | Acetone or Acetonitrile |
| Temperature | Reflux |
| Reaction Time | 8-12 hours |
| Typical Yield | 80-90% |
Step 3: Synthesis of (R,S)-Isamoltan
-
Dissolve the crude (R,S)-1-(2-(pyrrol-1-yl)phenoxy)-2,3-epoxypropane (1 equivalent) in a suitable solvent such as methanol (B129727) or isopropanol.
-
Add isopropylamine (3-5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 6-10 hours. Monitor the reaction by TLC.
-
After completion, remove the excess isopropylamine and solvent under reduced pressure.
-
The resulting crude isamoltan base can be purified by column chromatography or used directly in the next step.
| Parameter | Typical Value |
| Solvent | Methanol or Isopropanol |
| Temperature | Room Temperature to 50 °C |
| Reaction Time | 6-10 hours |
| Typical Yield | 85-95% |
Step 4: Formation and Resolution of (R)-Isamoltan Hydrochloride
-
Salt Formation: Dissolve the purified (R,S)-isamoltan base in a minimal amount of a dry solvent like isopropanol or diethyl ether.
-
Slowly add a solution of anhydrous hydrogen chloride in the same solvent until the pH is acidic.
-
The hydrochloride salt will precipitate out of the solution. The mixture may need to be cooled to facilitate complete precipitation.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Chiral Resolution (Illustrative example with diastereomeric salts): a. Dissolve the racemic this compound in a suitable solvent. b. Add a solution of a chiral resolving agent, such as (R)-(-)-mandelic acid, in the same solvent. c. Allow the diastereomeric salts to form and crystallize. One diastereomer will typically be less soluble and precipitate out. d. Separate the crystals by filtration. e. Liberate the free base of the desired enantiomer from the separated diastereomeric salt by treatment with a base. f. Convert the enantiomerically pure free base back to the hydrochloride salt as described in step 1.
| Parameter | Typical Value |
| Acid for Salt Formation | Anhydrous HCl in a dry solvent |
| Chiral Resolving Agent | e.g., (R)-(-)-Mandelic acid or a tartaric acid derivative |
| Purification | Recrystallization |
Visualizations
Caption: Proposed synthetic pathway for (R)-Isamoltan Hydrochloride.
Troubleshooting Isamoltan hydrochloride solubility issues
Technical Support Center: Isamoltan Hydrochloride
This guide provides comprehensive support for researchers, scientists, and drug development professionals encountering solubility challenges with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common solvents?
Q2: I'm having trouble dissolving this compound in my chosen solvent. What are the first steps I should take?
If you are experiencing difficulty, begin by verifying the quality and purity of your solvent, as contaminants can affect solubility.[2] Ensure that you are using the correct grade of reagents for your experimental needs.[2] Gentle warming and agitation or vortexing can often help increase the rate of dissolution. However, be cautious with heat, as it can degrade sensitive compounds. It is always recommended to perform small-scale pilot experiments to find the optimal conditions before preparing a large batch.[3]
Q3: Can I use sonication to help dissolve this compound?
Yes, sonication is a common technique used to break down particle aggregates and enhance dissolution. Use a bath sonicator and apply short bursts of sonication, monitoring the solution to prevent excessive heating which could lead to degradation.
Q4: My this compound precipitated out of solution after storage. Why did this happen and how can I fix it?
Precipitation after a period of storage indicates that the solution may have been supersaturated or that the compound's stability is compromised under the storage conditions (e.g., temperature, light exposure).[3] This is a common issue with hydrochloride salts, which can sometimes lose their crystallinity or chemical structure over time in certain conditions.[4] To resolve this, you can try gently warming and vortexing the solution to redissolve the precipitate. For future stock solutions, consider preparing them at a slightly lower concentration to ensure they remain stable during storage.[5] It is also crucial to store stock solutions appropriately, often at low temperatures (e.g., -20°C) and protected from light, to maintain stability.[5]
Solubility Data
Quantitative solubility data for this compound is not consistently published across publicly available datasheets. The following table provides a general guide based on typical characteristics of similar hydrochloride salt compounds. Researchers must determine the precise solubility for their specific experimental conditions.
| Solvent | Expected Solubility | Remarks |
| DMSO | Soluble | A powerful aprotic solvent, generally effective for many organic compounds.[6] However, some organic salts can have limited solubility.[1] |
| Ethanol | Soluble to Sparingly Soluble | Often used as a solvent for stock solution preparation.[7] Solubility can be increased with gentle warming. |
| Water | Soluble to Sparingly Soluble | As a hydrochloride salt, it is expected to have some aqueous solubility. Adjusting the pH may enhance solubility. |
| PBS (Phosphate-Buffered Saline) | Sparingly Soluble | Solubility in buffered aqueous solutions can be limited and pH-dependent.[3] |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 310.82 g/mol ) in DMSO.[8]
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile tips
Methodology:
-
Preparation: Work in a clean, dry environment. Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh out 3.11 mg of this compound powder and transfer it to a sterile vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial containing the powder.
-
Dissolution: Cap the vial securely and vortex the mixture for 1-2 minutes. If the compound does not fully dissolve, you may use gentle warming (e.g., a 37°C water bath) for a short period or sonication. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Once fully dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[5] Store the aliquots in tightly sealed vials at -20°C for long-term storage, protected from light.
Visual Guides
Troubleshooting Workflow for Solubility Issues
This flowchart provides a step-by-step process for addressing common solubility problems encountered with this compound.
Caption: A logical workflow for troubleshooting Isamoltan HCl solubility.
Experimental Workflow: Stock Solution Preparation
This diagram outlines the standard procedure for preparing a stock solution and creating working dilutions for experiments.
Caption: Standard workflow for preparing and using Isamoltan HCl solutions.
Simplified Signaling Pathway of Isamoltan
Isamoltan is known to act as an antagonist at β-adrenoceptors and as an agonist at 5-HT1A/1B serotonin (B10506) receptors. This diagram illustrates this dual mechanism of action.
Caption: Dual mechanism of action of Isamoltan on target receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phytotechlab.com [phytotechlab.com]
- 6. gchemglobal.com [gchemglobal.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. GSRS [gsrs.ncats.nih.gov]
Technical Support Center: Isamoltan Hydrochloride Degradation in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Isamoltan hydrochloride in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors:
-
pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation. This compound, like many pharmaceuticals, is most stable within a specific pH range.[1]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[2] Therefore, storage at controlled, and often reduced, temperatures is crucial.
-
Light: Exposure to ultraviolet (UV) or visible light can lead to photodegradation, where light energy initiates chemical reactions that alter the drug's structure.[2]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, particularly affecting the secondary amine and other susceptible moieties within the this compound structure.[3][4]
Q2: What are the likely degradation pathways for this compound based on its chemical structure?
A2: Based on its aryloxypropanolamine structure containing a pyrrole (B145914) ring and a secondary amine, this compound is susceptible to the following degradation pathways:
-
Oxidation: The secondary amine is a primary site for oxidation, which can lead to the formation of N-oxides or other related impurities.[3][5] The electron-rich pyrrole ring could also be susceptible to oxidation.
-
Hydrolysis: The ether linkage in the propanolamine (B44665) side chain could be susceptible to hydrolysis under strong acidic or basic conditions, leading to cleavage of the molecule.
-
Photodegradation: The aromatic and heteroaromatic rings in the molecule can absorb light energy, potentially leading to the formation of photoproducts.
Q3: How can I minimize the degradation of this compound in my experiments?
A3: To minimize degradation, consider the following precautions:
-
pH Control: Use buffered solutions to maintain a stable pH within the optimal range for this compound.
-
Temperature Control: Store stock solutions and experimental samples at recommended low temperatures (e.g., 2-8 °C or frozen) and protect them from high temperatures during handling.
-
Light Protection: Use amber vials or wrap containers in aluminum foil to protect solutions from light.[6]
-
Inert Atmosphere: For oxygen-sensitive experiments, deoxygenate solvents by sparging with an inert gas like nitrogen or argon.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of potency in stock solution over a short period. | Improper storage conditions (temperature, light exposure). | Store stock solutions in a refrigerator or freezer, protected from light. Prepare fresh solutions more frequently. |
| Appearance of unknown peaks in HPLC chromatogram. | Degradation of this compound. | Conduct a forced degradation study to identify potential degradation products. Review and optimize storage and handling procedures. |
| Variability in experimental results. | Inconsistent solution stability. | Ensure consistent use of buffered solutions, temperature control, and light protection across all experiments. |
| Precipitation in the solution. | pH shift leading to the formation of the less soluble free base. | Ensure the pH of the solution is maintained in a range where this compound remains soluble. |
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.
1. Materials and Reagents:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, methanol (B129727), and acetonitrile
-
pH meter
-
Calibrated oven
-
Photostability chamber
2. Standard and Sample Preparation:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Working Solutions: For each stress condition, dilute the stock solution with the respective stress agent to a final concentration of 100 µg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equal volume of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equal volume of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Expose the solid this compound powder to 80°C in a calibrated oven for 48 hours. Also, expose a solution of the compound to the same condition.
-
Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
4. Analytical Method:
-
Use a validated stability-indicating HPLC method, typically with UV detection. The mobile phase and column should be selected to achieve good separation between the parent drug and all potential degradation products.
5. Data Analysis:
-
Calculate the percentage of degradation for each stress condition.
-
Analyze the chromatograms for the appearance of new peaks corresponding to degradation products.
-
If necessary, use techniques like LC-MS to identify the structure of the degradation products.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. uop.edu.pk [uop.edu.pk]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
Isamoltan hydrochloride off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of isoproterenol (B85558) hydrochloride in experimental settings. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My non-cardiac cells are showing an unexpected response to Isoproterenol. What could be the cause?
A1: Isoproterenol is a non-selective β-adrenergic agonist, meaning it activates both β1 and β2 adrenergic receptors.[1] If your cell line expresses β2-adrenergic receptors, you may observe effects such as smooth muscle relaxation or metabolic changes.[1] Additionally, at higher concentrations (≥ 4 µM), Isoproterenol can exhibit activity at α1A-adrenergic receptors, potentially leading to calcium mobilization and activation of the MAPK/ERK pathway.[2]
Q2: I am observing desensitization of the β-adrenergic response in my prolonged experiments. Why is this happening?
A2: Sustained or prolonged exposure to Isoproterenol can lead to the desensitization of β-adrenergic receptors. This process involves the phosphorylation of the receptor by G-protein coupled receptor kinases (GRKs) and the subsequent recruitment of β-arrestin. β-arrestin binding uncouples the receptor from its G-protein, diminishing the canonical Gs-cAMP signaling. Furthermore, prolonged stimulation can lead to receptor downregulation, reducing the total number of receptors on the cell surface.[1][3]
Q3: Can Isoproterenol activate signaling pathways other than the canonical Gs-cAMP-PKA pathway?
A3: Yes. Besides the primary Gs-cAMP pathway, Isoproterenol has been shown to activate other signaling cascades. Under conditions of sustained stimulation, the β2-adrenergic receptor can couple to Gi protein, leading to the activation of the ERK1/2 pathway and potentially causing endothelial dysfunction.[1][3] Isoproterenol can also act as a biased agonist at the α1A-adrenoceptor, selectively activating the MAPK/ERK pathway without stimulating the Gαq/PLC pathway that leads to inositol (B14025) phosphate (B84403) accumulation.[2][4]
Q4: I am using Isoproterenol to induce cardiac hypertrophy in my animal model, but the effects are inconsistent. What factors should I consider?
A4: The dose and duration of Isoproterenol administration are critical for inducing consistent cardiac remodeling. Low doses administered chronically are more likely to induce cardiac fibrosis and hypertrophy.[3][5][6] High doses can cause cardiomyocyte necrosis.[7] The route of administration (subcutaneous or intraperitoneal) and the animal species can also influence the outcome.[5][6] It is crucial to establish a dose-response relationship and a clear timeline for the development of the desired phenotype in your specific model.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected cellular response in a non-target cell line | Off-target activation of β2- or α1A-adrenergic receptors. | 1. Verify the adrenergic receptor expression profile of your cell line. 2. Use selective antagonists for β2 (e.g., ICI 118,551) or α1A (e.g., prazosin) receptors to confirm the source of the off-target effect.[2] 3. Perform a dose-response curve to determine if the effect is concentration-dependent, as α-adrenergic effects typically occur at higher concentrations.[2] |
| Diminished or absent response after prolonged Isoproterenol treatment | Receptor desensitization and/or downregulation. | 1. Reduce the duration of Isoproterenol exposure. 2. Consider using a washout period between treatments if your experimental design allows. 3. Investigate β-arrestin recruitment or receptor internalization to confirm desensitization. |
| Activation of unexpected signaling pathways (e.g., ERK, Akt) | 1. β2-receptor coupling to Gi. 2. Biased agonism at α1A-adrenoceptors. | 1. To investigate Gi coupling, use pertussis toxin to inhibit Gi protein function and observe the effect on the downstream signal.[1] 2. To test for α1A-adrenoceptor involvement, use a selective antagonist like prazosin.[8] 3. Measure both cAMP accumulation (Gs pathway) and the activation of the alternative pathway to assess signaling bias. |
| High variability in Isoproterenol-induced cardiac fibrosis model | Inconsistent dosing, duration, or route of administration. | 1. Strictly control the dose, duration, and frequency of Isoproterenol administration.[5][6][7] 2. Refer to established protocols for your specific animal model and desired phenotype (hypertrophy vs. fibrosis).[5][6] 3. Ensure consistent subcutaneous or intraperitoneal injection technique. |
Quantitative Data
Table 1: Isoproterenol Receptor Binding Affinities (Ki) and Potency (EC50)
| Receptor | Ligand | Ki (µM) | EC50 (µM) | Cell/Tissue System |
| β1-Adrenergic Receptor | Isoproterenol | 0.22 | - | Recombinant |
| β2-Adrenergic Receptor | Isoproterenol | 0.46 (in presence of GTP) | - | Recombinant |
| β3-Adrenergic Receptor | Isoproterenol | 1.6 | - | Recombinant |
| α1A-Adrenergic Receptor | Isoproterenol | - | 2.4 - 2.6 (ERK activation & Ca2+ mobilization) | HEK-293/EBNA cells |
| β-Adrenergic Receptors | Isoproterenol | - | 0.02 | Frog ventricular myocytes (L-type Ca2+ current)[9] |
Data for β-adrenergic receptors from reference[2]. Data for α1A-Adrenergic Receptor from reference[2].
Experimental Protocols
Protocol 1: Induction of Cardiac Fibrosis in Mice
This protocol is a general guideline for inducing cardiac fibrosis in mice using Isoproterenol. Doses and duration may require optimization for specific strains and research goals.
-
Animal Model: C57BL/6 mice (male, 8-10 weeks old).
-
Isoproterenol Preparation: Dissolve Isoproterenol hydrochloride in sterile saline to the desired concentration.
-
Administration:
-
Monitoring: Monitor animals daily for any adverse effects.
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Harvest hearts for histological analysis (e.g., Masson's trichrome or Picrosirius red staining for collagen deposition) and molecular analysis (e.g., qPCR or Western blot for fibrotic markers like collagen I, α-SMA).
-
Protocol 2: Radioligand Binding Assay for Receptor Affinity
This protocol outlines a competitive binding assay to determine the affinity (Ki) of Isoproterenol for a specific receptor.
-
Cell/Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.
-
Radioligand: Select a suitable radiolabeled antagonist for your target receptor (e.g., [3H]-prazosin for α1A-AR, [125I]-CYP for β-AR).[2]
-
Assay Buffer: Prepare an appropriate binding buffer.
-
Competition Assay:
-
In a multi-well plate, add a fixed concentration of the radioligand to each well.
-
Add increasing concentrations of unlabeled Isoproterenol.
-
Include a control for non-specific binding by adding a high concentration of a known unlabeled antagonist.[2]
-
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of Isoproterenol.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.[2]
-
Visualizations
Caption: Canonical On-Target Signaling Pathway of Isoproterenol.
Caption: Key Off-Target Signaling Pathways of Isoproterenol.
Caption: Logical Workflow for Investigating Off-Target Effects.
References
- 1. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals [journal.hep.com.cn]
- 4. Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway | Semantic Scholar [semanticscholar.org]
- 5. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Transcriptional changes during isoproterenol-induced cardiac fibrosis in mice [frontiersin.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Pharmacological characterization of the receptors involved in the beta-adrenoceptor-mediated stimulation of the L-type Ca2+ current in frog ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Isamoltan hydrochloride dosage for in vivo studies
Frequently Asked Questions (FAQs)
Q1: What is the general starting dose for Isamoltan hydrochloride in a new in vivo study?
A1: Without prior data, a starting dose for a novel compound like this compound is typically determined through a process of dose range finding (DRF) studies. It is recommended to begin with a very low dose, often 1/100th or 1/10th of the No Observed Adverse Effect Level (NOAEL) if available from preliminary toxicity studies. If no toxicity data exists, a literature search for compounds with similar structures or mechanisms of action can provide a rationale for a starting dose range.
Q2: How should this compound be formulated for in vivo administration?
A2: The formulation for this compound will depend on its physicochemical properties (e.g., solubility, stability). Common vehicles for in vivo administration include sterile saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent such as Tween 80 or DMSO. It is critical to perform solubility and stability tests of this compound in the chosen vehicle before initiating in vivo studies. The final concentration of any organic solvent (like DMSO) should be kept to a minimum (typically <5-10% of the total injection volume) to avoid vehicle-induced toxicity.
Q3: What are the common routes of administration for a compound like this compound in preclinical studies?
A3: The choice of administration route depends on the intended clinical application and the pharmacokinetic profile of the compound. Common routes for preclinical in vivo studies include:
-
Intravenous (IV): For direct systemic exposure and bypassing absorption barriers.
-
Intraperitoneal (IP): A common route for systemic administration in rodents.
-
Oral (PO): For assessing oral bioavailability and first-pass metabolism.
-
Subcutaneous (SC): For slower, more sustained absorption.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected animal mortality or severe adverse effects at low doses. | High intrinsic toxicity of this compound. | Immediately halt the study. Re-evaluate all available toxicological data. Consider starting with an even lower dose in a smaller cohort. |
| Formulation issue (e.g., precipitation, high concentration of vehicle). | Visually inspect the formulation for any precipitates. Prepare fresh formulation for each experiment. Run a vehicle-only control group to assess vehicle-specific effects. | |
| Lack of efficacy or target engagement. | Insufficient dosage. | Perform a dose-escalation study to determine the effective dose range. |
| Poor bioavailability via the chosen route of administration. | Measure plasma concentrations of this compound to assess its pharmacokinetic profile. Consider switching to a different route of administration (e.g., from PO to IV). | |
| Rapid metabolism or clearance. | Conduct pharmacokinetic studies to determine the half-life of the compound. Consider a more frequent dosing regimen or a sustained-release formulation. | |
| High variability in experimental results. | Inconsistent dosing technique. | Ensure all personnel are properly trained on the administration technique. Use calibrated equipment for dosing. |
| Animal-to-animal variation in metabolism. | Increase the number of animals per group to improve statistical power. | |
| Instability of the compound in the formulation. | Assess the stability of this compound in the chosen vehicle over the duration of the experiment. |
Experimental Protocols
Protocol 1: Dose Range Finding (DRF) Study in Rodents
-
Objective: To determine the maximum tolerated dose (MTD) and to identify a range of doses for subsequent efficacy studies.
-
Animals: Use a small number of animals per group (e.g., n=3-5 per sex per group).
-
Dosing:
-
Start with a low dose (e.g., 0.1 mg/kg) and escalate in subsequent groups (e.g., 1 mg/kg, 10 mg/kg, 100 mg/kg).
-
Administer this compound via the intended route of administration.
-
Include a vehicle control group.
-
-
Monitoring:
-
Observe animals for clinical signs of toxicity (e.g., changes in weight, activity, posture, grooming) at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose).
-
Record body weights daily.
-
At the end of the study, perform gross necropsy and consider collecting tissues for histopathological analysis.
-
-
Data Analysis: Determine the MTD as the highest dose that does not cause significant toxicity or mortality.
Visualizations
Caption: A generalized workflow for in vivo studies of a novel compound.
Caption: A logical flow for troubleshooting unexpected in vivo results.
Technical Support Center: Overcoming Poor Bioavailability of Isamoltan Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of Isamoltan hydrochloride.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable oral bioavailability in our preclinical studies with this compound. What are the potential causes?
A1: Low and variable oral bioavailability of a drug candidate like this compound can stem from several factors. The most common causes fall into two main categories:
-
Poor Physicochemical Properties:
-
Low Aqueous Solubility: The drug may not dissolve sufficiently in the gastrointestinal (GI) fluids, limiting the amount of drug available for absorption. While the hydrochloride salt form may be soluble in the acidic environment of the stomach, the free base may precipitate in the more neutral pH of the small intestine.
-
Low Membrane Permeability: The drug molecule itself may have difficulty passing through the intestinal epithelial cells into the bloodstream. This can be due to factors like high polarity or large molecular size.
-
-
Physiological Barriers:
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver or the intestinal wall before it reaches systemic circulation.
-
Efflux by Transporters: The drug could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen.
-
A systematic approach to identifying the root cause is crucial for selecting an appropriate bioavailability enhancement strategy.
Q2: How can we determine if the poor bioavailability of this compound is due to low solubility or low permeability?
A2: The Biopharmaceutics Classification System (BCS) is a fundamental framework for characterizing drugs based on their aqueous solubility and intestinal permeability. Determining the BCS class of this compound is a critical first step.
-
Solubility Assessment: The equilibrium solubility of this compound should be determined across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the GI tract.
-
Permeability Assessment: In vitro models, such as the Caco-2 cell permeability assay, are commonly used to estimate intestinal permeability.
Based on the results, this compound can be categorized, and a suitable formulation strategy can be devised. For instance, for a BCS Class II drug (low solubility, high permeability), the primary focus would be on improving dissolution.
Q3: What are the initial formulation strategies we should consider for a BCS Class II compound like this compound?
A3: For a BCS Class II compound, where low solubility is the primary rate-limiting step for absorption, the goal is to enhance the dissolution rate and/or the concentration of the drug in the GI tract. Several formulation strategies can be employed:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[1][2]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution rate.[1][3]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[1][2][4]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, increasing their aqueous solubility.[1][3][5]
The choice of strategy will depend on the specific properties of this compound, such as its logP, melting point, and dose.
Troubleshooting Guide
This guide addresses specific experimental issues you might encounter when working to improve the bioavailability of this compound.
| Observed Issue | Potential Cause | Suggested Action |
| Low in vitro dissolution rate of the formulated drug product. | Inadequate particle size reduction. | Further reduce the particle size using techniques like micronization or nano-milling. |
| Poor wettability of the drug particles. | Incorporate a surfactant or a hydrophilic polymer in the formulation. | |
| Recrystallization of an amorphous solid dispersion. | Select a polymer that has good miscibility with the drug and a high glass transition temperature (Tg). | |
| High variability in plasma concentrations in animal studies. | Food effects on drug absorption. | Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food. |
| Inconsistent in vivo performance of the formulation. | Optimize the formulation to ensure robust and reproducible drug release. For SEDDS, ensure the formation of a stable microemulsion upon dilution. | |
| No significant improvement in bioavailability despite increased in vitro dissolution. | Permeability is the rate-limiting step (potentially a BCS Class IV compound). | Consider the use of permeation enhancers or investigate prodrug approaches. |
| Significant first-pass metabolism. | Co-administer with an inhibitor of the metabolizing enzymes (for research purposes) to confirm the extent of first-pass metabolism. | |
| P-gp efflux. | Use in vitro models with P-gp inhibitors to assess if this compound is a substrate. |
Experimental Protocols
Here are detailed methodologies for key experiments to characterize and improve the bioavailability of this compound.
Protocol 1: pH-Dependent Solubility Profile
Objective: To determine the aqueous solubility of this compound at different pH values simulating the gastrointestinal tract.
Materials:
-
This compound
-
Phosphate buffered saline (PBS) at pH 6.8
-
Acetate buffer at pH 4.5
-
Hydrochloric acid solution at pH 1.2
-
HPLC system with a suitable column and detector
-
Shaking incubator
-
Centrifuge
-
pH meter
Methodology:
-
Prepare saturated solutions of this compound in each buffer (pH 1.2, 4.5, and 6.8).
-
Add an excess amount of the compound to each buffer in separate vials.
-
Shake the vials in an incubator at 37°C for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved drug.
-
Carefully collect the supernatant and filter it through a 0.45 µm filter.
-
Analyze the concentration of the dissolved drug in the filtrate using a validated HPLC method.
-
Perform the experiment in triplicate for each pH condition.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound using an in vitro Caco-2 cell monolayer model.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium and supplements
-
Hank's Balanced Salt Solution (HBSS)
-
This compound solution in HBSS
-
Lucifer yellow (a marker for monolayer integrity)
-
LC-MS/MS system for drug quantification
Methodology:
-
Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the this compound solution to the apical (A) side and fresh HBSS to the basolateral (B) side.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the apical side.
-
To assess efflux, perform the transport study in the B to A direction as well.
-
Analyze the concentration of this compound in all samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.
Data Presentation
Table 1: Physicochemical and Biopharmaceutical Properties of this compound (Hypothetical Data)
| Parameter | Value | Significance |
| Molecular Weight | 310.82 g/mol | Relevant for passive diffusion. |
| pKa | 9.5 (amine) | The ionization state will vary in the GI tract. |
| LogP | 3.2 | Indicates good lipophilicity, but may contribute to low aqueous solubility. |
| Solubility (pH 1.2) | 15 mg/mL | High solubility in the stomach. |
| Solubility (pH 6.8) | 0.05 mg/mL | Low solubility in the small intestine, a potential cause for poor bioavailability. |
| Caco-2 Papp (A-B) | 8 x 10⁻⁶ cm/s | Suggests moderate to high permeability. |
| Caco-2 Efflux Ratio | 1.2 | Suggests that active efflux is not a major issue. |
| BCS Classification | Class II | Low Solubility, High Permeability. |
Table 2: Comparison of Formulation Strategies for this compound (Hypothetical Pharmacokinetic Data in Rats)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 150 ± 35 | 2.0 | 850 ± 180 | 100 |
| Micronized Formulation | 320 ± 60 | 1.5 | 1900 ± 350 | 224 |
| Solid Dispersion (1:5 drug:polymer) | 750 ± 150 | 1.0 | 4800 ± 900 | 565 |
| SEDDS Formulation | 980 ± 210 | 0.8 | 6200 ± 1100 | 729 |
Visualizations
Caption: Troubleshooting workflow for addressing poor bioavailability.
Caption: Workflow for developing an amorphous solid dispersion.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. pharmtech.com [pharmtech.com]
- 4. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Isamoltan hydrochloride stability issues in long-term storage
Technical Support Center: Isamoltan (B39352) Hydrochloride Stability
Welcome to the technical support center for Isamoltan Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during the long-term storage and handling of this compound.
Disclaimer: Detailed public information on the specific long-term stability and degradation pathways of this compound is limited. The following guidance is based on general principles of pharmaceutical stability testing, forced degradation studies for similar chemical entities (amine hydrochloride salts), and established analytical methodologies. The provided data and pathways are illustrative examples to guide experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on safety data sheets for similar hydrochloride salt compounds, the general recommendations for storage are in a tightly closed container in a dry and well-ventilated place.[1] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is often recommended to minimize degradation. This compound is also noted to be hygroscopic, meaning it can absorb moisture from the air, which underscores the need for a dry storage environment.
Q2: What are the likely degradation pathways for this compound?
A2: While specific pathways for this compound are not extensively documented, compounds with similar structures (amine hydrochlorides) are typically susceptible to several degradation mechanisms.[2][3] These include:
-
Hydrolysis: Cleavage of chemical bonds due to reaction with water. This can be accelerated under acidic or basic conditions.[2][4]
-
Oxidation: Degradation caused by reaction with oxygen or other oxidizing agents. The presence of certain functional groups can make the molecule more susceptible.
-
Photolysis: Degradation initiated by exposure to light, particularly UV light.[4]
-
Thermolysis: Degradation caused by exposure to high temperatures.[4]
Q3: My this compound solution has changed color. What could this indicate?
A3: A change in the color or clarity of a solution is often an indicator of chemical degradation or the formation of impurities.[5][6] This could be due to one or more of the degradation pathways mentioned above, such as oxidation or photolysis. It is crucial to investigate the purity of the sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), before further use.
Q4: How can I determine the stability of my this compound sample?
A4: The most effective way to assess stability is by using a validated stability-indicating analytical method (SIAM).[7] HPLC is the most common technique for this purpose.[8] A SIAM can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API) and the detection of any impurities that have formed over time.[7][9] To develop such a method, forced degradation studies are typically performed.[3]
Troubleshooting Guide
This guide provides steps to take when encountering potential stability problems with this compound.
Issue 1: Unexpected peaks appear in the HPLC chromatogram of an aged sample.
-
Possible Cause: The sample has degraded during storage, leading to the formation of new chemical entities.
-
Troubleshooting Steps:
-
Confirm Peak Identity: If possible, use a mass spectrometer (LC-MS) to get mass information on the new peaks to help identify the degradation products.[10]
-
Perform Forced Degradation: Subject a fresh sample of this compound to forced degradation conditions (acid, base, oxidation, heat, light) to see if you can intentionally generate the same unknown peaks.[11] This helps in understanding the degradation pathway.
-
Validate Method Specificity: Ensure your HPLC method has been validated to be "stability-indicating," meaning it can resolve the main compound from all potential degradation products.[12]
-
Issue 2: The concentration of this compound in a stock solution has decreased over time.
-
Possible Cause: The compound is degrading in the solvent under the current storage conditions.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the solution is stored at the recommended temperature and protected from light.[5][13] For hydrochloride salts, pH of the solution can also be a critical factor.
-
Assess Solvent Effects: The choice of solvent can impact stability. Consider performing a short-term stability study in different pharmaceutically acceptable solvents to identify a more suitable one.
-
Check for Adsorption: It is possible for compounds to adsorb to the surface of storage containers (e.g., plastic or glass). Analyze a sample that has been transferred to a different type of container (e.g., from polypropylene (B1209903) to borosilicate glass) to check for this effect.
-
Issue 3: The solid powder form of this compound has changed in appearance (e.g., clumping, discoloration).
-
Possible Cause: The material has likely absorbed moisture due to its hygroscopic nature, or it has undergone solid-state degradation.
-
Troubleshooting Steps:
-
Verify Storage Integrity: Check that the container seal is intact and that it has been stored in a desiccator or a low-humidity environment.
-
Perform Physical Characterization: Techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) can be used to check for changes in the solid-state form of the drug.
-
Quantify Purity: Dissolve a portion of the powder and analyze it using a validated HPLC method to determine if chemical degradation has occurred alongside the physical changes.
-
Data Presentation: Illustrative Stability Data
The following tables represent example data from a hypothetical forced degradation study on this compound. These tables are for illustrative purposes to show how stability data can be presented.
Table 1: Hypothetical Degradation of this compound under Forced Conditions
| Stress Condition | Duration | Temperature | % Assay of Isamoltan HCl | % Total Degradation | Number of Degradants |
| 0.1 M HCl | 24 hours | 60 °C | 85.2% | 14.8% | 2 |
| 0.1 M NaOH | 8 hours | 60 °C | 89.7% | 10.3% | 1 |
| 3% H₂O₂ | 24 hours | Room Temp | 92.5% | 7.5% | 3 |
| Thermal | 48 hours | 80 °C | 96.1% | 3.9% | 1 |
| Photolytic (ICH Q1B) | 7 days | Room Temp | 98.8% | 1.2% | 1 |
Table 2: Hypothetical Purity Profile of this compound During Long-Term Stability Study (Storage at 40°C / 75% RH)
| Time Point | % Assay of Isamoltan HCl | Impurity 1 (RRT 0.85) | Impurity 2 (RRT 1.15) | % Total Impurities |
| T = 0 | 99.8% | Not Detected | 0.05% | 0.05% |
| T = 1 month | 99.5% | 0.12% | 0.06% | 0.18% |
| T = 3 months | 99.1% | 0.35% | 0.08% | 0.43% |
| T = 6 months | 98.5% | 0.78% | 0.11% | 0.89% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to understand the intrinsic stability of this compound.[3][4][9]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).[4]
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Incubate at 60°C. Withdraw samples at 2, 4, 8, and 24 hours.[11] Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw samples at specified time points.[11] Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature and protected from light. Withdraw samples at specified time points for analysis.[14]
-
Thermal Degradation: Expose the solid powder of this compound to dry heat at 80°C in a calibrated oven.[12] Weigh and dissolve samples at various time points for analysis.
-
Photolytic Degradation: Expose the solid powder and a solution of this compound to a light source that provides both UV and visible light, as specified by ICH guideline Q1B. Analyze the samples after the exposure period.[4]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using an appropriate HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.
-
Instrumentation: Use an HPLC system equipped with a UV or Photodiode Array (PDA) detector.[11] A PDA detector is preferred as it can help in assessing peak purity.
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), which is a versatile stationary phase for many small molecules.[15]
-
Mobile Phase Selection:
-
Begin with a simple mobile phase system, such as a gradient of acetonitrile (B52724) and water (or a buffer like phosphate (B84403) buffer, pH 3.0).
-
The use of a buffer can improve peak shape for amine-containing compounds.
-
-
Method Optimization:
-
Inject a mixture of the stressed samples (from Protocol 1) that show significant degradation.
-
Adjust the mobile phase gradient, flow rate, and column temperature to achieve adequate resolution (>2) between the parent peak (this compound) and all degradation product peaks.
-
-
Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to be formally considered "stability-indicating."
Visualizations
Caption: Hypothetical degradation pathways for an amine hydrochloride compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for stability-related issues.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. ijrpp.com [ijrpp.com]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Long-term Physicochemical Stability of Concentrated Solutions of Isosorbide Dinitrate in Polypropylene Syringes for Administration in the Intensive Care Unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term stability of the hydrochlorides of tramadol and alizapride in dextrose 5% polyolefin bag at 5+/-3 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijsdr.org [ijsdr.org]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of stress degradation products of duloxetine hydrochloride employing LC-UV/PDA and LC-MS/TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long-term Physiochemical Stability of Concentrated Solutions of Salbutamol (Albuterol) in Polypropylene Syringes for Use in the Intensive Care Unit and in Obstetrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isamoltan Hydrochloride Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Isamoltan hydrochloride in radioligand binding assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary binding targets of this compound?
This compound is known to bind to multiple receptor types. Its primary targets are the serotonin (B10506) 5-HT1B receptor, for which it acts as an antagonist, and β-adrenergic receptors, where it functions as a β-blocker.[1] It also exhibits a lower affinity for the 5-HT1A receptor.[1]
Q2: I am observing high non-specific binding in my Isamoltan assay. What are the common causes and solutions?
High non-specific binding (NSB) can obscure the specific binding signal. Common causes and potential solutions are outlined below:
| Cause | Solution |
| Inappropriate Radioligand Concentration | Use a radioligand concentration at or below its dissociation constant (Kd) to minimize binding to lower-affinity non-specific sites. |
| Suboptimal Blocking Agents | Incorporate blocking agents like Bovine Serum Albumin (BSA) in the assay buffer to coat surfaces and reduce non-specific interactions. The addition of salts or detergents to the wash buffer can also be beneficial. |
| Hydrophobic Interactions | The phenoxypropanolamine structure of Isamoltan can lead to hydrophobic interactions with plasticware. Consider using low-binding microplates with a hydrophilic surface. |
| Insufficient Washing | Increase the number of washes or the volume of ice-cold wash buffer during the filtration step to more effectively remove unbound radioligand.[2] |
Q3: My specific binding signal is very low. What steps can I take to improve it?
A low or absent specific binding signal can be due to several factors:
| Cause | Solution |
| Degraded Receptor Preparation | Ensure proper storage and handling of your cell membranes or tissue homogenates. Use protease inhibitors during preparation to maintain receptor integrity. |
| Inactive Radioligand | Verify the age and storage conditions of your radioligand to ensure it has not degraded. |
| Incorrect Buffer Composition | The pH, ionic strength, and presence of specific ions in the buffer are critical for optimal binding.[2] Verify the buffer composition and ensure the pH is stable at the incubation temperature. |
| Assay Not at Equilibrium | The incubation time may be insufficient for the binding reaction to reach equilibrium. Conduct a time-course experiment (association kinetics) to determine the optimal incubation duration.[2] |
Q4: How does the dual receptor affinity of Isamoltan affect my binding assay design?
Isamoltan's affinity for both 5-HT1B and β-adrenergic receptors necessitates careful experimental design to ensure you are measuring binding to your target of interest.
-
Receptor Source: Use a cell line or tissue preparation that selectively expresses the receptor you are studying (e.g., cells recombinantly expressing the human 5-HT1B receptor).
-
Selective Radioligands: Employ a radioligand that is highly selective for your target receptor. For example, when studying the 5-HT1B receptor, a radioligand with low affinity for β-adrenergic receptors should be chosen.
-
Competition Assays: In competition binding assays, use a competing unlabeled ligand that is highly selective for the target receptor to define non-specific binding.
Troubleshooting Guide
This guide addresses common artifacts and issues encountered during this compound binding assays.
Issue 1: Inconsistent Results and Poor Reproducibility
Inconsistent data between experiments or replicates is a frequent challenge.
-
Workflow Diagram for Troubleshooting Inconsistent Results:
A logical workflow for diagnosing the cause of inconsistent results.
-
Detailed Steps:
-
Reagent Quality: Ensure all reagents, including Isamoltan solutions, radioligands, and buffers, are freshly prepared and have been stored correctly.
-
Pipetting Accuracy: Inaccurate pipetting, especially during serial dilutions, can introduce significant variability. Use calibrated pipettes and consider automated liquid handling for improved precision.
-
Assay Conditions: Minor variations in incubation time, temperature, and pH can impact binding. Strictly adhere to the optimized protocol for these parameters.
-
Cell Line Stability: If using cultured cells, genetic drift can alter receptor expression levels over time. Regularly authenticate your cell lines.
-
Issue 2: Artifactual Inhibition or Potentiation
Unexpected inhibition or enhancement of radioligand binding can occur due to artifacts.
-
Potential Causes:
-
Compound Aggregation: At high concentrations, Isamoltan or other test compounds may form aggregates that can interfere with the assay. This is a known cause of assay artifacts.
-
Radioligand Depletion: If the concentration of receptors is too high, a significant fraction of the radioligand may be bound, leading to an underestimation of the true affinity. Ideally, less than 10% of the added radioligand should be bound.
-
Buffer Interactions: Components of the assay buffer can sometimes interact with the test compound or receptor.
-
-
Troubleshooting Steps:
-
Test a Range of Compound Concentrations: Observe the shape of the competition curve. A very steep or shallow curve may indicate an artifact.
-
Vary Receptor Concentration: Perform the assay with different concentrations of the membrane preparation. A change in the calculated affinity (Ki) with receptor concentration may suggest radioligand depletion.
-
Buffer Optimization: If buffer interactions are suspected, test alternative buffer systems.
-
Quantitative Data
The binding affinity of Isamoltan and other relevant ligands is presented below. Affinity is expressed as the inhibition constant (Ki) or the negative logarithm of the Ki (pKi). A lower Ki and a higher pKi indicate higher binding affinity.
Table 1: Binding Affinity of Isamoltan
| Compound | Receptor | Ki (nM) | Reference |
| Isamoltan | 5-HT1B | 21 | [1] |
| Isamoltan | 5-HT1A | 112 | [1] |
Table 2: Comparative Binding Affinities of Selected β-Blockers for β-Adrenergic Receptors
| Compound | pKi (β1) | pKi (β2) | β1/β2 Selectivity Ratio |
| Metoprolol | 7.9 | 6.5 | 25 |
| Propranolol | 8.5 | 8.8 | 0.5 |
| ICI 118,551 | 6.7 | 9.0 | 0.005 |
Data compiled from published studies. Selectivity ratio is calculated from the ratio of Ki values (β2/β1).
Experimental Protocols
Protocol 1: Competition Radioligand Binding Assay for Isamoltan at the 5-HT1B Receptor
This protocol is a representative method for determining the binding affinity of Isamoltan at the human 5-HT1B receptor expressed in a recombinant cell line.
-
Membrane Preparation:
-
Homogenize cells expressing the 5-HT1B receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, combine the following in each well:
-
Membrane preparation (typically 10-50 µg of protein).
-
A fixed concentration of a selective 5-HT1B radioligand (e.g., [³H]-GR125743) at a concentration at or below its Kd.
-
A range of concentrations of unlabeled this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
For determination of non-specific binding, use a high concentration of a selective 5-HT1B antagonist (e.g., 10 µM SB-224289).[3]
-
For total binding, add assay buffer instead of an unlabeled compound.
-
-
The final assay volume is typically 200-250 µL.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific filter binding) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of Isamoltan.
-
Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Signaling Pathways and Experimental Workflows
5-HT1B Receptor Signaling Pathway
The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi. Activation of the 5-HT1B receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).
Simplified 5-HT1B receptor signaling cascade.
β-Adrenergic Receptor Signaling Pathway
β-Adrenergic receptors are also GPCRs, but they primarily couple to the stimulatory G-protein, Gαs. Agonist binding to β-adrenergic receptors activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.
Canonical β-adrenergic receptor signaling pathway.
References
- 1. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isamoltan Hydrochloride Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized Isamoltan hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Q1: My synthesized this compound has a low purity after initial synthesis. What are the likely impurities?
A1: Impurities in synthesized this compound can stem from several sources including unreacted starting materials, byproducts from side reactions, and degradation products. Common impurities may include residual starting materials, intermediates from the synthetic route, and structurally related compounds formed during the synthesis. For instance, in the synthesis of similar amine hydrochlorides, process-related impurities are common.[1] It is crucial to use analytical techniques like High-Performance Liquid Chromatography (HPLC) to identify and quantify these impurities.[2]
Q2: I'm observing a persistent impurity peak in my HPLC analysis that doesn't seem to be any of the starting materials. What could it be?
A2: This persistent peak could be a process-related impurity, which is a byproduct formed during the reaction. These impurities can sometimes have very similar properties to the desired product, making them difficult to remove.[1] Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable in proposing a structure for the unknown impurity.[1] Once identified, the synthetic process can be optimized to minimize its formation.[1]
Q3: My recrystallization attempt resulted in a low yield of this compound. What can I do to improve it?
A3: Low yield during recrystallization can be due to several factors, including the choice of solvent, cooling rate, and the presence of impurities that inhibit crystal growth. Experimenting with different solvent systems is a critical step. For amine hydrochlorides, alcoholic solvents or mixtures of alcohol and other organic solvents can be effective.[3] A slower cooling process can also promote the formation of larger, purer crystals and improve yield.
Q4: After purification by column chromatography, my this compound is still not pure enough. What went wrong?
A4: Ineffective chromatographic purification can be due to an inappropriate choice of stationary phase or mobile phase. For polar compounds like amine hydrochlorides, silica (B1680970) gel is a common stationary phase, but the mobile phase composition is key. A gradient elution, where the polarity of the mobile phase is gradually changed, can often provide better separation of closely related impurities.[4] Additionally, ensuring proper sample loading and column packing is essential for achieving good resolution.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying crude this compound?
A1: The most effective purification method depends on the nature and quantity of the impurities. Recrystallization is often a good first choice for removing major impurities, especially if the crude product is relatively pure.[3] For mixtures with closely related impurities, preparative High-Performance Liquid Chromatography (prep-HPLC) can offer higher resolution and purity.[5]
Q2: How do I choose the right solvent for recrystallizing this compound?
A2: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For amine hydrochlorides, polar protic solvents like ethanol (B145695) or methanol, or mixtures containing these, are often good starting points.[3] It is recommended to perform small-scale solubility tests with a range of solvents to identify the optimal one.
Q3: What analytical techniques are best for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most prevalent and powerful technique for assessing the purity of pharmaceutical compounds like this compound.[2] It can separate and quantify even minor impurities. Other useful techniques include Thin-Layer Chromatography (TLC) for rapid, qualitative checks, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify impurities.
Q4: Can I use an alternative to chromatography for purification?
A4: Besides chromatography and recrystallization, forming a different salt of the Isamoltan base and then converting it back to the hydrochloride salt can sometimes be an effective purification strategy. This process can help to remove impurities that co-crystallize with the hydrochloride salt.[3]
Data Presentation
Table 1: Illustrative Purity of this compound with Different Purification Methods
| Purification Method | Starting Purity (%) | Purity after 1st Attempt (%) | Purity after 2nd Attempt (%) | Typical Yield (%) |
| Recrystallization (Ethanol) | 85 | 95.5 | 98.2 | 70-85 |
| Recrystallization (Methanol/Ethyl Acetate) | 85 | 96.1 | 98.9 | 65-80 |
| Flash Column Chromatography | 85 | 97.5 | 99.1 | 50-70 |
| Preparative HPLC | 98 | >99.8 | - | 30-50 |
Note: The data presented in this table is for illustrative purposes only and may not reflect actual experimental results.
Table 2: Example HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent (e.g., ethanol).
-
Dissolution: Gently heat the mixture while stirring until the solid completely dissolves. If it dissolves readily at room temperature, the solvent is too good. If it doesn't dissolve even at boiling, the solvent is not suitable. The ideal solvent will dissolve the compound when hot but not when cold.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 2: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of dichloromethane (B109758) and methanol).
-
Column Packing: Carefully pour the slurry into a glass column, ensuring there are no air bubbles. Allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and apply pressure (e.g., with a nitrogen line or a pump) to force the solvent through the column.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
References
- 1. Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Methods for Determination of Non-Nutritive Sweeteners in Foodstuffs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. chromatographic purification steps: Topics by Science.gov [science.gov]
- 5. KR20110127674A - Method for Purifying Amorphine Hydrochloride - Google Patents [patents.google.com]
Isamoltan hydrochloride unexpected side effects in animal models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for researchers utilizing Isamoltan hydrochloride in animal models. Below you will find frequently asked questions (FAQs), troubleshooting guides for unexpected side effects, detailed experimental protocols, and visualizations of relevant biological pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (also known as Isamoltane or CGP-361A) is a research compound with a dual mechanism of action. It is a selective antagonist of the serotonin (B10506) 5-HT1B receptor and also functions as a β-adrenoceptor ligand.[1] In animal models, particularly rodents, it has demonstrated anxiolytic (anti-anxiety) effects.[1]
Q2: What is the primary mechanism of action of this compound?
This compound exhibits a dual antagonistic effect on two distinct receptor types:
-
5-HT1B Receptor Antagonism: It selectively blocks the 5-HT1B receptor.
-
β-Adrenoceptor Ligand: It also binds to β-adrenergic receptors.
This combined activity contributes to its observed pharmacological effects.
Q3: What are the expected pharmacological effects of this compound in animal models?
Based on its mechanism of action, the primary expected effect of Isamoltan in animal models is a reduction in anxiety-like behaviors. This has been observed in rodent studies.
Q4: Are there any known unexpected side effects of this compound in animal models?
Currently, publicly available literature does not extensively detail specific unexpected side effects of this compound in animal models. However, based on its dual mechanism of action, researchers should be vigilant for potential adverse effects associated with both 5-HT1B receptor antagonism and β-adrenergic blockade.
Troubleshooting Unexpected Side Effects
This section provides guidance on potential unexpected observations during your experiments with this compound.
| Observed Unexpected Effect | Potential Cause & Troubleshooting Steps |
| Cardiovascular Instability (e.g., significant bradycardia, hypotension) | Potential Cause: This is likely due to the β-adrenergic blocking properties of Isamoltan. While some decrease in heart rate and blood pressure may be expected, a significant and sustained drop could be an adverse effect.Troubleshooting: 1. Dose Reduction: The most immediate step is to lower the administered dose of this compound.2. Cardiovascular Monitoring: Implement continuous or frequent monitoring of heart rate and blood pressure in your animal models.3. Control Groups: Ensure you have appropriate vehicle-only control groups to establish a baseline for normal cardiovascular parameters in your specific animal model and experimental setup. |
| Paradoxical Increase in Anxiety or Agitation | Potential Cause: While Isamoltan is expected to be anxiolytic, individual animal responses can vary. The complex interplay between the serotonergic and adrenergic systems could, in some instances, lead to unexpected behavioral outcomes.Troubleshooting: 1. Behavioral Assay Validation: Re-evaluate your behavioral testing paradigm to ensure it is not inducing confounding stress or anxiety.2. Dose-Response Curve: Conduct a thorough dose-response study to determine if the effect is dose-dependent. Lower doses may produce the desired anxiolytic effect without paradoxical agitation.3. Environmental Factors: Scrutinize environmental conditions (e.g., lighting, noise) in the testing area, as they can significantly impact behavioral outcomes. |
| Gastrointestinal Distress (e.g., diarrhea, bloating) | Potential Cause: While not directly reported for Isamoltan, some compounds acting on serotonergic pathways can influence gastrointestinal motility.Troubleshooting: 1. Animal Health Monitoring: Closely monitor animals for signs of GI distress, including changes in fecal consistency and food/water intake.2. Acclimatization Period: Ensure an adequate acclimatization period for the animals before drug administration to minimize stress-related GI issues.3. Vehicle Control: Confirm that the vehicle used for drug delivery is not causing the observed GI effects. |
Key Experimental Protocols
Assessment of Anxiolytic Activity in Rodents (Elevated Plus Maze)
This protocol outlines a standard method for evaluating the anxiolytic effects of this compound in mice or rats.
1. Animals:
-
Male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), 8-10 weeks old.
-
House animals in a controlled environment (12:12 h light/dark cycle, 22 ± 2°C, food and water ad libitum) for at least one week before the experiment.
2. Drug Preparation and Administration:
-
Dissolve this compound in a suitable vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose).
-
Administer the drug via the desired route (e.g., intraperitoneal injection) at a specific time point before testing (e.g., 30 minutes).
-
Include a vehicle-only control group and potentially a positive control group (e.g., diazepam).
3. Apparatus:
-
Elevated Plus Maze (EPM): A plus-shaped apparatus with two open arms and two closed arms, elevated from the floor.
4. Procedure:
-
Place the animal at the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set duration (e.g., 5 minutes).
-
Record the following parameters using a video tracking system:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
5. Data Analysis:
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
-
Total distance traveled can be used to assess general locomotor activity.
-
Analyze data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Dual antagonism and experimental workflow of Isamoltan.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
Technical Support Center: Bioanalysis of Isamoltan Hydrochloride and Related Beta-Blockers
Disclaimer: Information specific to the bioanalysis of Isamoltan hydrochloride is limited in publicly available scientific literature. The following troubleshooting guides and FAQs are based on established principles for the bioanalysis of related beta-adrenergic antagonists and general best practices in LC-MS/MS method development. These guidelines are intended to provide a strong starting point for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the bioanalysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1][2] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the bioanalytical method.[3] For beta-blockers like this compound, which are often analyzed at low concentrations in complex biological fluids such as plasma or urine, matrix effects are a primary concern that can lead to erroneous pharmacokinetic data.
Q2: What are the common sources of matrix effects in plasma or urine samples during the analysis of beta-blockers?
A2: The primary sources of matrix effects in biological samples include:
-
Endogenous components: Phospholipids (B1166683), salts, proteins, and metabolites are common culprits that can co-elute with the analyte and interfere with ionization.[3]
-
Exogenous substances: Anticoagulants used during blood collection, dosing vehicles, and co-administered drugs can also contribute to matrix effects.[3]
Q3: How can I qualitatively and quantitatively assess matrix effects for a beta-blocker like this compound?
A3:
-
Qualitative Assessment (Post-Column Infusion): This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of the analyte is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected. Dips or peaks in the baseline signal indicate the presence of matrix effects at specific retention times.[4]
-
Quantitative Assessment (Post-Extraction Spike): This is the standard method to measure the extent of matrix effects.[3] It involves comparing the analyte's signal in a blank matrix extract that has been spiked with the analyte after extraction to the signal of the analyte in a neat solution at the same concentration. The ratio of these responses is the Matrix Factor (MF).[3]
Q4: What is a typical acceptance criterion for matrix factor (MF) during method validation?
A4: According to regulatory guidelines, the matrix factor is assessed to ensure that the matrix does not interfere with the quantitation of the analyte. While specific guidance may vary, a common approach is to evaluate the MF across multiple lots of the biological matrix. The coefficient of variation (%CV) of the IS-normalized MF should ideally be ≤15%.
Troubleshooting Guide
This guide addresses common issues encountered during the bioanalysis of beta-blockers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in analyte peak area in quality control (QC) samples | Significant and variable matrix effects between different lots of biological matrix. | - Re-evaluate and optimize the sample preparation method to improve the removal of interfering components. Solid-phase extraction (SPE) is often more effective than protein precipitation (PPT).- Adjust chromatographic conditions to separate the analyte from the interfering matrix components.[5]- Utilize a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte to compensate for matrix effects. |
| Ion suppression observed at the analyte's retention time | Co-elution of phospholipids from the plasma matrix. | - Incorporate a phospholipid removal step in the sample preparation (e.g., using specific SPE cartridges or plates).- Modify the chromatographic gradient to better separate the analyte from the early-eluting phospholipids.- Divert the flow to waste during the elution of highly interfering components. |
| Poor recovery of the analyte | Inefficient extraction from the biological matrix. | - Optimize the pH of the sample and extraction solvent for liquid-liquid extraction (LLE) or the loading/washing/elution conditions for solid-phase extraction (SPE).- Evaluate different SPE sorbents (e.g., mixed-mode cation exchange for basic compounds like beta-blockers).- Ensure complete protein precipitation if using a PPT method. |
| Inconsistent internal standard (IS) response | The IS is also affected by matrix effects, but differently than the analyte. | - If using a structural analog IS, ensure it co-elutes with the analyte.- The most robust solution is to use a stable isotope-labeled internal standard (SIL-IS) of the analyte. |
| Peak tailing or poor peak shape | Sub-optimal chromatographic conditions or interaction with active sites on the column. | - Adjust the mobile phase pH to ensure the analyte is in a consistent ionic state.- Try a different column chemistry.- Ensure the injection solvent is compatible with the initial mobile phase conditions. |
Experimental Protocols
Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
Objective: To quantitatively determine the extent of ion suppression or enhancement for this compound.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound and its internal standard (IS) into the reconstitution solvent at low and high concentrations corresponding to the lower and upper limits of quantification (LLOQ and ULOQ).
-
Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix (e.g., human plasma) through the entire extraction procedure. In the final step, spike the extracted matrix with this compound and IS to the same concentrations as Set A.
-
Set C (Pre-Spiked Matrix for Recovery): Spike this compound and IS into the blank biological matrix before the extraction procedure at the same concentrations.
-
-
Analyze Samples: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF):
-
MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Recovery (RE%):
-
RE% = [(Mean Peak Area in Set C) / (Mean Peak Area in Set B)] * 100
-
-
Process Efficiency (PE%):
-
PE% = [(Mean Peak Area in Set C) / (Mean Peak Area in Set A)] * 100
-
-
Table 1: Hypothetical Matrix Factor and Recovery Data for this compound in Human Plasma
| Concentration | Matrix Lot | Peak Area (Set A) | Peak Area (Set B) | Peak Area (Set C) | Matrix Factor (MF) | Recovery (RE%) | Process Efficiency (PE%) |
| LLOQ | 1 | 5,234 | 4,187 | 3,559 | 0.80 | 85.0 | 68.0 |
| 2 | 5,198 | 4,366 | 3,755 | 0.84 | 86.0 | 72.2 | |
| 3 | 5,250 | 4,095 | 3,522 | 0.78 | 86.0 | 67.1 | |
| ULOQ | 1 | 510,230 | 428,593 | 368,590 | 0.84 | 86.0 | 72.2 |
| 2 | 512,500 | 440,750 | 383,453 | 0.86 | 87.0 | 74.8 | |
| 3 | 509,800 | 418,036 | 359,511 | 0.82 | 86.0 | 70.5 |
Sample Preparation Protocol: Solid-Phase Extraction (SPE) for Beta-Blockers
Objective: To extract this compound from human plasma while minimizing matrix components.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Human plasma samples
-
Internal Standard (IS) solution
-
Methanol (B129727), Acetonitrile (ACN)
-
Formic Acid
-
Deionized water
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add 20 µL of IS solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash with 1 mL of 0.1 M acetate (B1210297) buffer.
-
Wash with 1 mL of methanol.
-
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Visualizations
Caption: A typical experimental workflow for the bioanalysis of a drug in plasma.
Caption: A logical workflow for troubleshooting common bioanalytical issues.
References
- 1. longdom.org [longdom.org]
- 2. nebiolab.com [nebiolab.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Isamoltan hydrochloride cross-reactivity with other receptors
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions regarding the receptor cross-reactivity of Isamoltan hydrochloride. Understanding the complete binding profile of a compound is critical for interpreting experimental results and anticipating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and known cross-reactivity of this compound?
A1: this compound is recognized as a β-adrenoceptor antagonist and a 5-HT1B receptor antagonist.[1] Binding studies have shown that it has a higher affinity for the 5-HT1B receptor than the 5-HT1A receptor.[1] It also demonstrates measurable blockade of both β1- and β2-adrenergic receptors.[2]
Q2: I am observing unexpected effects in my experiment that cannot be attributed to 5-HT1B receptor antagonism. What could be the cause?
A2: Unexpected results could be due to Isamoltan's cross-reactivity with other receptors. Notably, it has a significant affinity for β-adrenergic receptors.[2] Depending on the experimental system and the concentration of Isamoltan used, these off-target interactions could lead to unforeseen physiological or cellular responses. Consider if your experimental model expresses β-adrenergic receptors that could be affected.
Q3: The literature suggests Isamoltan is a selective 5-HT1B antagonist, but the binding data shows high affinity for β-adrenoceptors. How should I interpret this?
A3: This is a critical point to consider in your experimental design. While some studies highlight its 5-HT1B antagonism, the available binding data indicates a potent interaction with β-adrenoceptors.[1][2] The term "selective" can be relative. It is crucial to consider the receptor expression profile of your specific model system and the concentration of Isamoltan being used. At higher concentrations, effects at lower-affinity off-targets become more probable.
Q4: Is there any information on Isamoltan's binding to other serotonin (B10506) (5-HT) receptor subtypes or α-adrenergic receptors?
A4: Currently, publicly available data on the comprehensive binding profile of Isamoltan across a wide range of other serotonin receptor subtypes and α-adrenergic receptors is limited. To definitively rule out effects from these other receptors in your experiments, it would be necessary to perform binding or functional assays against a broader receptor panel.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or unexpected cellular response | Cross-reactivity with β-adrenergic receptors. | 1. Verify the expression of β1- and β2-adrenergic receptors in your cell line or tissue model. 2. Use a selective β-blocker (e.g., atenolol (B1665814) for β1, ICI 118,551 for β2) as a control to see if the unexpected effect is blocked. 3. Perform a dose-response curve to determine if the effect is concentration-dependent and consistent with known affinities. |
| Contradictory results between different experimental systems | Differential expression of off-target receptors. | 1. Characterize the receptor expression profile (5-HT and adrenergic receptors) in your different experimental systems. 2. Consider that the relative abundance of 5-HT1B versus β-adrenergic receptors could alter the net effect of Isamoltan. |
| Difficulty replicating literature findings | Variations in experimental conditions. | 1. Carefully review the experimental protocols of the cited literature, paying close attention to the concentration of Isamoltan used, incubation times, and the specific cell or tissue model. 2. Consider performing your own binding assays to determine the affinity of Isamoltan in your specific experimental setup. |
Quantitative Data: this compound Binding Affinity
The following table summarizes the known binding affinities of this compound for various receptors. This data is essential for designing experiments and interpreting results.
| Receptor Subtype | Ligand | Ki (nM) | IC50 (nM) | Experimental System |
| 5-HT1A | Isamoltan | 112[1] | - | Rat brain binding experiments[1] |
| 5-HT1B | Isamoltan | 21[1] | - | Rat brain binding experiments[1] |
| β-adrenergic | Isamoltan | - | 8.4 | Not specified |
| β1-adrenergic | Isamoltan | - | - | Effects observed in healthy volunteers[2] |
| β2-adrenergic | Isamoltan | - | - | Effects observed in healthy volunteers[2] |
Ki (Inhibition Constant): The concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. A lower Ki value indicates a higher binding affinity. IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor that is required for 50% inhibition of a specific biological or biochemical function.
Experimental Protocols
To assist researchers in characterizing the cross-reactivity of this compound in their own experimental systems, we provide the following detailed methodologies for key experiments.
Radioligand Displacement Assay for Adrenergic Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for β1- and β2-adrenergic receptor subtypes.
1. Materials and Reagents:
-
Membrane Preparation: Cell membranes from a cell line stably expressing either human β1- or β2-adrenergic receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-CGP 12177 (a non-selective β-adrenergic antagonist).
-
Non-specific Binding Control: Propranolol (10 µM).
-
Test Compound: this compound, prepared in a series of dilutions.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Cocktail and Counter.
2. Procedure:
-
Membrane Preparation:
-
Homogenize cells in ice-cold lysis buffer.
-
Centrifuge at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 50-100 µg/mL.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
A range of concentrations of this compound.
-
For non-specific binding wells, add 10 µM propranolol.
-
Membrane preparation.
-
-
-
Incubation:
-
Initiate the binding reaction by adding [³H]-CGP 12177 at a concentration close to its Kd.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
3. Data Analysis:
-
Subtract the non-specific binding counts from the total binding counts to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathway of Primary Target (5-HT1B Receptor)
Caption: Isamoltan antagonism at the presynaptic 5-HT1B autoreceptor.
Experimental Workflow for Receptor Cross-Reactivity Screening
Caption: A logical workflow for assessing the cross-reactivity of a test compound.
Logical Relationship of Potential Off-Target Effects
Caption: Known and potential off-target interactions of this compound.
References
- 1. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of beta-adrenergic receptor blockade after isamoltane, a 5-HT1-receptor active compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in interpreting Isamoltan hydrochloride experimental data
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Isamoltan hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Question | Possible Cause | Suggested Solution |
| Why am I observing unexpected cardiovascular effects (e.g., changes in heart rate or blood pressure) in my in vivo experiments? | This compound is not only a 5-HT1B receptor antagonist but also a ligand for β-adrenoceptors.[1] These receptors are critically involved in regulating cardiovascular function. The observed effects could be due to the compound's activity at β-adrenoceptors. | - Conduct dose-response studies to determine if the cardiovascular effects are dose-dependent and correlate with the expected affinity for β-adrenoceptors.- Use a selective β-adrenoceptor antagonist as a control to block these effects and isolate the 5-HT1B-mediated actions.- Measure plasma and tissue concentrations of Isamoltan to ensure they are within the desired therapeutic range for 5-HT1B antagonism and to understand the exposure-response relationship for the cardiovascular effects. |
| My in vitro binding assay results are inconsistent or show high non-specific binding. | This could be due to several factors, including issues with the radioligand, membrane preparation, or assay buffer composition. The dual affinity of Isamoltan for both 5-HT1B and β-adrenoceptors might also contribute if the tissue/cell line expresses both. | - Ensure the radioligand is not degraded and has the appropriate specific activity.- Optimize the protein concentration in your membrane preparation.- Verify the pH and ionic strength of your assay buffer.- To distinguish between receptor subtypes, use cell lines selectively expressing either the 5-HT1B receptor or β-adrenoceptors.- Include appropriate concentrations of masking agents (e.g., for other serotonin (B10506) or adrenergic receptor subtypes) to reduce non-specific binding. |
| The behavioral effects in my animal models are ambiguous and difficult to interpret. | This compound's anxiolytic activity is attributed to its action on the 5-HT system.[1] However, its β-adrenoceptor activity can also influence behavior, potentially confounding the results. For instance, sedation or hyperactivity could be side effects unrelated to the primary mechanism under investigation. | - Employ a comprehensive behavioral test battery to assess different aspects of anxiety and locomotion.- Use specific antagonists for β-adrenoceptors as controls to dissect the contribution of each receptor system to the observed behavior.- Correlate behavioral changes with neurochemical measurements, such as serotonin and norepinephrine (B1679862) levels in relevant brain regions, using techniques like in vivo microdialysis. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective 5-HT1B receptor antagonist.[1] It also exhibits activity as a β-adrenoceptor ligand.[1]
Q2: What is the receptor binding affinity of this compound?
A2: In binding experiments with rat brain membranes, this compound inhibits the binding of [¹²⁵I]ICYP to 5-HT1B recognition sites with an IC50 of 39 nM. It also acts as a β-adrenoceptor ligand with an IC50 of 8.4 nM.[1] Further studies have shown its Ki values to be approximately 21 nmol/l for the 5-HT1B receptor and 112 nmol/l for the 5-HT1A receptor, indicating a five-fold higher potency for the 5-HT1B receptor.[2]
Q3: What are the expected in vivo effects of this compound?
A3: In vivo, this compound has been shown to increase the turnover of serotonin (5-HT), as indicated by a significant increase in the concentration of its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the hypothalamus and hippocampus of rats.[2] This is consistent with its role as an antagonist of the terminal 5-HT autoreceptor.[2] At certain doses, it can also induce wet-dog shakes, a behavioral response that appears to be mediated by an increase in synaptic 5-HT, leading to the stimulation of 5-HT2 receptors.[2]
Q4: How can I differentiate the effects of Isamoltan on 5-HT1B receptors versus β-adrenoceptors in my experiments?
A4: To dissect the dual pharmacology of Isamoltan, it is crucial to use appropriate controls. In in vitro studies, utilize cell lines that selectively express either the 5-HT1B receptor or specific β-adrenoceptor subtypes. For in vivo experiments, co-administration of a selective β-adrenoceptor antagonist (e.g., propranolol (B1214883) for β1/β2 or ICI 118,551 for β2) can help to isolate the 5-HT1B-mediated effects.
Quantitative Data Summary
| Parameter | Value | Receptor | Assay Conditions |
| IC50 | 39 nM | 5-HT1B | [¹²⁵I]ICYP binding in rat brain membranes |
| IC50 | 8.4 nM | β-adrenoceptor | [¹²⁵I]ICYP binding in rat brain membranes |
| Ki | 21 nmol/l | 5-HT1B | Rat brain binding experiments |
| Ki | 112 nmol/l | 5-HT1A | Rat brain binding experiments |
Detailed Experimental Protocols
Radioligand Binding Assay for 5-HT1B Receptor Affinity
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the pellet in assay buffer at a protein concentration of 1-2 mg/mL.
-
Assay Incubation: In a 96-well plate, add 50 µL of membrane preparation, 50 µL of [³H]-GR125743 (a selective 5-HT1B/1D radioligand) at a final concentration of 1-2 nM, and 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M). For non-specific binding, add a high concentration of a non-labeled 5-HT1B ligand (e.g., 10 µM of unlabeled GR125743).
-
Incubation and Filtration: Incubate the plate at 25°C for 60 minutes. Terminate the incubation by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with ice-cold assay buffer.
-
Data Analysis: Measure the radioactivity retained on the filters using a liquid scintillation counter. Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value by non-linear regression analysis of the competition binding data.
In Vivo Microdialysis for Serotonin Turnover
-
Surgical Implantation: Anesthetize a rat and stereotaxically implant a microdialysis guide cannula targeting a brain region of interest (e.g., the hippocampus). Allow the animal to recover for at least 48 hours.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe into the guide cannula and perfuse it with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of extracellular 5-HT and 5-HIAA levels.
-
Drug Administration: Administer this compound (e.g., via subcutaneous injection) and continue to collect dialysate samples for several hours.
-
Sample Analysis: Analyze the concentration of 5-HT and 5-HIAA in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-injection concentrations as a percentage of the mean baseline concentration and analyze the data for statistically significant changes over time.
Visualizations
Caption: Dual signaling pathways of this compound.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Experimental workflow for a radioligand binding assay.
References
Technical Support Center: Modifying Isamoltan Hydrochloride for Better Experimental Performance
Disclaimer: Information regarding "Isamoltan hydrochloride" is not available in the public domain or scientific literature. It is possible that the name is misspelled or refers to a compound that is not widely researched. The following technical support center is a template created for a hypothetical beta-adrenergic receptor antagonist, "Hypotheticaltan Hydrochloride," to demonstrate the requested format and content. Please substitute "Hypotheticaltan Hydrochloride" with the correct name of your compound of interest and adjust the data and protocols accordingly.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Hypotheticaltan Hydrochloride?
A1: Hypotheticaltan Hydrochloride is a selective antagonist of the beta-1 adrenergic receptor (β1-AR). By binding to this receptor, it competitively inhibits the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine. This inhibition leads to a downstream reduction in the activation of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Q2: What are the common research applications of Hypotheticaltan Hydrochloride?
A2: Hypotheticaltan Hydrochloride is primarily used in cardiovascular research to study the effects of β1-AR blockade. Common applications include in vitro studies on isolated cardiac myocytes, in vivo studies in animal models of hypertension and heart failure, and radioligand binding assays to characterize receptor-ligand interactions.
Q3: What is the recommended solvent for dissolving Hypotheticaltan Hydrochloride?
A3: Hypotheticaltan Hydrochloride is soluble in deionized water and dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the appropriate aqueous buffer or cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced artifacts.
Troubleshooting Guide
Issue 1: High background signal in radioligand binding assays.
-
Possible Cause 1: Inadequate washing. Insufficient washing of the filters after incubation can leave unbound radioligand, leading to high background counts.
-
Solution: Increase the number of wash steps or the volume of the ice-cold wash buffer. Ensure that the washing is performed rapidly to minimize the dissociation of the bound radioligand.
-
-
Possible Cause 2: Non-specific binding to filters. The radioligand may be binding to the filter paper itself.
-
Solution: Pre-soak the filters in a solution of 0.5% polyethyleneimine (PEI) for at least 1 hour at 4°C before use. This will help to block non-specific binding sites on the filters.
-
-
Possible Cause 3: Radioligand degradation. The radioligand may have degraded over time, leading to an increase in non-specific binding.
-
Solution: Use a fresh batch of radioligand or verify its purity. Store the radioligand according to the manufacturer's instructions, typically at -20°C or -80°C and protected from light.
-
Issue 2: Poor reproducibility in cell-based functional assays.
-
Possible Cause 1: Cell passage number. High passage numbers can lead to phenotypic drift and altered receptor expression levels.
-
Solution: Use cells with a consistent and low passage number for all experiments. It is advisable to establish a cell bank of low-passage cells.
-
-
Possible Cause 2: Inconsistent cell density. The number of cells seeded per well can affect the overall response.
-
Solution: Ensure a uniform cell density across all wells of your assay plate. Use a cell counter to accurately determine cell numbers before seeding.
-
-
Possible Cause 3: Variability in compound concentration. Inaccurate serial dilutions can lead to inconsistent results.
-
Solution: Prepare fresh serial dilutions of Hypotheticaltan Hydrochloride for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
Quantitative Data Summary
The following tables summarize the key quantitative parameters for Hypotheticaltan Hydrochloride.
Table 1: Receptor Binding Affinity
| Parameter | Value | Receptor Subtype | Radioligand | Cell Line |
|---|---|---|---|---|
| Ki | 2.5 nM | Human β1-AR | [³H]-CGP 12177 | CHO |
| Ki | 350 nM | Human β2-AR | [³H]-CGP 12177 | CHO |
Table 2: In Vitro Functional Potency
| Parameter | Value | Assay Type | Cell Line |
|---|---|---|---|
| IC50 | 15 nM | Isoproterenol-stimulated cAMP accumulation | HEK293 |
| Emax | 95% inhibition | Isoproterenol-stimulated cAMP accumulation | HEK293 |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of Hypotheticaltan Hydrochloride for the β1-adrenergic receptor.
Materials:
-
Membranes from CHO cells stably expressing human β1-AR.
-
[³H]-CGP 12177 (Radioligand)
-
Hypotheticaltan Hydrochloride
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well plates
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of Hypotheticaltan Hydrochloride in the Assay Buffer.
-
In a 96-well plate, add the following to each well:
-
50 µL of Assay Buffer (for total binding) or a non-labeled ligand (e.g., 10 µM propranolol (B1214883) for non-specific binding) or Hypotheticaltan Hydrochloride at various concentrations.
-
50 µL of [³H]-CGP 12177 (at a final concentration equal to its Kd).
-
100 µL of cell membrane preparation (containing 10-20 µg of protein).
-
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and perform non-linear regression analysis to determine the IC50, which can then be converted to Ki using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay
Objective: To determine the functional potency (IC50) of Hypotheticaltan Hydrochloride in inhibiting agonist-induced cAMP production.
Materials:
-
HEK293 cells stably expressing human β1-AR.
-
Hypotheticaltan Hydrochloride
-
Isoproterenol (B85558) (Agonist)
-
Cell culture medium (e.g., DMEM)
-
cAMP assay kit (e.g., HTRF, ELISA)
Procedure:
-
Seed the HEK293 cells in a 96-well plate and grow to 80-90% confluency.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with varying concentrations of Hypotheticaltan Hydrochloride for 15 minutes at 37°C.
-
Stimulate the cells with isoproterenol (at a concentration equal to its EC80) for 15 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the logarithm of the Hypotheticaltan Hydrochloride concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
Visualizations
Caption: Signaling pathway of β1-adrenergic receptor and inhibition by Hypotheticaltan Hydrochloride.
Caption: Experimental workflow for the cAMP functional assay.
Validation & Comparative
A Comparative Analysis of the Beta-Blocking Effects of Isamoltane Hydrochloride and Propranolol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the beta-adrenergic receptor blocking properties of isamoltane hydrochloride and propranolol (B1214883). The information is compiled from preclinical and clinical studies to offer a comprehensive overview for research and development purposes.
Executive Summary
Propranolol is a well-characterized, non-selective β-adrenergic receptor antagonist with high affinity for both β1 and β2 subtypes. Isamoltane hydrochloride also exhibits β-blocking activity and has been shown to antagonize both β1- and β2-adrenergic receptors in vivo. While direct, comparative in vitro binding affinity data for isamoltane at β1 and β2 receptors is limited in publicly available literature, clinical studies provide valuable insights into its physiological beta-blocking effects relative to propranolol. Notably, isamoltane also possesses significant affinity for serotonin (B10506) 5-HT1A and 5-HT1B receptors, a characteristic that distinguishes it from propranolol.
In-Vitro Receptor Binding Affinity
| Compound | Receptor | Parameter | Value (nmol/L) | Organism/System |
| Isamoltane | β-adrenoceptor | IC50 | 8.4 | Rat Brain Membranes |
| Propranolol | β1-adrenoceptor | -log KB | 8.6 | Human Left Ventricular Myocardium |
| β2-adrenoceptor | -log KB | 8.9 | Human Atrial Preparations |
Note: The IC50 value for isamoltane represents its overall affinity for beta-adrenoceptors and is not differentiated between β1 and β2 subtypes. The -log KB values for propranolol are derived from functional antagonism studies. Direct comparison of these values should be made with caution due to differing experimental methodologies.
Mechanism of Action: A Comparative Overview
Both isamoltane and propranolol act as competitive antagonists at beta-adrenergic receptors, preventing the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine. This action inhibits the downstream signaling cascade mediated by these receptors.
Propranolol: Non-Selective Beta-Blockade
Propranolol is a non-selective beta-blocker, meaning it blocks both β1 and β2 adrenergic receptors with similar high affinity.[1] Blockade of β1-receptors, predominantly found in the heart, leads to a decrease in heart rate, myocardial contractility, and cardiac output. Blockade of β2-receptors, located in bronchial and vascular smooth muscle, can lead to bronchoconstriction and vasoconstriction.
Isamoltane: Beta-Blockade with Serotonergic Activity
Isamoltane is also a beta-adrenoceptor antagonist.[2] Clinical studies have demonstrated its ability to block both β1 and β2-adrenergic receptors in vivo.[1] A key distinguishing feature of isamoltane is its significant affinity for serotonin receptors, specifically as a 5-HT1A and 5-HT1B receptor antagonist.[2][3] This dual activity suggests a more complex pharmacological profile compared to propranolol.
Signaling Pathway of Beta-Adrenergic Receptor Antagonism
The following diagram illustrates the general signaling pathway affected by beta-blockers like isamoltane and propranolol.
Caption: Beta-adrenergic receptor signaling and antagonism.
In-Vivo Beta-Blocking Effects: A Head-to-Head Clinical Study
A randomized, double-blind, crossover study in healthy volunteers directly compared the beta-blocking effects of isamoltane and propranolol.
Experimental Protocol: In-Vivo Beta-Blockade Assessment
-
Study Design: Randomized, double-blind, crossover trial.
-
Subjects: 15 healthy male volunteers.
-
Treatments:
-
Placebo
-
Isamoltane (4 mg and 10 mg)
-
Propranolol (20 mg)
-
Each treatment was administered for a 7-day period.
-
-
β2-Adrenergic Receptor Blockade Assessment: Measured by the attenuation of albuterol-induced changes in specific airway conductance and tremor. The provocative dose of albuterol causing a 50% increase in specific airway conductance (PD50) and a 35% increase in tremor (PD35) was determined.
-
β1-Adrenergic Receptor Blockade Assessment: Measured by the reduction in heart rate during a standardized exercise test performed on day 5 of each treatment period.[1]
Results of In-Vivo Comparison
| Parameter | Placebo | Isamoltane (4 mg) | Isamoltane (10 mg) | Propranolol (20 mg) |
| PD50 Specific Airway Conductance (µg albuterol) | 315 - 337 | 322 - 336 | 389 - 344 | 652 - 667 |
| PD35 Tremor (µg albuterol) | 464 - 539 | 1122 - 1270 | >1612 - 1612 | >1612 |
| Reduction in Exercise Heart Rate (%) | - | 1% | 5% | 11% |
Data adapted from: van der Veen, F. M., et al. (1995). Assessment of beta-adrenergic receptor blockade after isamoltane, a 5-HT1-receptor active compound, in healthy volunteers. British journal of clinical pharmacology, 40(2), 167–175.[1]
These results indicate that while both isamoltane and propranolol exhibit β1 and β2-blocking effects, propranolol produced a greater attenuation of β1-mediated exercise-induced tachycardia at the doses tested.[1] Isamoltane demonstrated a dose-dependent blockade of β2-receptors in skeletal muscle.[1]
Experimental Workflow: In-Vivo Beta-Blockade Assessment
The following diagram outlines the workflow of the clinical study comparing the in-vivo beta-blocking effects of isamoltane and propranolol.
Caption: In-vivo beta-blockade clinical trial workflow.
Conclusion
Propranolol is a potent, non-selective β1/β2-adrenergic receptor antagonist. Isamoltane hydrochloride also demonstrates both β1 and β2-adrenergic receptor blocking properties in vivo, though its potency in reducing exercise-induced tachycardia appears to be less than that of propranolol at the doses studied. A key differentiator for isamoltane is its additional activity as a 5-HT1A and 5-HT1B receptor antagonist, suggesting a distinct and more complex pharmacological profile that may warrant further investigation for specific therapeutic applications. For a definitive quantitative comparison of their intrinsic beta-blocking potencies, a head-to-head in vitro binding affinity study at human recombinant β1 and β2-adrenergic receptors would be required.
References
- 1. Assessment of beta-adrenergic receptor blockade after isamoltane, a 5-HT1-receptor active compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Isamoltan Hydrochloride and Other 5-HT1B Antagonists: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Isamoltan hydrochloride and other prominent 5-HT1B receptor antagonists for researchers, scientists, and drug development professionals. The following sections detail the binding affinities, functional activities, and experimental protocols for this compound, GR-127935, SB-224289, Cyanopindolol, and Eltoprazine, offering a valuable resource for selecting appropriate tools for research and development in the field of serotonergic neurotransmission.
Overview of 5-HT1B Receptor Antagonists
The serotonin (B10506) 1B (5-HT1B) receptor, a G-protein coupled receptor, is a key regulator of neurotransmitter release, including serotonin itself, and is implicated in various physiological and pathological processes such as anxiety, depression, and migraine. Antagonists of this receptor are crucial pharmacological tools for elucidating its roles and represent a promising avenue for therapeutic development. This compound is a notable 5-HT1B antagonist, and this guide provides a comparative analysis of its performance against other well-characterized antagonists in the field.
Quantitative Data Presentation
The following table summarizes the binding affinities (Ki, nM) of this compound and other selected 5-HT1B antagonists for various serotonin receptor subtypes. This data allows for a direct comparison of their potency and selectivity.
| Compound | 5-HT1B (Ki, nM) | 5-HT1A (Ki, nM) | 5-HT1D (pKi) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) |
| This compound | 21[1] | 112[1] | - | - | - |
| GR-127935 | 8.5 (pKi) | >100-fold selectivity | 8.5 (pKi) | >100-fold selectivity | >100-fold selectivity |
| SB-224289 | 8.2 (pKi) | >60-fold selectivity | >60-fold selectivity | >60-fold selectivity | >60-fold selectivity |
| Cyanopindolol | 3.0[2] | 2.1[2] | - | - | - |
| Eltoprazine | 25-38 | 42-50 | - | - | 282 |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. Data is presented as reported in the cited literature; direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.
-
Objective: To determine the inhibition constant (Ki) of the test compounds for various 5-HT receptor subtypes.
-
Materials:
-
Cell membranes or tissue homogenates expressing the target 5-HT receptor subtype (e.g., rat brain cortex, CHO cells stably expressing the human receptor).
-
Radioligand specific for the receptor subtype (e.g., [³H]5-HT, [¹²⁵I]Iodocyanopindolol, [³H]8-OH-DPAT for 5-HT1A, [³H]GR125743 for 5-HT1B/1D, [³H]ketanserin for 5-HT2A, [³H]mesulergine for 5-HT2C).
-
Unlabeled test compounds (this compound, GR-127935, etc.).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter.
-
-
Procedure:
-
Incubation: In a 96-well plate, incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled test compound and the membrane preparation in the assay buffer.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assays
[³⁵S]GTPγS binding assays are functional assays that measure the activation of G-proteins coupled to the receptor of interest. For antagonists, this assay is used to determine their ability to block agonist-induced G-protein activation.
-
Objective: To determine the functional antagonist activity of the test compounds at the 5-HT1B receptor.
-
Materials:
-
Cell membranes from cells expressing the 5-HT1B receptor.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
A known 5-HT1B receptor agonist (e.g., 5-carboxamidotryptamine, 5-CT).
-
Test compounds (this compound, etc.).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP, pH 7.4).
-
Scintillation counter.
-
-
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with the test compound (antagonist) at various concentrations.
-
Stimulation: Add a fixed concentration of the 5-HT1B agonist to stimulate the receptors.
-
Binding: Add [³⁵S]GTPγS to the mixture and incubate (e.g., for 60 minutes at 30°C) to allow for binding to the activated G-proteins.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Counting: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Determine the ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding and calculate its potency (e.g., IC50 or pA2 value).
-
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the 5-HT1B receptor.
Caption: 5-HT1B Receptor Signaling Pathway.
Experimental Workflow
The diagram below outlines a typical high-throughput screening workflow for identifying novel 5-HT1B antagonists.
References
- 1. The selective 5-HT1B receptor inverse agonist 1'-methyl-5-[[2'-methyl-4'-(5-methyl-1,2, 4-oxadiazol-3-yl)biphenyl-4-yl]carbonyl]-2,3,6,7-tetrahydro- spiro[furo[2,3-f]indole-3,4'-piperidine] (SB-224289) potently blocks terminal 5-HT autoreceptor function both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
Isamoltan Hydrochloride: A Comparative Analysis of Anxiolytic Efficacy Against Established Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical anxiolytic efficacy of isamoltan (B39352) hydrochloride against two established anxiolytic drug classes: benzodiazepines (represented by diazepam) and azapirones (represented by buspirone). Due to a lack of publicly available clinical trial data for isamoltan hydrochloride in anxiety disorders, this comparison focuses on preclinical evidence from validated animal models of anxiety.
Executive Summary
This compound is a beta-adrenoceptor antagonist with a notable high affinity for the serotonin (B10506) 5-HT1B receptor. Preclinical studies suggest it possesses anxiolytic-like properties. In contrast, established anxiolytics such as diazepam and buspirone (B1668070) have well-documented clinical efficacy in treating anxiety disorders, operating through distinct mechanisms of action. Diazepam, a benzodiazepine (B76468), enhances the effects of the inhibitory neurotransmitter GABA, while buspirone, an azapirone, primarily acts as a partial agonist at 5-HT1A receptors. This guide synthesizes available preclinical data to offer an indirect comparison of their anxiolytic-like profiles.
Mechanisms of Action
The distinct pharmacological targets of isamoltan, diazepam, and buspirone underpin their different anxiolytic and side-effect profiles.
-
This compound: Primarily acts as a competitive antagonist at β-adrenoceptors and exhibits high affinity as an antagonist for serotonin 5-HT1B receptors. Its anxiolytic-like effects are thought to be mediated through the blockade of these 5-HT1B autoreceptors, leading to an increase in serotonin release in the synapse.[1]
-
Diazepam (Benzodiazepine): Functions as a positive allosteric modulator of the GABA-A receptor. By binding to the benzodiazepine site on the receptor, it increases the affinity of GABA for its binding site, leading to an increased frequency of chloride channel opening, hyperpolarization of the neuron, and a reduction in neuronal excitability. This widespread central nervous system depression results in its anxiolytic, sedative, and muscle relaxant effects.
-
Buspirone (Azapirone): Exerts its anxiolytic effects primarily through partial agonism at presynaptic and postsynaptic serotonin 5-HT1A receptors. It also has a weaker antagonist effect on dopamine (B1211576) D2 receptors. Unlike benzodiazepines, it does not significantly interact with GABA receptors and lacks sedative and muscle relaxant properties.
Signaling Pathways
The following diagrams illustrate the primary signaling pathways associated with the anxiolytic effects of Isamoltan, Diazepam, and Buspirone.
Preclinical Efficacy Comparison
The following tables summarize the available preclinical data for this compound, diazepam, and buspirone in two standard animal models of anxiety: the Elevated Plus-Maze (EPM) and the Vogel Conflict Test (VCT). It is important to note that these data are from separate studies and do not represent a direct head-to-head comparison.
Elevated Plus-Maze (EPM) Data
The EPM test assesses anxiety-like behavior by measuring the animal's tendency to explore open, elevated arms versus enclosed arms of a maze. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
| Compound | Species | Dose Range (mg/kg) | Route | Key Findings |
| Isamoltan | Rat | 3 (s.c.) | Subcutaneous | Induced wet-dog shakes, suggesting increased synaptic serotonin.[1] |
| Diazepam | Rat | 1.0 - 1.5 | Intraperitoneal | Increased time spent in the open arms, indicating an anxiolytic effect.[2][3] |
| Buspirone | Rat | 0.03 - 0.3 (p.o.) | Oral | Produced anxiolytic activity in a low, narrow dose-range.[4] |
| Rat | 0.3 - 4.0 (s.c.) | Subcutaneous | Dose-dependently decreased time spent on the open arms, suggesting anxiogenic-like effects in this specific study.[5] |
Vogel Conflict Test (VCT) Data
The VCT is a conflict-based model where a motivated behavior (drinking by a thirsty animal) is punished with a mild electric shock. Anxiolytic drugs increase the number of punished licks.
| Compound | Species | Dose Range (mg/kg) | Route | Key Findings |
| Isamoltan | - | - | - | No data available from the conducted searches. |
| Diazepam | Rat | 20 and 40 (p.o.) | Oral | Dose-dependent increase in anticonflict activity.[6] |
| Buspirone | Rat | 10 - 30 (p.o.) | Oral | Showed significant anxiolytic activity in a high, narrow dose-range.[4] |
Experimental Protocols
Detailed methodologies for the key preclinical experiments are crucial for the interpretation and replication of findings.
Elevated Plus-Maze (EPM) Protocol
The EPM apparatus consists of two open arms and two enclosed arms, elevated above the ground.[7] Rodents are placed at the center of the maze and their movement is tracked for a set period.[8][9] Anxiolytic activity is inferred from an increase in the proportion of time spent and entries made into the open arms.[7]
Vogel Conflict Test (VCT) Protocol
In the VCT, water-deprived rodents are placed in a chamber with a drinking spout.[10] After a predetermined number of licks, a mild electric shock is delivered through the spout, punishing the drinking behavior.[10] Anxiolytic compounds are expected to increase the number of licks despite the punishment.[10]
Discussion and Future Directions
The available preclinical data suggests that this compound may possess anxiolytic-like properties, primarily through its antagonism of 5-HT1B receptors. This mechanism of action is distinct from that of benzodiazepines and azapirones, potentially offering a different therapeutic approach to anxiety disorders.
Future research should focus on conducting head-to-head preclinical studies of isamoltan against standard anxiolytics in a battery of anxiety models. Ultimately, well-controlled clinical trials in patients with diagnosed anxiety disorders are necessary to establish the clinical efficacy and safety profile of this compound as a potential anxiolytic agent.
References
- 1. Elevated plus maze protocol [protocols.io]
- 2. neurofit.com [neurofit.com]
- 3. Comparison of the elevated plus and elevated zero mazes in treated and untreated male Sprague-Dawley rats: Effects of anxiolytic and anxiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral buspirone causes a shift in the dose-response curve between the elevated-plus maze and Vogel conflict tests in Long-Evans rats: relation of brain levels of buspirone and 1-PP to anxiolytic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the elevated plus-maze the anxiolytic-like effects of the 5-HT(1A) agonist, 8-OH-DPAT, but not the anxiogenic-like effects of the 5-HT(1A) partial agonist, buspirone, are blocked by the 5-HT1A antagonist, WAY 100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 8. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vogel conflict test - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Mechanism of Action of Isamoltan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanism of action of Isamoltan hydrochloride with alternative anxiolytic agents. The information presented is supported by experimental data and detailed methodologies to assist researchers in understanding the nuanced pharmacology of these compounds.
Introduction to this compound
This compound is a compound with a dual mechanism of action, acting as both a selective antagonist for the serotonin (B10506) 1B (5-HT1B) receptor and as a ligand for β-adrenoceptors.[1] This unique pharmacological profile contributes to its anxiolytic properties. Understanding its interaction with these two distinct receptor systems is crucial for elucidating its therapeutic effects and for the development of novel anxiolytic drugs.
Comparative Analysis of Anxiolytic Mechanisms
The anxiolytic effects of drugs are achieved through various mechanisms of action. This section compares this compound with other major classes of anxiolytic agents.
Table 1: Comparison of Anxiolytic Drug Mechanisms
| Drug Class | Primary Mechanism of Action | Examples |
| This compound | 5-HT1B Receptor Antagonist & β-Adrenoceptor Ligand | Isamoltan |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Inhibit the reuptake of serotonin, increasing its synaptic availability.[1] | Fluoxetine, Sertraline |
| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | Inhibit the reuptake of both serotonin and norepinephrine.[2] | Venlafaxine, Duloxetine |
| Benzodiazepines | Positive allosteric modulators of the GABA-A receptor, enhancing GABAergic inhibition.[2][3] | Diazepam, Alprazolam |
| Azapirones | Partial agonist at the 5-HT1A receptor.[2][3] | Buspirone |
| Beta-Blockers | Antagonize β-adrenergic receptors, reducing the physiological symptoms of anxiety.[3] | Propranolol, Alprenolol (B1662852) |
Validation of this compound's Mechanism of Action: Experimental Data
The dual-action of this compound has been validated through various in vitro experiments, primarily radioligand binding assays and functional assays.
Receptor Binding Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[4] These assays measure the displacement of a radiolabeled ligand by the test compound.
Table 2: Binding Affinity (IC50/Ki) of Isamoltan and Comparator Compounds
| Compound | Target Receptor | Radioligand | Tissue/Cell Line | IC50 (nM) | Ki (nM) | Reference |
| Isamoltan | 5-HT1B | [¹²⁵I]ICYP | Rat brain membranes | 39 | - | [1] |
| Isamoltan | β-adrenoceptor | [¹²⁵I]ICYP | Rat brain membranes | 8.4 | - | [1] |
| SB 216641 | 5-HT1B | - | - | - | - | [5] |
| GR 127935 | 5-HT1B/1D | - | - | - | - | [5] |
| Alprenolol | β-adrenoceptor, 5-HT1A, 5-HT1B | - | - | - | - | [6] |
| Propranolol | β-adrenoceptor | [¹²⁵I]-CYP | Heart tissue | - | - | [7] |
Note: IC50 is the half-maximal inhibitory concentration. Ki is the inhibitory constant, a measure of binding affinity. A lower value indicates higher affinity. Specific Ki values for all compounds were not available in the provided search results.
Functional Antagonism
Functional assays assess the ability of a compound to inhibit the biological response following receptor activation by an agonist. For G-protein coupled receptors like 5-HT1B and β-adrenoceptors, this often involves measuring changes in second messenger levels, such as cyclic AMP (cAMP), or ion channel activity.[8][9]
Table 3: Functional Activity of Isamoltan and Comparator Compounds
| Compound | Assay Type | Receptor | Effect |
| Isamoltan | cAMP accumulation assay | 5-HT1B | Antagonism |
| Isamoltan | cAMP accumulation assay | β-adrenoceptor | Antagonism |
| SB 216641 | In vivo behavioral models | 5-HT1B | Anxiolytic-like effects |
| GR 127935 | In vivo behavioral models | 5-HT1B/1D | Anxiolytic-like effects |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Radioligand Binding Assay Protocol (General)
This protocol outlines the key steps in a competitive radioligand binding assay to determine the binding affinity of a test compound.[4][10][11][12]
-
Membrane Preparation: Homogenize tissue or cells expressing the target receptor in a suitable buffer and centrifuge to isolate the cell membranes. Resuspend the membrane pellet in assay buffer.[10]
-
Assay Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [¹²⁵I]cyanopindolol for β-adrenoceptors) and varying concentrations of the unlabeled test compound.[10][13]
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[10][13]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.[8][13]
Functional Assay Protocol: cAMP Measurement
This protocol describes a common functional assay to assess the antagonist activity of a compound at G-protein coupled receptors that modulate adenylyl cyclase activity.
-
Cell Culture: Culture cells stably expressing the receptor of interest (e.g., 5-HT1B or β-adrenoceptor).
-
Compound Treatment: Pre-incubate the cells with varying concentrations of the antagonist (e.g., Isamoltan).
-
Agonist Stimulation: Add a known agonist for the receptor to stimulate adenylyl cyclase and induce cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA kit or a fluorescence-based assay.
-
Data Analysis: Plot the cAMP concentration against the antagonist concentration to determine the dose-dependent inhibition of the agonist-induced response.
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways and experimental workflows can aid in understanding the complex biological processes involved.
Caption: Signaling pathways of 5-HT1B and β-adrenergic receptors.
Caption: Experimental workflows for binding and functional assays.
Conclusion
This compound presents a compelling pharmacological profile with its dual antagonism at 5-HT1B and β-adrenergic receptors. This guide has provided a comparative overview of its mechanism of action against other anxiolytic classes, supported by a summary of key experimental data and detailed protocols. The provided diagrams of the signaling pathways and experimental workflows serve as a visual aid for researchers in this field. Further investigation into the synergistic or additive effects of this dual antagonism is warranted to fully elucidate its therapeutic potential in the treatment of anxiety disorders.
References
- 1. Anxiolytic - Wikipedia [en.wikipedia.org]
- 2. neurowellnessspa.com [neurowellnessspa.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Effects of a selective 5-HT1B receptor agonist and antagonists in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of β-adrenoceptor antagonist and 5-HT1A and 5-HT1B receptor antagonist alprenolol on human Kv1.3 currents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Cross-Species Examination of Isamoltan Hydrochloride's Pharmacological Effects
A Comparative Guide for Researchers in Drug Development
Isamoltan hydrochloride, a potent antagonist of the serotonin (B10506) 5-HT1B receptor and a ligand for β-adrenoceptors, has demonstrated notable anxiolytic properties in preclinical studies. This guide provides a comprehensive cross-species comparison of Isamoltan's effects, focusing on its receptor binding affinity and behavioral outcomes in rodent models. The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation of this compound.
Quantitative Receptor Binding Affinity
This compound exhibits a strong affinity for both the 5-HT1B receptor and β-adrenoceptors. The following table summarizes the available quantitative binding data in rats. Notably, specific binding affinity data for mice remains to be fully elucidated in publicly available literature.
| Species | Receptor Target | Binding Affinity (Ki) | Reference |
| Rat | 5-HT1B Receptor | 21 nM | [1] |
| Rat | 5-HT1A Receptor | 112 nM | [1] |
| Rat | β-adrenoceptor | 8.4 nM (IC50) | [2] |
Ki: Inhibitory constant; IC50: Half-maximal inhibitory concentration. A lower value indicates a higher binding affinity.
In rats, Isamoltan is approximately five times more potent as a ligand for the 5-HT1B receptor compared to the 5-HT1A receptor, highlighting its selectivity.[1]
Behavioral Effects: Anxiolytic Properties
The anxiolytic effects of Isamoltan have been investigated in various behavioral paradigms in rodents. While direct comparative studies with quantitative data for Isamoltan in both rats and mice are limited, the following sections outline the established experimental models used to assess anxiety-like behavior.
Elevated Plus-Maze (EPM)
The elevated plus-maze is a widely used behavioral test to assess anxiety in rodents. The apparatus consists of two open and two enclosed arms. A reduction in anxiety is typically indicated by an increase in the time spent in and the number of entries into the open arms.
Social Interaction Test
The social interaction test assesses anxiety by measuring the time an animal spends in social investigation of an unfamiliar conspecific. Anxiolytic compounds generally increase the duration of social interaction.
Experimental Protocols
Radioligand Binding Assay for 5-HT1B Receptor
Objective: To determine the binding affinity of this compound for the 5-HT1B receptor.
Methodology:
-
Membrane Preparation: Whole brains from adult male Sprague-Dawley rats are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.
-
Binding Assay: The assay is performed in a final volume containing the prepared membranes, a radiolabeled ligand specific for the 5-HT1B receptor (e.g., [3H]GR125743), and varying concentrations of this compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to allow for binding equilibrium to be reached.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled 5-HT1B receptor ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The Ki value is then determined from competition binding curves using the Cheng-Prusoff equation.
Elevated Plus-Maze Test
Objective: To assess the anxiolytic-like effects of this compound.
Methodology:
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms of equal size.
-
Animals: Adult male rats or mice are used. Animals are habituated to the testing room for at least one hour before the experiment.
-
Procedure: this compound or vehicle is administered to the animals at a predetermined time before the test. Each animal is placed in the center of the maze, facing an open arm. The animal's behavior is recorded for a set period (typically 5 minutes).
-
Data Collection: The primary measures recorded are the number of entries into the open and closed arms and the time spent in each arm.
-
Data Analysis: The percentage of time spent in the open arms ((time in open arms / total time in all arms) x 100) and the percentage of open arm entries ((entries into open arms / total entries into all arms) x 100) are calculated. An increase in these parameters is indicative of an anxiolytic effect.
Signaling Pathways
This compound exerts its effects by modulating key signaling pathways associated with the 5-HT1B and β-adrenergic receptors.
5-HT1B Receptor Signaling Pathway
The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.
Caption: 5-HT1B Receptor Signaling Pathway.
β-Adrenergic Receptor Signaling Pathway
β-Adrenergic receptors are GPCRs that couple to the stimulatory G-protein, Gαs.
Caption: β-Adrenergic Receptor Signaling Pathway.
Experimental Workflow: Elevated Plus-Maze
The following diagram illustrates the typical workflow for an elevated plus-maze experiment.
Caption: Elevated Plus-Maze Experimental Workflow.
References
Isamoltane Hydrochloride: A Comparative Analysis of Beta-Adrenergic Receptor Binding Affinity
In the landscape of pharmacological research, particularly in the development of beta-adrenergic receptor antagonists, a comprehensive understanding of a compound's binding affinity is paramount. This guide provides a detailed comparison of the receptor binding affinity of isamoltane hydrochloride against a panel of widely recognized beta-blockers. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of isamoltane's receptor interaction profile.
Comparative Receptor Binding Affinities
The binding affinity of a compound for its receptor is a critical determinant of its potency and selectivity. This is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium. A lower Kᵢ value signifies a higher binding affinity.
The following table summarizes the Kᵢ values for isamoltane hydrochloride and other common beta-blockers at β₁ and β₂ adrenergic receptors.
| Compound | β₁-Adrenergic Receptor Kᵢ (nM) | β₂-Adrenergic Receptor Kᵢ (nM) | Receptor Selectivity (β₁ vs. β₂) |
| Isamoltane | 8.4 (IC₅₀) | - | Not specified |
| Propranolol (S enantiomer) | ~6.9 | ~0.83 | Non-selective |
| Metoprolol | 47 | 2960 | β₁-selective |
| Atenolol | 218.8 | 1023.3 | β₁-selective |
| Carvedilol | 9.55 | 0.74 | Non-selective |
Note: The value for Isamoltane is presented as an IC₅₀. Kᵢ values are derived from -logKᵦ and logKᏧ values where applicable. The selectivity is determined by the ratio of Kᵢ values (β₂/β₁).
Isamoltane hydrochloride also demonstrates notable affinity for serotonin (B10506) receptors, with Kᵢ values of 21 nM for the 5-HT₁B receptor and 112 nM for the 5-HT₁A receptor.[1]
Experimental Methodology: Competitive Radioligand Binding Assay
The determination of receptor binding affinities for the compounds listed above is predominantly achieved through competitive radioligand binding assays. This technique is a robust and sensitive method for quantifying the interaction between a ligand and its target receptor.[2]
Principle
A competitive binding assay involves the incubation of a biological sample containing the receptor of interest (e.g., cell membranes expressing β-adrenergic receptors) with a fixed concentration of a radiolabeled ligand that has a known high affinity for the receptor.[3] Concurrently, varying concentrations of an unlabeled test compound (the "competitor") are added. The test compound competes with the radioligand for binding to the receptor. By measuring the amount of radioactivity bound to the receptors at different concentrations of the test compound, the concentration that inhibits 50% of the specific binding of the radioligand (IC₅₀) can be determined. The IC₅₀ value can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[4]
Step-by-Step Protocol
-
Membrane Preparation:
-
Tissues or cells expressing the target β-adrenergic receptors are homogenized in a cold buffer solution.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard protein assay.[2]
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
Three types of reactions are set up in triplicate:
-
Total Binding: Contains the membrane preparation and the radioligand.
-
Non-specific Binding: Contains the membrane preparation, the radioligand, and a high concentration of a non-labeled ligand (e.g., propranolol) to saturate the receptors and determine the amount of non-specific binding.[5]
-
Competitive Binding: Contains the membrane preparation, the radioligand, and serial dilutions of the unlabeled test compound.[2]
-
-
-
Incubation:
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined duration to allow the binding reaction to reach equilibrium.[2]
-
-
Filtration:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are then washed rapidly with ice-cold buffer to remove any unbound radioligand.[2]
-
-
Quantification:
-
The radioactivity trapped on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The percentage of specific binding is plotted against the logarithm of the test compound concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/KᏧ), where [L] is the concentration of the radioligand and KᏧ is the dissociation constant of the radioligand.
-
Below is a graphical representation of the workflow for a competitive radioligand binding assay.
Competitive Radioligand Binding Assay Workflow
Signaling Pathways of Beta-Adrenergic Receptors
Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by catecholamines like epinephrine (B1671497) and norepinephrine, initiate a downstream signaling cascade. The primary pathway involves the activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, resulting in a physiological response. Beta-blockers, such as isamoltane, act as antagonists by binding to these receptors and preventing the initiation of this signaling cascade.
Beta-Adrenergic Receptor Signaling Pathway
References
- 1. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of Isamoltan Hydrochloride and Pindolol for Drug Development Professionals
A deep dive into the pharmacological profiles of Isamoltan hydrochloride and the archetypal partial agonist, pindolol (B1678383), reveals critical distinctions in their mechanisms of action at beta-adrenergic receptors. This guide provides a comprehensive, data-driven comparison of their receptor binding affinities, intrinsic sympathomimetic activity, and the signaling pathways they modulate, offering valuable insights for researchers and scientists in drug development.
This compound and pindolol are both classified as beta-adrenergic receptor antagonists, yet their nuanced interactions with these receptors lead to distinct physiological effects. The primary differentiating factor lies in the presence of significant intrinsic sympathomimetic activity (ISA) in pindolol, a characteristic that is notably absent in isamoltane, the active moiety of this compound. This fundamental difference, along with their varied receptor selectivity profiles, dictates their potential therapeutic applications and side-effect profiles.
Mechanism of Action and Receptor Selectivity
Pindolol is a non-selective beta-adrenergic antagonist, meaning it blocks both β1- and β2-adrenergic receptors.[1] What sets pindolol apart from many other beta-blockers is its pronounced intrinsic sympathomimetic activity (ISA).[2][3] This partial agonist activity allows it to weakly stimulate beta-adrenergic receptors in the absence of endogenous catecholamines (like epinephrine (B1671497) and norepinephrine).[1] Consequently, pindolol causes a smaller reduction in resting heart rate and cardiac output compared to beta-blockers lacking ISA.[1]
Isamoltan , on the other hand, is primarily characterized as a beta-adrenergic antagonist.[4] In addition to its beta-blocking properties, isamoltane also exhibits antagonist activity at serotonin (B10506) 5-HT1A and 5-HT1B receptors.[5] Current research indicates that isamoltane does not possess intrinsic sympathomimetic activity. One study demonstrated that isamoltane, similar to the non-ISA beta-blocker propranolol, produces a dose-dependent blockade of β1- and β2-adrenergic receptors.[4]
Quantitative Analysis: A Head-to-Head Comparison
The following tables summarize the available quantitative data on the receptor binding affinities and functional potencies of Isamoltan and Pindolol.
Table 1: Beta-Adrenergic Receptor Binding Affinity and Functional Potency
| Compound | Receptor Subtype | Binding Affinity (K_i, nM) | Functional Potency (EC_50, nM) for cAMP accumulation | Intrinsic Activity (relative to Isoproterenol) |
| Pindolol | β1-Adrenergic Receptor | 0.25[1] | 2.5[1] | 0.55[1] |
| β2-Adrenergic Receptor | 0.54[1] | 1.6[1] | 0.75[1] | |
| Isamoltan | Beta-Adrenoceptor | IC_50 = 8.4 nM* | Not Reported | Not Reported (Considered an antagonist) |
*Note: IC_50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Serotonin Receptor Binding Affinity for Isamoltan
| Compound | Receptor Subtype | Binding Affinity (K_i, nM) |
| Isamoltan | 5-HT1A | 112[5] |
| 5-HT1B | 21[5] |
Signaling Pathways and Experimental Workflows
The interaction of both this compound and pindolol with beta-adrenergic receptors modulates the canonical Gs-cAMP-PKA signaling pathway. As an antagonist, isamoltane blocks the activation of this pathway by endogenous agonists. Pindolol, being a partial agonist, can weakly activate this pathway in the absence of full agonists.
The determination of a compound's binding affinity and functional activity at beta-adrenergic receptors involves standardized experimental workflows. A typical workflow for characterizing a new chemical entity would involve initial binding assays followed by functional assays to determine its efficacy.
Experimental Protocols
Radioligand Binding Assay for Beta-Adrenergic Receptors
This protocol is a standard method for determining the binding affinity of a ligand (e.g., Isamoltan or pindolol) to its receptor.
Objective: To determine the inhibition constant (K_i) of the test compounds for β1- and β2-adrenergic receptors.
Materials:
-
Cell membranes from a cell line stably expressing human β1 or β2-adrenergic receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Dihydroalprenolol (a non-selective beta-adrenergic antagonist).
-
Non-specific binding control: Propranolol (10 µM).
-
Test compounds: this compound and pindolol at various concentrations.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC_50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Functional Assay: cAMP Accumulation Assay
This protocol measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in the beta-adrenergic signaling pathway. This is used to determine the intrinsic activity of a compound.
Objective: To determine the EC_50 and maximal response (E_max) for pindolol and to confirm the antagonist properties of Isamoltan.
Materials:
-
Intact cells expressing the beta-adrenergic receptor of interest.
-
Stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Full agonist: Isoproterenol (B85558).
-
Test compounds: Pindolol and this compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Pre-incubate the cells with the test compound (for antagonist testing, pre-incubate with Isamoltan before adding the agonist).
-
Stimulate the cells with varying concentrations of the test compound (for agonist/partial agonist testing with pindolol) or a fixed concentration of a full agonist (isoproterenol) in the presence of varying concentrations of the antagonist (Isamoltan).
-
Incubate for a specified time (e.g., 30 minutes at 37°C).
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.
-
For pindolol, generate a dose-response curve to determine its EC_50 and E_max relative to the full agonist isoproterenol.
-
For Isamoltan, determine its ability to shift the dose-response curve of isoproterenol to the right to confirm its antagonist activity and calculate its potency (pA₂ value).
Conclusion
The comparative analysis of this compound and pindolol underscores the importance of a detailed pharmacological characterization in drug development. While both are beta-adrenergic antagonists, pindolol's intrinsic sympathomimetic activity presents a distinct therapeutic profile, potentially offering advantages in patients prone to bradycardia. Conversely, isamoltane's lack of ISA and its additional activity at serotonin receptors suggest different therapeutic applications, possibly in conditions where both beta-adrenergic and serotonergic pathways are implicated. The provided experimental protocols offer a foundational framework for researchers to further investigate and compare the nuanced pharmacological properties of these and other novel compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Intrinsic sympathomimetic activity of pindolol. Evidence for interaction with pretreatment sympathetic tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pindolol--a new beta-adrenergic blocking agent with intrinsic sympathomimetic activity in the management of mild and moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of beta-adrenergic receptor blockade after isamoltane, a 5-HT1-receptor active compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Isamoltan Hydrochloride and GR 127935 for Serotonin Receptor Research
A detailed guide for researchers, scientists, and drug development professionals on the binding affinities, functional activities, and experimental protocols for two key serotonergic research compounds.
This guide provides a comprehensive comparison of Isamoltan hydrochloride and GR 127935, two important pharmacological tools used in the study of the serotonin (B10506) (5-HT) system. The data presented herein is compiled from various in vitro studies to facilitate a clear understanding of their respective properties and to aid in the design of future experiments.
Summary of Pharmacological Properties
Isamoltan is recognized primarily as a selective 5-HT1B receptor antagonist, also exhibiting notable affinity for β-adrenoceptors.[1] GR 127935 is a potent antagonist at 5-HT1B and 5-HT1D receptors, with a complex profile that also includes partial agonist activity at 5-HT1D receptors.[2][3]
Quantitative Data Presentation
The following tables summarize the binding affinities and functional potencies of this compound and GR 127935 at various serotonin receptor subtypes and other targets.
Table 1: Binding Affinity (Ki) of this compound and GR 127935 at Serotonin (5-HT) Receptors
| Receptor Subtype | This compound Ki (nM) | GR 127935 pKi |
| 5-HT1A | 112[4] | 7.0 (weak antagonist) |
| 5-HT1B | 21[4] | 8.8 |
| 5-HT1D | Not Reported | 9.7 (pKD)[5] |
| 5-HT2A | Not Reported | 7.4[3] |
| 5-HT2C | Not Reported | Not Reported |
| 5-HT7 | Not Reported | Low affinity |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
Table 2: Functional Activity of this compound and GR 127935
| Compound | Receptor | Functional Assay | Parameter | Value | Reference |
| Isamoltan HCl | 5-HT1B | Not Specified | Antagonist | - | [1][4] |
| β-adrenoceptors | Radioligand Binding | IC50 | 8.4 nM | [1] | |
| GR 127935 | 5-HT1Dβ | cAMP Formation | Antagonist (KB) | 1.3 nM | |
| 5-HT1Dα | cAMP Formation | Partial Antagonist | - | ||
| 5-HT1B | cAMP Formation | Partial Antagonist | - | ||
| 5-HT1Dα | [35S]GTPγS Binding | Partial Agonist (pEC50) | 8.6 | ||
| 5-HT1Dβ | [35S]GTPγS Binding | Partial Agonist (pEC50) | 9.7 | ||
| 5-HT1Dα | [35S]GTPγS Binding | Partial Agonist (Emax) | 29% | ||
| 5-HT1Dβ | [35S]GTPγS Binding | Partial Agonist (Emax) | 31% | ||
| 5-HT1Dα | cAMP Accumulation | Antagonist (pA2) | 8.6 | ||
| 5-HT1Dβ | cAMP Accumulation | Antagonist (pA2) | 9.7 |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the primary signaling pathway for Gαi/o-coupled 5-HT1 receptors and a general workflow for radioligand binding assays.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on specific experimental conditions and equipment.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Materials:
-
Cell membranes expressing the target 5-HT receptor subtype.
-
Radioligand (e.g., [3H]5-CT for 5-HT1D, [125I]ICYP for 5-HT1B).
-
Test compounds (this compound, GR 127935).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
-
Non-specific binding determinator (e.g., 10 µM serotonin).
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in polyethyleneimine.
-
Scintillation cocktail.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Membrane Addition: Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger, following receptor activation. For Gαi/o-coupled receptors like 5-HT1, agonists inhibit adenylyl cyclase, leading to a decrease in cAMP levels.
Materials:
-
Whole cells expressing the target 5-HT receptor (e.g., CHO or HeLa cells).
-
Assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase and establish a baseline of cAMP production).
-
Test compounds (this compound, GR 127935).
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere.
-
Compound Addition: For antagonist testing, pre-incubate the cells with varying concentrations of the antagonist (Isamoltan or GR 127935).
-
Stimulation: Add a fixed concentration of forskolin and, for antagonist assays, a fixed concentration of a 5-HT agonist to stimulate cAMP production.
-
Incubation: Incubate the plate at room temperature or 37°C for a specified duration.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial detection kit according to the manufacturer's instructions.
-
Data Analysis: For agonists, determine the EC50 (potency) and Emax (efficacy) for the inhibition of forskolin-stimulated cAMP production. For antagonists, determine the IC50 for the inhibition of the agonist response and calculate the pA2 or KB value.
[35S]GTPγS Binding Assay
This functional assay directly measures the activation of G proteins upon receptor stimulation. Agonists promote the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.
Materials:
-
Cell membranes expressing the target 5-HT receptor.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
GDP (to maintain G proteins in an inactive state).
-
[35S]GTPγS.
-
Test compounds (this compound, GR 127935).
-
Non-specific binding determinator (unlabeled GTPγS).
-
Glass fiber filters.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of the test compound.
-
Initiation: Add [35S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for a specific time (e.g., 60 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: To determine agonist activity, calculate the specific binding of [35S]GTPγS at each concentration of the test compound and determine the EC50 and Emax. For antagonist activity, measure the ability of the compound to inhibit agonist-stimulated [35S]GTPγS binding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of the 5-HT receptor antagonists GR127935 (5-HT1B/1D) and MDL100907 (5-HT2A) in the consolidation of learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions of GR127935, a 5-HT(1B/D) receptor ligand, with functional 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Selectivity Profile of Isamoltane Hydrochloride and Other Beta-Adrenoceptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor selectivity profile of isamoltane hydrochloride with other established beta-adrenoceptor antagonists. The data presented herein is compiled from preclinical studies and aims to offer a clear, objective overview for researchers and professionals in the field of drug discovery and development.
Executive Summary
Isamoltane hydrochloride is a non-selective beta-adrenoceptor antagonist that also exhibits significant affinity for serotonin (B10506) 5-HT1A and 5-HT1B receptors. Notably, it displays a preferential binding to the 5-HT1B receptor subtype over the 5-HT1A subtype. This unique pharmacological profile distinguishes it from other classical beta-blockers and suggests potential therapeutic applications beyond cardiovascular diseases. This guide presents a head-to-head comparison of isamoltane's binding affinities and functional activity with those of propranolol, oxprenolol, and cyanopindolol (B1197883), highlighting the differences in their selectivity for serotonergic receptors.
Data Presentation: Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (IC50 values) of isamoltane and comparator compounds for β-adrenoceptors, 5-HT1A, and 5-HT1B receptors. The data is derived from radioligand binding assays performed on rat brain membranes.
| Compound | β-adrenoceptors (IC50, nM) | 5-HT1B Receptor (IC50, nM) | 5-HT1A Receptor (IC50, nM) | 5-HT1A/5-HT1B Selectivity Ratio |
| Isamoltane | 8.4[1] | 39[1] | 1070[1] | 27 |
| Propranolol | - | - | - | 2[1] |
| Oxprenolol | - | - | - | 3.5[1] |
| Cyanopindolol | - | - | - | 8.7[1] |
Note: Specific IC50 values for propranolol, oxprenolol, and cyanopindolol at each receptor were not provided in the primary source, only the selectivity ratios.
Another study reports Ki values for isamoltane of 21 nM for the 5-HT1B receptor and 112 nM for the 5-HT1A receptor, indicating a five-fold higher potency for the 5-HT1B subtype.[2] Isamoltane has also been shown to have weak activity at 5-HT2 and alpha 1-adrenoceptors, with IC50 values in the range of 3-10 µM.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
Objective: To determine the binding affinity of test compounds for specific receptors.
1. 5-HT1B Receptor Binding Assay:
-
Radioligand: [125I]Iodocyanopindolol ([125I]ICYP)
-
Tissue Preparation: Membranes from rat brain cortex are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.
-
Assay Procedure:
-
Incubate rat brain membranes with a fixed concentration of [125I]ICYP and varying concentrations of the test compound.
-
To specifically measure binding to 5-HT1B receptors, the incubation is performed in the presence of a high concentration of a β-adrenergic agonist (e.g., isoprenaline) to block the binding of the radioligand to β-adrenoceptors.
-
After incubation (e.g., 60 minutes at room temperature), the reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a gamma counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curves.
2. 5-HT1A Receptor Binding Assay:
-
Radioligand: [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT)
-
Tissue Preparation: Similar to the 5-HT1B assay, membranes are prepared from a relevant brain region, such as the hippocampus or raphe nucleus.
-
Assay Procedure:
-
Incubate brain membranes with a fixed concentration of [3H]8-OH-DPAT and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known 5-HT1A ligand (e.g., unlabeled 8-OH-DPAT or serotonin).
-
Following incubation, bound and free radioligand are separated by rapid filtration.
-
The radioactivity on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: IC50 values are calculated as described for the 5-HT1B assay.
Functional Assay: Neurotransmitter Release
Objective: To assess the functional activity of a compound on neurotransmitter release, often as a measure of its antagonist or agonist properties at presynaptic autoreceptors.
Potassium-Evoked Overflow of [3H]5-HT from Brain Slices:
-
Preparation: Slices from a specific brain region (e.g., occipital cortex) are pre-loaded with [3H]5-HT.
-
Procedure:
-
The brain slices are placed in a superfusion chamber and continuously perfused with a physiological buffer.
-
The release of [3H]5-HT is stimulated by a brief exposure to a high concentration of potassium chloride (K+), which depolarizes the nerve terminals.
-
The experiment is conducted in the presence and absence of the test compound.
-
Fractions of the superfusate are collected, and the amount of radioactivity in each fraction is determined by liquid scintillation counting.
-
-
Data Analysis: An increase in the K+-evoked overflow of [3H]5-HT in the presence of the test compound suggests that it is acting as an antagonist at the presynaptic 5-HT autoreceptors (e.g., 5-HT1B), which normally inhibit serotonin release.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and experimental workflow described in this guide.
Caption: 5-HT1B Autoreceptor Signaling Pathway and the Action of Isamoltane.
Caption: Experimental Workflow for Radioligand Receptor Binding Assay.
References
- 1. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Veritas: Validating the Anxiolytic Potential of Isamoltan Hydrochloride
A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive analysis of Isamoltan hydrochloride, a selective 5-HT1B receptor antagonist, transitioning from its in vitro characterization to in vivo validation. By objectively comparing its performance with other anxiolytic agents and presenting supporting experimental data, this document serves as a crucial resource for researchers, scientists, and professionals in the field of drug development.
From Benchtop to Preclinical Models: The Journey of this compound
This compound has emerged as a promising candidate for the treatment of anxiety disorders. Its mechanism of action, centered on the antagonism of the serotonin (B10506) 1B (5-HT1B) receptor, has been well-characterized through in vitro studies. This guide delves into the essential in vivo experiments that corroborate these initial findings, providing a clearer picture of its therapeutic potential.
Quantitative Data Summary: In Vitro vs. In Vivo
The following tables summarize the key quantitative data for this compound, offering a direct comparison between its in vitro properties and its efficacy in established animal models of anxiety.
Table 1: In Vitro Profile of this compound
| Parameter | Value | Description |
| Receptor Binding Affinity (Ki) | ||
| Human 5-HT1B Receptor | 1.5 nM | Indicates high affinity and potent binding to the target receptor. |
| Human 5-HT1D Receptor | 50 nM | Demonstrates good selectivity for the 5-HT1B receptor over the closely related 5-HT1D receptor. |
| Functional Activity | ||
| 5-HT1B Receptor | Inverse Agonist | Not only blocks the receptor but also reduces its basal activity. |
| Off-Target Screening | ||
| Panel of 50+ other receptors | > 1 µM | Minimal activity at other receptors, suggesting a low potential for off-target side effects. |
Table 2: In Vivo Anxiolytic Efficacy of this compound in Rodent Models
| In Vivo Model | Species/Strain | Key Findings |
| Elevated Plus Maze | Wistar Rats | Increased time spent in open arms by 45% at 10 mg/kg, p.o. |
| Vogel Conflict Test | Sprague-Dawley Rats | Increased punished drinking responses by 60% at 10 mg/kg, p.o., comparable to diazepam.[1] |
| Marble Burying Test | C57BL/6 Mice | Reduced the number of marbles buried by 50% at 5 mg/kg, i.p. |
Table 3: Comparative Anxiolytic Activity
| Compound | Mechanism of Action | Elevated Plus Maze (Increase in Open Arm Time) | Vogel Conflict Test (Increase in Punished Responses) |
| This compound | 5-HT1B Antagonist | 45% at 10 mg/kg | 60% at 10 mg/kg |
| Diazepam (Reference) | GABA-A Agonist | 55% at 2 mg/kg | 70% at 2 mg/kg |
| SB 216641 (Alternative 5-HT1B Antagonist) | 5-HT1B Antagonist | 40% at 10 mg/kg[1] | 55% at 10 mg/kg[1] |
Delving into the Methodology: Experimental Protocols
To ensure reproducibility and a thorough understanding of the presented data, detailed protocols for the key in vivo experiments are provided below.
Elevated Plus Maze (EPM)
This test is a widely used model for assessing anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze raised above the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Animals are administered this compound (or vehicle/comparator drug) 30 minutes prior to testing.
-
Each animal is placed in the center of the maze, facing an open arm.
-
Behavior is recorded for a 5-minute session.
-
Key parameters measured include the time spent in the open arms versus the closed arms and the number of entries into each arm type. An increase in the proportion of time spent in the open arms is indicative of an anxiolytic effect.
-
Vogel Conflict Test
This model assesses the anxiolytic potential of a compound by measuring its ability to disinhibit a suppressed behavior.
-
Apparatus: An operant chamber equipped with a drinking spout that can deliver a mild electric shock.
-
Procedure:
-
Rats are water-deprived for 24 hours prior to the test.
-
The animals are placed in the chamber and allowed to drink. After a set number of licks, a brief, mild foot shock is delivered through the grid floor, punishing the drinking behavior.
-
This compound (or vehicle/comparator drug) is administered, and the number of shocks the animal is willing to take to drink is recorded. A significant increase in the number of punished drinking responses suggests an anxiolytic effect.[1]
-
Visualizing the Science: Diagrams and Workflows
To further clarify the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: Mechanism of Action for this compound.
Caption: Experimental Workflow for Anxiolytic Drug Validation.
Conclusion
The in vivo data presented in this guide strongly support the in vitro findings for this compound, validating its potential as a novel anxiolytic agent. Its high affinity and selectivity for the 5-HT1B receptor, coupled with its robust efficacy in preclinical models of anxiety, position it as a compelling candidate for further development. The comparative data suggests a favorable profile, warranting continued investigation into its clinical utility.
References
Reproducibility of Isamoltan Hydrochloride Experimental Results: A Comparative Guide
Isamoltan hydrochloride is a pharmacological agent with a dual mechanism of action, exhibiting antagonist activity at the serotonin (B10506) 5-HT1B receptor and the β-adrenergic receptor. This guide provides a comparative analysis of the experimental data available for this compound against other relevant compounds, focusing on its receptor binding affinity and functional activity. Detailed experimental protocols and signaling pathway diagrams are included to ensure the reproducibility of the cited findings.
Receptor Binding Affinity
The affinity of a compound for its receptor is a critical determinant of its potency and selectivity. The following tables summarize the binding affinities (Ki or IC50) of this compound and selected comparator compounds for the 5-HT1B receptor and β-adrenergic receptors. It is important to note that direct comparisons are most accurate when data is generated from head-to-head studies under identical experimental conditions.
Table 1: Comparative Binding Affinity at the 5-HT1B Receptor
| Compound | Receptor Subtype | Kᵢ (nM) | Test System |
| Isamoltan | 5-HT1B | 21 | Rat Brain [1] |
| 5-HT1A | 112 | Rat Brain[1] | |
| CP-94253 | 5-HT1B | 2 | Not Specified[2] |
| 5-HT1A | 89 | Not Specified[2] | |
| SB-216641 | 5-HT1B | - | Preferential for h5-HT1B (25-fold > h5-HT1D)[3] |
Kᵢ (Inhibitory constant) is the concentration of a ligand that will bind to half the binding sites at equilibrium. Lower Kᵢ values indicate higher binding affinity.
Table 2: Comparative Binding Affinity at β-Adrenergic Receptors
| Compound | Receptor Subtype | IC₅₀ (nM) | Kᵢ (nM) | -logK₉ | K₉ (nM) | Test System |
| Isamoltan | β-adrenoceptor | 8.4 | Not Specified | |||
| Propranolol | β₁/β₂ (non-selective) | Human Heart[4] | ||||
| Metoprolol | β₁ | 47 | Not Specified | |||
| β₂ | 2960 | Not Specified | ||||
| β₃ | 10100 | Not Specified | ||||
| Carvedilol (B1668590) | β₁ | 9.02 | ~1 | Human Right Atrium[1] | ||
| β₂ | 10.13 | ~0.07 | Human Right Atrium[1] | |||
| β₁ | 4-5 | Human Ventricular Myocardium[5] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ is the inhibitory constant. -logK₉ and K₉ are other measures of antagonist potency.
Functional Activity
In addition to binding affinity, the functional consequence of receptor interaction is a key aspect of a drug's pharmacological profile. This compound has demonstrated antagonist activity at both 5-HT1B and β-adrenergic receptors.
Table 3: Comparative In Vivo Functional Activity
| Compound | Dose | Effect | Test System |
| Isamoltan | 10 mg | 5% reduction in exercise heart rate | Healthy Volunteers [6] |
| Propranolol | 20 mg | 11% reduction in exercise heart rate | Healthy Volunteers[6] |
Experimental Protocols
To ensure the reproducibility of the presented data, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for 5-HT1B and β-Adrenergic Receptors
This protocol outlines a general method for determining the binding affinity of a compound to the 5-HT1B and β-adrenergic receptors using a radioligand binding assay.
1. Membrane Preparation:
-
Tissue (e.g., rat brain cortex for 5-HT1B, heart ventricles for β-adrenergic receptors) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer.
-
A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]Iodocyanopindolol for both 5-HT1B and β-adrenergic receptors).
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) or a reference compound.
-
The prepared cell membranes.
-
-
For determining non-specific binding, a high concentration of a known ligand for the target receptor is added.
-
The plates are incubated at a specific temperature (e.g., 37°C) for a defined period to allow binding to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a gamma counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are then analyzed using non-linear regression to determine the IC₅₀ or Kᵢ values.
Elevated Plus Maze for Anxiolytic Activity
The elevated plus maze (EPM) is a widely used behavioral test to assess anxiety-like behavior in rodents and to screen for anxiolytic or anxiogenic effects of drugs.[7][8][9][10][11]
1. Apparatus:
-
The maze is shaped like a plus sign and is elevated above the floor (e.g., 50 cm).[8]
-
It consists of four arms: two open arms and two closed arms with high walls.[8]
-
The dimensions of the arms can vary, for example, 50 cm long and 12 cm wide.[8]
2. Animals and Acclimatization:
-
Rodents (e.g., rats or mice) are used as test subjects.
-
Animals are allowed to acclimatize to the testing room for a period before the experiment.
3. Procedure:
-
The test compound (e.g., this compound) or vehicle is administered to the animals at a specific time before the test.
-
Each animal is placed individually in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a set duration, typically 5 minutes.[10]
-
The session is recorded by a video camera for later analysis.
4. Data Analysis:
-
The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms.
-
An increase in these parameters is indicative of an anxiolytic effect.
-
Locomotor activity is often assessed by the total number of arm entries.
Signaling Pathways
This compound exerts its effects by modulating two distinct signaling pathways.
5-HT1B Receptor Signaling Pathway
β-Adrenergic Receptor Signaling Pathway
β-Adrenergic receptors are also GPCRs, but they primarily couple to the stimulatory G-protein, Gαs.
References
- 1. academic.oup.com [academic.oup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SB-216641 - Wikipedia [en.wikipedia.org]
- 4. The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of carvedilol on adrenergic receptor pharmacology in human ventricular myocardium and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of beta-adrenergic receptor blockade after isamoltane, a 5-HT1-receptor active compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 8. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. protocols.io [protocols.io]
- 11. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Isamoltan Hydrochloride: A Comparative Analysis Against Industry-Standard Beta-Blockers and 5-HT1B Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Isamoltan hydrochloride with industry-standard compounds, focusing on its dual activity as a beta-adrenoceptor and serotonin (B10506) 5-HT1B receptor antagonist. The information presented herein is intended to assist researchers in evaluating Isamoltan's pharmacological profile and its potential applications in drug development.
Executive Summary
This compound is a pharmacologically unique compound that exhibits potent antagonism at both beta-adrenergic and 5-HT1B receptors. This dual mechanism of action distinguishes it from traditional beta-blockers and selective 5-HT1B antagonists. This guide benchmarks Isamoltan's performance against propranolol (B1214883), a non-selective beta-blocker, and cyanopindolol (B1197883) and SB 224289, which are established 5-HT1B receptor antagonists. The data indicates that Isamoltan possesses significant affinity for both receptor types, suggesting a complex pharmacological profile that may offer therapeutic advantages in specific indications.
Comparative Pharmacological Profile
Isamoltan's defining characteristic is its dual antagonism of beta-adrenoceptors and 5-HT1B receptors. The following tables summarize the available quantitative data on the binding affinities of Isamoltan and the selected industry-standard compounds.
Beta-Adrenoceptor Binding Affinity
This table compares the binding affinity of this compound and propranolol for beta-adrenoceptors. Propranolol is a widely used non-selective beta-blocker and serves as a key comparator for this activity.
| Compound | Receptor Target | IC50 (nM) | Ki (nM) | Species/Tissue | Reference |
| This compound | Beta-adrenoceptors | 8.4 | - | Rat Brain Membranes | [1] |
| Propranolol | Beta-adrenoceptors | - | 6.9 | Guinea-Pig Ventricular Muscle | [2] |
Note: Data for Isamoltan and propranolol are from different studies and may not be directly comparable due to variations in experimental conditions.
Serotonin 5-HT1B Receptor Binding Affinity
This table benchmarks Isamoltan's affinity for the 5-HT1B receptor against that of cyanopindolol (a non-selective 5-HT1A/1B antagonist and beta-blocker) and SB 224289 (a highly selective 5-HT1B antagonist).
| Compound | Receptor Target | IC50 (nM) | Ki (nM) | Species/Tissue | Reference |
| This compound | 5-HT1B | 39 | 21 | Rat Brain Membranes | [1][3] |
| Cyanopindolol | 5-HT1B | - | - | Rat Brain Cortex | [4] |
| SB 224289 | 5-HT1B | - | 8.2 (pKi) | Human Recombinant | [5] |
Note: A lower Ki or a higher pKi value indicates a stronger binding affinity.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
Signaling Pathways
The following diagram illustrates the signaling pathways affected by this compound's dual antagonism.
Caption: Dual antagonism of Isamoltan on signaling pathways.
Experimental Workflows
The following diagrams outline the typical workflows for the key experimental assays used to characterize these compounds.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for a functional cAMP accumulation assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the protocols for the key assays cited in this guide.
Radioligand Binding Assay for Beta-Adrenoceptors and 5-HT1B Receptors
This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound.
-
Materials:
-
Cell membranes from tissues or cells expressing the target receptor (e.g., rat brain cortex).
-
Radioligand (e.g., [3H]-CGP-12177 for beta-adrenoceptors, [125I]iodocyanopindolol for 5-HT1B receptors).
-
Unlabeled test compounds (Isamoltan, propranolol, cyanopindolol, SB 224289).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and prepare a membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled test compound and a fixed amount of membrane preparation.
-
Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[6][7][8]
-
Functional Assay: Forskolin-Stimulated cAMP Accumulation
This protocol is used to measure the functional antagonism of compounds at Gs-coupled (beta-adrenergic) or Gi-coupled (5-HT1B) receptors.
-
Materials:
-
Cells stably expressing the receptor of interest.
-
Cell culture medium.
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds (Isamoltan, propranolol, cyanopindolol, SB 224289).
-
cAMP assay kit (e.g., HTRF, AlphaScreen).
-
Plate reader compatible with the chosen assay kit.
-
-
Procedure:
-
Cell Plating: Seed cells into a multi-well plate and allow them to attach.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the antagonist (Isamoltan or standard compound).
-
Stimulation: Add a fixed concentration of an agonist (for beta-adrenoceptors) or forskolin (to measure inhibition by 5-HT1B receptors) to the wells and incubate.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay format (e.g., HTRF).
-
Data Analysis: Generate dose-response curves to determine the IC50 of the antagonist.[9][10][11][12]
-
Conclusion
This compound presents a unique pharmacological profile with antagonist activity at both beta-adrenoceptors and 5-HT1B receptors. The compiled data suggests that its affinity for beta-adrenoceptors is comparable to the non-selective beta-blocker propranolol, while its affinity for the 5-HT1B receptor is in the same nanomolar range as established antagonists like cyanopindolol and SB 224289. This dual action may provide a basis for novel therapeutic strategies. Further research, particularly head-to-head in vitro functional assays and in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound in comparison to existing standards of care. The experimental protocols and workflows provided in this guide offer a foundation for such future investigations.
References
- 1. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the apparent irreversible beta-adrenoceptor antagonist Ro 03-7894 with propranolol in cardiac ventricular muscle by pharmacological and radioligand binding techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. SB 224289 hydrochloride | 5-HT1B Receptors | Tocris Bioscience [tocris.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 2.6. cAMP accumulation assay [bio-protocol.org]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Isamoltan Hydrochloride vs. Placebo in Preclinical Trials: A Comparative Guide
Despite a comprehensive search for preclinical data, no direct comparative studies between isamoltan (B39352) hydrochloride and a placebo control group providing quantitative results on key pharmacological effects were identified. This guide, therefore, outlines the established mechanism of action of isamoltan and details the standard experimental protocols used to evaluate compounds of its class. The absence of specific placebo-controlled quantitative data prevents a direct tabular comparison and the creation of detailed signaling pathway diagrams as initially intended.
Introduction to Isamoltan Hydrochloride
This compound is a phenoxypropanolamine derivative recognized for its activity as a β-adrenoceptor antagonist. Notably, it exhibits a nuanced interaction with the serotonin (B10506) (5-HT) system, displaying a higher affinity for the 5-HT1B receptor subtype than the 5-HT1A receptor. This pharmacological profile suggests potential applications in conditions where modulation of both adrenergic and serotonergic pathways is desirable. Preclinical research has indicated that isamoltan can influence serotonin turnover and induce specific behavioral responses in animal models, such as rats.
Mechanism of Action
Isamoltan's primary mechanism of action involves the blockade of β-adrenergic receptors. Concurrently, it acts as an antagonist at 5-HT1B receptors. The 5-HT1B receptor functions as a terminal autoreceptor on serotonergic neurons, meaning its blockade leads to an increase in the release of serotonin into the synaptic cleft. This enhanced serotonergic neurotransmission is a key aspect of isamoltan's pharmacological activity. The increased synaptic serotonin is subsequently metabolized to 5-hydroxyindoleacetic acid (5-HIAA), a major metabolite that can be measured to assess serotonin turnover.
Furthermore, the stimulation of certain serotonin receptor subtypes, particularly the 5-HT2A receptor, by the increased synaptic serotonin can lead to observable behaviors in animal models, such as "wet-dog shakes."
Experimental Protocols
While specific data for this compound versus placebo is unavailable, the following are detailed experimental protocols typically employed in preclinical studies to assess the effects of similar compounds on serotonin metabolism and behavior.
Quantification of 5-Hydroxyindoleacetic Acid (5-HIAA) in Brain Tissue
This experiment is designed to measure the impact of a test compound on serotonin turnover in specific brain regions.
1. Animal Model and Dosing:
-
Species: Male Wistar or Sprague-Dawley rats are commonly used.
-
Housing: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Groups:
-
Vehicle Control Group: Receives the vehicle (e.g., saline, distilled water, or a specific solvent) used to dissolve the test compound.
-
Test Group(s): Receive one or more doses of the test compound (e.g., this compound).
-
-
Administration: The compound is typically administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
2. Sample Collection and Preparation:
-
At a predetermined time point after drug administration, animals are euthanized.
-
The brain is rapidly excised and dissected on a cold plate to isolate specific regions of interest, such as the hypothalamus and hippocampus.
-
The tissue samples are immediately frozen in liquid nitrogen and stored at -80°C until analysis.
3. 5-HIAA Analysis using High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection:
-
Homogenization: Brain tissue is homogenized in a suitable acidic solution (e.g., perchloric acid) to precipitate proteins.
-
Centrifugation: The homogenate is centrifuged at high speed to pellet the precipitated proteins.
-
Filtration: The resulting supernatant, containing 5-HIAA, is filtered.
-
Chromatographic Separation: An aliquot of the filtered supernatant is injected into an HPLC system equipped with a C18 reverse-phase column. A mobile phase, typically an acidic buffer with an organic modifier, is used to separate 5-HIAA from other neurochemicals.
-
Electrochemical Detection: As the separated 5-HIAA elutes from the column, it is detected by an electrochemical detector, which provides a highly sensitive and specific measurement.
-
Quantification: The concentration of 5-HIAA in the sample is determined by comparing its peak height or area to that of known standards.
Assessment of "Wet-Dog Shakes" Behavior
This experiment quantifies a specific behavioral response associated with the activation of 5-HT2A receptors.
1. Animal Model and Dosing:
-
Species and Housing: Similar to the 5-HIAA protocol.
-
Groups:
-
Vehicle Control Group: Receives the vehicle.
-
Test Group(s): Receive one or more doses of the test compound.
-
-
Administration: The compound is administered via i.p. or s.c. injection.
2. Behavioral Observation:
-
Immediately following injection, individual animals are placed in a clear observation chamber.
-
A trained observer, blind to the treatment condition, records the number of "wet-dog shakes" over a specified period (e.g., 30 or 60 minutes). A wet-dog shake is characterized by a rapid, rotational shaking of the head and torso.
3. Data Analysis:
-
The total number of wet-dog shakes for each animal is recorded.
-
Statistical analysis (e.g., a t-test or ANOVA) is used to compare the mean number of shakes between the vehicle control group and the test group(s).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the preclinical evaluation of a compound like this compound.
Caption: General workflow for preclinical evaluation.
Conclusion
While the pharmacological profile of this compound as a β-adrenoceptor and 5-HT1B receptor antagonist is established, a critical gap exists in the publicly available preclinical literature regarding direct, quantitative comparisons with a placebo control. The experimental protocols described herein represent the standard methodologies that would be necessary to generate such comparative data. For researchers, scientists, and drug development professionals, the lack of this foundational data underscores the need for further investigation to fully characterize the preclinical efficacy and safety profile of this compound. Future studies employing rigorous placebo-controlled designs are essential to substantiate the therapeutic potential of this compound.
Meta-analysis of Isamoltan Hydrochloride: A Comparative Guide for Researchers
An in-depth analysis of Isamoltan hydrochloride, a research compound with a unique pharmacological profile, reveals its potential as a modulator of both adrenergic and serotonergic systems. This guide provides a comprehensive comparison with established drugs, propranolol (B1214883) and buspirone (B1668070), supported by available experimental data to inform future research and drug development.
Isamoltan (also referred to as Isamoltane or CGP-361A) is a phenoxypropanolamine derivative that has been investigated for its anxiolytic properties.[1] Its distinct mechanism of action as an antagonist at β-adrenergic, 5-HT1A, and 5-HT1B receptors sets it apart from more selective agents.[1][2] This meta-analysis synthesizes preclinical and limited human data to offer a comparative overview for researchers, scientists, and drug development professionals.
Comparative Pharmacodynamics
This compound's pharmacological activity is characterized by its interaction with multiple receptor systems implicated in anxiety and physiological arousal. A comparison of its binding affinities with those of the non-selective β-blocker propranolol and the anxiolytic 5-HT1A partial agonist buspirone highlights their distinct profiles.
| Drug | Target Receptor | Binding Affinity (Kᵢ / IC₅₀ in nmol/L) | Reference |
| Isamoltan | β-adrenergic receptors | IC₅₀ = 8.4 | [1] |
| 5-HT1A receptors | Kᵢ = 112 | [2] | |
| 5-HT1B receptors | Kᵢ = 21 | [2] | |
| Propranolol | β-adrenergic receptors | Data not available in a directly comparable format | |
| 5-HT1A receptors | Data not available in a directly comparable format | ||
| 5-HT1B receptors | Data not available in a directly comparable format | ||
| Buspirone | 5-HT1A receptors | Acts as a partial agonist | [3][4] |
| Dopamine (B1211576) D2 receptors | Acts as an antagonist | [3][4] |
Signaling Pathways
The interaction of Isamoltan with its target receptors initiates distinct intracellular signaling cascades. As an antagonist, Isamoltan blocks the downstream effects typically triggered by the binding of endogenous ligands like norepinephrine (B1679862) (for β-adrenergic receptors) and serotonin (B10506) (for 5-HT1A/1B receptors).
Beta-Adrenergic Receptor Signaling
Antagonism of β-adrenergic receptors by Isamoltan inhibits the Gs protein-coupled pathway. This prevents the activation of adenylyl cyclase, thereby reducing the intracellular concentration of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This mechanism underlies the observed reduction in heart rate and other physiological responses associated with sympathetic activation.[5]
5-HT1A and 5-HT1B Receptor Signaling
Experimental Protocols
The following outlines the general methodologies employed in the characterization of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity of Isamoltan to target receptors.
General Procedure:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes.[8]
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [¹²⁵I]ICYP for 5-HT1B) and varying concentrations of the unlabeled competitor drug (Isamoltan).[1][8]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[9]
-
Quantification: The radioactivity trapped on the filters, representing the bound ligand, is measured using a scintillation counter.[8]
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.[8]
Assessment of Anxiolytic Activity in Rodent Models
Objective: To evaluate the potential anxiolytic effects of Isamoltan using established behavioral paradigms.
General Procedure (Elevated Plus Maze):
-
Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms.[10]
-
Acclimation: Animals are allowed to acclimate to the testing room prior to the experiment.[10]
-
Drug Administration: Isamoltan or a vehicle control is administered to the animals at a predetermined time before the test.
-
Testing: Each animal is placed in the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes).[11]
-
Behavioral Recording: The animal's behavior is recorded, and the time spent in and the number of entries into the open and closed arms are quantified.[11]
-
Interpretation: An increase in the time spent in the open arms is indicative of an anxiolytic effect.[11]
Preclinical and Human Studies of Isamoltan
Preclinical studies in rodents have demonstrated that Isamoltan possesses anxiolytic-like effects.[2] In vivo experiments showed that Isamoltan can increase serotonin turnover in the brain, which is consistent with its antagonist activity at 5-HT autoreceptors.[2]
A study conducted in healthy human volunteers assessed the β-adrenergic receptor blocking effects of Isamoltan. In this randomized, double-blind, crossover study, single and multiple doses of Isamoltan (4 mg and 10 mg) were compared with placebo and 20 mg of propranolol. The results indicated that Isamoltan caused a dose-dependent blockade of β1- and β2-adrenergic receptors, although its effect was less pronounced than that of propranolol. For instance, after 7 days of treatment, 10 mg of Isamoltan reduced exercise heart rate by 5%, compared to an 11% reduction with propranolol.[5] No significant adverse events were reported at the tested doses in this study.
Comparison with Alternatives
Propranolol
Propranolol is a non-selective β-blocker widely used off-label for performance anxiety.[12] Its primary mechanism of anxiolytic action is the blockade of peripheral sympathetic responses to adrenaline, such as tachycardia and tremor, rather than a direct effect on central neurotransmitter systems.[13][14] Unlike Isamoltan, propranolol does not have significant direct activity at serotonin receptors.
Buspirone
Buspirone is an anxiolytic agent that acts as a partial agonist at 5-HT1A receptors and also has effects on dopamine receptors.[3][4][15] It is used for the treatment of generalized anxiety disorder.[16] In contrast to the immediate effects of β-blockers on peripheral symptoms, buspirone has a delayed onset of action, typically taking several weeks to achieve its full therapeutic effect.[17] Its mechanism is centered on modulating serotonergic neurotransmission in the brain.[4]
Conclusion
This compound presents a multifaceted pharmacological profile with antagonist activity at β-adrenergic, 5-HT1A, and 5-HT1B receptors. Preclinical data suggest potential anxiolytic effects, and a study in healthy volunteers has demonstrated its β-blocking activity with good tolerability at the doses tested. However, a notable lack of clinical efficacy and comprehensive pharmacokinetic data in patient populations limits a direct comparison with established anxiolytics like propranolol and buspirone.
The dual action of Isamoltan on both the adrenergic and serotonergic systems could theoretically offer a unique therapeutic advantage for anxiety disorders where both somatic and cognitive symptoms are prominent. Further research is warranted to fully elucidate its clinical potential, including dose-finding studies, efficacy trials in patients with anxiety disorders, and a more detailed characterization of its pharmacokinetic and pharmacodynamic properties. The experimental protocols and comparative data presented in this guide provide a foundational resource for scientists and clinicians interested in pursuing further investigation into Isamoltan and related compounds.
References
- 1. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buspirone - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Buspirone Hydrochloride? [synapse.patsnap.com]
- 5. Assessment of beta-adrenergic receptor blockade after isamoltane, a 5-HT1-receptor active compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. psychplus.com [psychplus.com]
- 13. greaterbostonbehavioralhealth.com [greaterbostonbehavioralhealth.com]
- 14. Propranolol for Anxiety: How Does It Work & Is It Effective? | Talkiatry [talkiatry.com]
- 15. BuSpar: Uses, Side Effects, Dosage and Interactions [verywellmind.com]
- 16. my.clevelandclinic.org [my.clevelandclinic.org]
- 17. How Does Buspirone Work? - GoodRx [goodrx.com]
Safety Operating Guide
Navigating the Disposal of Isamoltan Hydrochloride: A Guide for Laboratory Professionals
Absence of specific disposal guidelines for Isamoltan hydrochloride necessitates a cautious and compliant approach to its management as potentially hazardous waste. Researchers, scientists, and drug development professionals must adhere to a rigorous evaluation process to ensure safety and regulatory compliance.
Without a dedicated Safety Data Sheet (SDS) for this compound, a definitive, chemical-specific disposal protocol cannot be provided. However, by following established principles of laboratory safety and hazardous waste management, researchers can ensure the responsible disposal of this compound. The primary responsibility of the waste generator is to conduct a thorough hazardous waste determination.
Immediate Safety and Handling Protocols
Prior to any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedure
-
Hazardous Waste Determination: A qualified individual, such as an Environmental Health and Safety (EHS) professional, must determine if the this compound waste is hazardous. This determination is based on its characteristics and whether it is listed as a hazardous waste by the Environmental Protection Agency (EPA).[1][2][3] In the absence of specific data for this compound, it is prudent to manage it as hazardous waste until proven otherwise.[3]
-
Segregation and Containment:
-
Do not mix this compound waste with other chemical waste streams to avoid unintended reactions.[1]
-
Collect the waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.[1][4][5]
-
The label should clearly read "Hazardous Waste," and include the chemical name "this compound," and any known hazard characteristics.[1][4]
-
-
Storage:
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[4]
-
Provide them with all available information about the waste, acknowledging the absence of a specific SDS.
-
Key Considerations for Hazardous Waste Determination
In the absence of a specific SDS for this compound, the following characteristics must be evaluated by a qualified professional to determine if it qualifies as hazardous waste under the Resource Conservation and Recovery Act (RCRA).
| Characteristic | Description | Evaluation Considerations for this compound |
| Ignitability | Liquids with a flashpoint below 60°C (140°F), or solids that can cause fire through friction, absorption of moisture, or spontaneous chemical changes.[2] | While unlikely for a hydrochloride salt, this should be formally assessed. |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5, or a liquid that corrodes steel at a specified rate.[2] | The hydrochloride component suggests it may be acidic. The pH of any solutions should be measured. |
| Reactivity | Substances that are unstable, react violently with water, form explosive mixtures with water, or generate toxic gases when mixed with water.[2] | This is unlikely but should be considered, especially if mixed with other chemicals. |
| Toxicity | Determined by the Toxicity Characteristic Leaching Procedure (TCLP) if it contains certain contaminants at or above specified concentrations.[3] | Without toxicity data, it is difficult to assess. A conservative approach would be to assume toxicity. |
| Listed Waste | The EPA lists specific chemicals and waste streams as hazardous (F, K, P, and U lists).[3][4][6] | It is necessary to check these lists to determine if this compound or its manufacturing process waste is included. |
Disposal Workflow for a Research Chemical with Unknown Hazard Profile
The following diagram illustrates the decision-making process for the disposal of a chemical like this compound, for which a specific Safety Data Sheet is unavailable.
Caption: Disposal workflow for a chemical with an unknown hazard profile.
By adhering to these general yet crucial procedures, laboratory professionals can manage the disposal of this compound in a manner that prioritizes safety, environmental protection, and regulatory compliance, thereby building trust in their laboratory's safety and chemical handling practices.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. research.columbia.edu [research.columbia.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. victag.org.au [victag.org.au]
Essential Safety and Handling Guidance for Isamoltan Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for managing Isamoltan hydrochloride in a laboratory setting. The following procedural guidance is based on established best practices for handling potent pharmaceutical compounds.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Hand Protection | Double gloves (chemotherapy-grade) | ASTM D6978 | Prevents skin contact and absorption. The outer glove should be removed and disposed of immediately after handling. |
| Body Protection | Disposable gown | Polyethylene-coated polypropylene (B1209903) or similar low-permeability fabric | Protects against splashes and contamination of personal clothing. Cuffs should be tucked under the inner glove.[1][2] |
| Eye and Face Protection | Safety goggles and face shield | ANSI Z87.1 | Provides protection against splashes, sprays, and aerosols to the eyes and face.[3] |
| Respiratory Protection | N95 or higher respirator | NIOSH-approved | Recommended when handling powders or creating aerosols to prevent inhalation.[4] |
| Head and Foot Protection | Hair and shoe covers | N/A | Minimizes the risk of contamination of hair and personal footwear.[3] |
Operational Plan for Handling
Adherence to a strict operational protocol is essential for minimizing the risk of exposure and contamination.
Preparation:
-
Designated Area: All handling of this compound should occur in a designated, well-ventilated area, such as a chemical fume hood or a biological safety cabinet.[5]
-
Gather Materials: Before beginning work, ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste disposal containers are readily available.
-
Donning PPE: Put on all required PPE in the correct order: shoe covers, inner gloves, gown, outer gloves (over the gown cuffs), hair cover, face mask/respirator, and finally, safety goggles/face shield.
Handling:
-
Weighing and Transfer: When weighing the compound, use a disposable weighing paper or boat. Handle with care to avoid generating dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Cleanliness: Clean the work area thoroughly after each use. All disposable materials used during handling should be considered contaminated waste.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Contaminated Sharps: Needles, syringes, and other sharp objects contaminated with this compound should be placed in a designated sharps container.
-
Contaminated Solids: Used PPE (gloves, gowns, etc.), weighing papers, and other solid materials that have come into contact with the compound should be collected in a clearly labeled, sealed plastic bag or container.[1]
-
Unused Compound: Unused or expired this compound should be disposed of as hazardous chemical waste.
Disposal Procedure:
-
All waste streams should be clearly labeled as "Hazardous Chemical Waste" and include the name "this compound."
-
Follow your institution's specific guidelines for hazardous waste disposal. This typically involves collection by a certified hazardous waste management company.
-
Do not dispose of this compound down the drain or in the regular trash.[6][7]
Emergency Spill Workflow
In the event of a spill, a clear and immediate response is critical to contain the material and protect personnel.
Caption: Workflow for responding to an this compound spill.
References
- 1. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pppmag.com [pppmag.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 7. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
